2-(3-Bromopyridin-2-YL)ethanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromopyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXAFLKMOOGPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695193 | |
| Record name | 2-(3-Bromopyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910386-57-1 | |
| Record name | 2-(3-Bromopyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromopyridin-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3-Bromopyridin-2-YL)ethanamine: A Versatile Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(3-Bromopyridin-2-YL)ethanamine, a pivotal heterocyclic building block in medicinal chemistry and synthetic organic chemistry. We will delve into its core chemical properties, molecular structure, and reactivity profile. This guide will further explore validated synthetic and analytical protocols, discuss its strategic application in drug development, and provide essential safety and handling information. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals aiming to leverage the unique chemical attributes of this compound.
Introduction: The Strategic Importance of a Bifunctional Scaffold
In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, the pyridine ring is a privileged structure, present in a multitude of FDA-approved drugs. This compound emerges as a particularly valuable synthetic intermediate due to its bifunctional nature. It strategically incorporates a nucleophilic primary amine and a synthetically versatile aryl bromide on a pyridine core.[1] This dual functionality allows for selective, sequential, or orthogonal chemical modifications, making it an ideal starting point for constructing diverse molecular libraries and complex drug candidates.[1]
The ethanamine side chain provides a vector for amide bond formation, alkylation, or reductive amination, while the bromine atom at the 3-position is primed for a host of powerful cross-coupling reactions.[1] This guide will elucidate the causality behind its reactivity and provide the technical insights necessary to exploit its full synthetic potential.
Molecular Structure and Physicochemical Properties
The structure of this compound features a pyridine ring substituted at the 2-position with an ethylamine chain and at the 3-position with a bromine atom. This specific arrangement dictates its chemical behavior and physical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂ | [2] |
| Molecular Weight | 201.06 g/mol | [2] |
| CAS Number | 910386-57-1 | [2] |
| Boiling Point (Predicted) | 256.1 ± 25.0 °C | [2] |
| Density (Predicted) | 1.485 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 8.45 ± 0.10 | [2] |
| Appearance | Varies; often a liquid or low-melting solid | N/A |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound is not trivial and can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction. A common and logical approach involves the construction of the carbon skeleton followed by the introduction or unmasking of the amine functionality.
One effective strategy begins with a suitable precursor like 2-amino-3-bromopyridine.[1] The synthesis can be logically broken down into key transformations aimed at building the ethylamine side chain.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Exemplary Synthesis Protocol: Nitrile Reduction Route
This protocol is a representative example and requires optimization based on laboratory conditions.
Step 1: Synthesis of 3-Bromo-2-cyanopyridine (Intermediate)
-
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a nitrile, which is an excellent precursor to a primary amine with an additional carbon.
-
To a cooled (0-5 °C) solution of 2-amino-3-bromopyridine in aqueous HBr, add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN).
-
Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Reduction to this compound
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Add a solution of 3-bromo-2-cyanopyridine in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to stir at room temperature or with gentle heating to ensure the reaction goes to completion.
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to yield the crude product.
Step 3: Purification
-
Rationale: The crude product will likely contain impurities. Column chromatography is the standard method for purifying polar compounds like amines.
-
Purify the crude oil by silica gel column chromatography.
-
Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) containing a small amount of triethylamine (typically ~1%) to prevent the amine from streaking on the acidic silica gel.
-
Combine fractions containing the pure product (as determined by TLC) and concentrate to yield this compound.
Chemical Reactivity and Derivatization
The synthetic utility of this molecule stems from the distinct reactivity of its three main components: the ethanamine moiety, the bromine atom, and the pyridine ring.[1]
Caption: Key reactive sites and corresponding synthetic transformations.
-
Ethanamine Moiety (-CH₂CH₂NH₂) : The primary amine is a potent nucleophile and a base.[1] It readily undergoes acylation with acid chlorides or anhydrides to form amides, sulfonylation with sulfonyl chlorides to form sulfonamides, and alkylation. This site is crucial for attaching the molecule to other fragments or for modulating its physicochemical properties.[1]
-
Bromine Atom (-Br) : The bromine atom at the C-3 position is the molecule's gateway to carbon-carbon and carbon-heteroatom bond formation.[1] It is an ideal participant in palladium-catalyzed cross-coupling reactions like the Suzuki (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) reactions.[1] This allows for the introduction of a vast array of aryl, alkyl, and vinyl substituents.[1]
-
Pyridine Ring : The pyridine nitrogen is basic and can be protonated or coordinated to metal centers. The ring itself is electron-deficient, which influences the reactivity of its substituents. The presence of the bromo and aminoethyl groups further modulates this electronic character.
Applications in Drug Discovery
The bifunctional nature of this compound makes it a valuable starting material for synthesizing compounds targeting a wide range of biological systems. The pyridine scaffold is a known pharmacophore in many therapeutic areas. While specific drugs containing this exact fragment are proprietary, its substructure is representative of motifs found in compounds developed for:
-
Kinase Inhibitors: The pyridine core can act as a hinge-binding motif, while the amine and bromo positions allow for derivatization to target the solvent-front and deep pockets of the ATP-binding site.
-
GPCR Ligands: The amine can serve as a key interaction point (e.g., forming a salt bridge with an aspartate residue), with the rest of the scaffold exploring the receptor pocket.
-
Enzyme Inhibitors: The structure can be elaborated into non-covalent or covalent inhibitors, where the amine might position a reactive group or the aryl portion could engage in pi-stacking interactions.[3]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons on the pyridine ring (typically in the δ 7.0-8.5 ppm range), as well as two triplet-like signals for the adjacent CH₂ groups of the ethylamine chain. The NH₂ protons may appear as a broad singlet.
-
¹³C NMR: Will display distinct signals for the six carbons of the pyridine ring (with the carbon attached to bromine showing a characteristic shift) and the two aliphatic carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight.[4] The mass spectrum will exhibit a characteristic isotopic pattern (M and M+2 peaks of roughly equal intensity) due to the presence of a single bromine atom.[4]
Safety and Handling
As with many brominated pyridines and primary amines, this compound should be handled with care.
-
Hazard Classification: While specific data for this exact compound is limited, related structures are classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[5] It may also cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[6][7] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Avoid inhalation of vapors or direct contact with skin and eyes.[7] Keep away from strong oxidizing agents and strong acids.[7][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
Conclusion
This compound stands out as a high-value, versatile building block for synthetic and medicinal chemistry. Its dual reactive centers—a primary amine and an aryl bromide—provide chemists with a powerful platform for generating molecular diversity. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to successfully leveraging this scaffold in the design and synthesis of the next generation of therapeutic agents.
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- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
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A Comprehensive Technical Guide to 2-(3-Bromopyridin-2-YL)ethanamine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromopyridin-2-YL)ethanamine is a key bifunctional molecule that serves as a versatile building block in advanced organic synthesis. Its structure, featuring a brominated pyridine ring and a primary amine side chain, offers two distinct reactive sites for sequential or orthogonal chemical modifications. This dual functionality makes it a valuable intermediate in the construction of complex molecular architectures, particularly in the field of medicinal chemistry. The pyridine scaffold is a prevalent motif in numerous biologically active compounds, and the presence of a bromine atom and an aminoethyl group allows for diverse derivatization, enabling the creation of extensive chemical libraries for drug discovery programs. This guide provides an in-depth overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its role as a pharmaceutical intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 910386-57-1 | |
| Molecular Formula | C₇H₉BrN₂ | |
| Molecular Weight | 201.06 g/mol | |
| Boiling Point (Predicted) | 256.1 ± 25.0 °C | |
| Density (Predicted) | 1.485 ± 0.06 g/cm³ | |
| pKa (Predicted) | 8.45 ± 0.10 |
Synthesis of this compound
Several synthetic routes to this compound have been established, often starting from readily available brominated pyridine precursors. The choice of a particular synthetic pathway may depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities.
Route 1: Hofmann Rearrangement of 2-(3-bromopyridin-2-yl)acetamide
One common approach involves the Hofmann rearrangement of 2-(3-bromopyridin-2-yl)acetamide. This classic organic reaction transforms a primary amide into a primary amine with one less carbon atom.[1]
Step 1: Amide Formation
The synthesis begins with the conversion of a suitable precursor, such as ethyl 2-(3-bromopyridin-2-yl)acetate, to the corresponding primary amide. This is typically achieved by reaction with ammonia.[1]
Step 2: Hofmann Rearrangement
The resulting 2-(3-bromopyridin-2-yl)acetamide is then subjected to a Hofmann rearrangement using bromine and a strong base, such as sodium hydroxide. The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to yield the target amine.[1]
Caption: Hofmann Rearrangement Synthesis Route.
Route 2: Buchwald-Hartwig Amination
A more direct approach involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with an aminoethyl equivalent. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and can be employed for this transformation.[1] This method would involve the reaction of a suitably protected 2-bromo-3-(2-aminoethyl)pyridine precursor.
Precursor Synthesis
The synthesis of the necessary precursors is a critical aspect of the overall synthetic strategy. For instance, 3-bromopyridine-2-carbaldehyde, a key starting material for routes involving reductive amination, can be synthesized from 2-amino-3-bromopyridine.[1] This transformation can be accomplished via a Sandmeyer-type reaction to convert the amino group to a nitrile, followed by reduction to the aldehyde.[1]
Reactivity and Chemical Profile
The chemical reactivity of this compound is characterized by its two primary functional groups: the bromine atom on the pyridine ring and the primary amine of the ethanamine side chain.[1]
-
Bromine Atom: The bromine atom at the 3-position of the pyridine ring is susceptible to a variety of substitution and cross-coupling reactions. It serves as a valuable handle for introducing molecular diversity through reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The electron-withdrawing nature of the pyridine ring enhances the reactivity of the C-Br bond towards nucleophilic attack.[2]
-
Ethanamine Moiety: The primary amine group is a nucleophilic and basic center. It readily undergoes a wide range of reactions typical of primary amines, including acylation, alkylation, sulfonylation, and reductive amination.[1] This functionality is crucial for building more complex structures and for introducing pharmacophoric features.
Caption: Key Reactive Sites of the Molecule.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, typically in the aromatic region (δ 7-9 ppm), with splitting patterns dictated by their coupling constants. The methylene protons of the ethanamine side chain would appear as distinct multiplets in the aliphatic region. The protons of the primary amine group may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the two carbons of the ethanamine side chain.
-
-
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the compound. The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio), with the molecular ion peak (M⁺) and the (M+2)⁺ peak being of similar intensity.
-
Infrared (IR) Spectroscopy: The IR spectrum would provide information about the functional groups present. Key absorption bands would include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic portions, C=N and C=C stretching vibrations for the pyridine ring, and the C-Br stretching vibration.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] The pyridine moiety is a common feature in many approved drugs, and the ability to functionalize both the pyridine ring and the side chain allows for the systematic exploration of structure-activity relationships (SAR).
This intermediate has been utilized in the development of compounds targeting various therapeutic areas, including:
-
Neurological Disorders: The pyridine scaffold is present in many centrally acting agents.
-
Oncology: As a versatile scaffold for the synthesis of kinase inhibitors and other anti-cancer agents.[4]
-
Antiviral and Antimicrobial Agents: The incorporation of the bromopyridine motif can lead to compounds with potent biological activity.[4]
The bifunctional nature of this compound allows for its use in fragment-based drug design and the construction of combinatorial libraries for high-throughput screening.
Handling and Safety Precautions
While a specific safety data sheet (SDS) for this compound is not widely available, information from related brominated pyridine and amine-containing compounds suggests that it should be handled with care in a well-ventilated laboratory fume hood.
General Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery and development. Its dual reactivity allows for the creation of diverse and complex molecular structures, making it a valuable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. Further research into novel synthetic methodologies and applications of this versatile building block will undoubtedly continue to contribute to the advancement of pharmaceutical sciences.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 2-bromopyridine. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Eureka | Patsnap. (n.d.). Preparation method of 2-amino-3-bromopyridine. Retrieved from [Link]
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Spectroscopic data of 2-(3-Bromopyridin-2-YL)ethanamine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Bromopyridin-2-YL)ethanamine
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a nucleophilic primary amine and a versatile brominated pyridine ring, making it a valuable building block for the synthesis of more complex molecular architectures.[1] The bromine atom serves as a handle for cross-coupling reactions, while the ethanamine moiety allows for amide bond formation, reductive amination, and other nucleophilic additions.[1]
Accurate structural elucidation is the cornerstone of chemical research and development. For novel or specialized compounds like this compound, a comprehensive analysis using multiple spectroscopic techniques is not merely procedural—it is essential for verifying identity, purity, and stability. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
While publicly available, peer-reviewed spectra for this specific compound are limited, this document serves as an expert-guided framework based on established spectroscopic principles and data from structurally analogous compounds. We will detail the predicted data, explain the underlying chemical principles, and provide standardized protocols for acquiring this data in a laboratory setting. This approach ensures that researchers can confidently identify and characterize this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, we can map the precise connectivity of atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides a detailed picture of the hydrogen environments. The predicted spectrum for this compound in a solvent like CDCl₃ would exhibit distinct signals for the pyridine ring protons and the ethylamine side chain protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 (Pyridine) | ~8.35 | Doublet of doublets (dd) | J ≈ 4.8, 1.5 Hz | Adjacent to the electronegative ring nitrogen, leading to significant deshielding. Coupled to both H-4 and H-5. |
| H-4 (Pyridine) | ~7.85 | Doublet of doublets (dd) | J ≈ 7.8, 1.5 Hz | Deshielded by the ring current and the adjacent bromine atom. Coupled to H-5 and H-6. |
| H-5 (Pyridine) | ~7.20 | Doublet of doublets (dd) | J ≈ 7.8, 4.8 Hz | The most shielded of the pyridine protons, but still in the aromatic region. Coupled to H-4 and H-6. |
| -CH₂- (α to ring) | ~3.10 | Triplet (t) | J ≈ 6.5 Hz | Adjacent to the pyridine ring, causing a downfield shift. Coupled to the β-CH₂ group. |
| -CH₂- (β to ring) | ~2.95 | Triplet (t) | J ≈ 6.5 Hz | Adjacent to the primary amine. Coupled to the α-CH₂ group. |
| -NH₂ | ~1.5-2.5 | Broad singlet (br s) | N/A | Protons are exchangeable; signal is often broad and its position is concentration-dependent. |
Causality Behind Predictions: The chemical shifts for the pyridine protons are estimated based on data for similar 2,3-substituted pyridines.[2][3] The H-6 proton is furthest downfield due to the strong anisotropic effect of the adjacent nitrogen atom. The electron-withdrawing bromine atom at position 3 deshields the adjacent H-4 proton. The ethylamine side chain protons are in the aliphatic region, with the methylene group attached to the ring appearing further downfield due to the ring's deshielding influence.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 (Pyridine) | ~162 | Attached to the nitrogen and the ethylamine substituent; highly deshielded. |
| C-6 (Pyridine) | ~149 | Carbon adjacent to nitrogen. |
| C-4 (Pyridine) | ~141 | Deshielded carbon, influenced by the adjacent bromine. |
| C-5 (Pyridine) | ~124 | Shielded relative to other aromatic carbons not bearing a substituent. |
| C-3 (Pyridine) | ~121 | Carbon bearing the bromine atom. The heavy atom effect shields this carbon slightly. |
| -CH₂- (α to ring) | ~40 | Aliphatic carbon adjacent to the aromatic ring. |
| -CH₂- (β to ring) | ~38 | Aliphatic carbon adjacent to the amine group. |
Causality Behind Predictions: The pyridine ring carbons are assigned based on established substituent effects in heterocyclic systems.[4][5][6] The carbons directly attached to or adjacent to the electronegative nitrogen atom (C-2, C-6) are the most deshielded. The carbon bearing the bromine (C-3) is identified by its direct attachment. The aliphatic carbons of the side chain appear in the upfield region, with their specific shifts influenced by their proximity to the aromatic ring and the amine group.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 10-15 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a longer relaxation delay (5-10 seconds) if quantitative analysis is needed.
-
Co-add a sufficient number of scans (e.g., 1024 or more) to obtain good signal intensity.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted Characteristic IR Absorption Bands
The IR spectrum will confirm the presence of the amine, the aromatic ring, and the C-Br bond.
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3400 - 3250 | Medium, two bands |
| Primary Amine (-NH₂) | N-H Scissoring (Bend) | 1650 - 1580 | Medium to Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic Chain (-CH₂-) | C-H Stretch | 2960 - 2850 | Medium |
| Aromatic Ring | C=C and C=N Ring Stretch | 1600 - 1450 | Medium to Strong, multiple bands |
| Alkyl Halide | C-Br Stretch | 650 - 550 | Strong |
Causality Behind Predictions: A primary amine is characterized by a pair of N-H stretching bands and a distinct N-H bending vibration.[7] The C-H stretches for aromatic and aliphatic groups appear in their well-established regions. The pyridine ring gives rise to a series of complex stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Br stretch is expected in the far-infrared "fingerprint" region and is a key indicator of the bromine substituent.[7]
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of liquids and solids.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).
-
Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
Predicted Mass Spectrum and Fragmentation Pathways
The molecular formula of this compound is C₇H₉BrN₂. The calculated monoisotopic mass is 199.9949 Da.
-
Molecular Ion (M⁺˙): The most critical feature will be the molecular ion peak. Due to the presence of one bromine atom, this will appear as a pair of peaks of nearly equal intensity at m/z 200 and m/z 202 , corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[8][9] This isotopic signature is a definitive confirmation of a monobrominated compound.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: The bond between the two ethyl carbons is weak and prone to cleavage. This would result in the loss of a •CH₂NH₂ radical (mass 30), leading to a fragment ion at m/z 170/172 .
-
Benzylic-type Cleavage: The most favorable fragmentation is the cleavage of the Cα-Cβ bond, which is alpha to the amine and "benzylic" to the pyridine ring. This results in the formation of a stable iminium ion at m/z 30 (CH₂=NH₂⁺) and a bromopyridinylmethyl radical. The primary observed fragment would be the bromopyridine-CH₂⁺ cation at m/z 184/186 .
-
Loss of Bromine: Loss of a bromine radical (•Br) from the molecular ion would yield a fragment at m/z 121 .
-
Experimental Protocol: MS Data Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like this amine.[1]
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or methanol.
-
GC Separation:
-
Inject 1 µL of the solution into the GC, which is equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Use a temperature program, for example: hold at 80 °C for 2 min, then ramp to 250 °C at a rate of 10 °C/min.
-
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Impact (EI) ionization at 70 eV is standard.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The scan range should be set from m/z 30 to 300 to capture the molecular ion and key fragments.
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the target compound. Identify the molecular ion peak (M⁺˙) with its characteristic Br isotope pattern and assign structures to the major fragment ions.
Visualized Workflow and Structural Confirmation
An integrated approach is essential for unambiguous structure confirmation. The workflow below illustrates how data from each technique is synthesized to validate the molecular structure.
Caption: Integrated workflow for spectroscopic characterization.
The molecular structure and a plausible mass spectrometry fragmentation pathway are visualized below.
Caption: Structure and key predicted MS fragments.
Conclusion
The structural characterization of this compound is reliably achieved through the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive map of the proton and carbon skeleton. IR spectroscopy confirms the presence of the essential primary amine and bromopyridine functional groups. Finally, mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of bromine) through its unique isotopic signature and predictable fragmentation patterns. The predictive data and standardized protocols within this guide offer researchers a robust framework for the empirical analysis and confirmation of this versatile chemical building block.
References
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Wiley-VCH. (2007). Supporting Information. Available at: [Link]
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SpectraBase. 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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An In-depth Technical Guide on the Reactivity of the Bromine Atom on 2-(3-Bromopyridin-2-YL)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the chemical reactivity of the bromine atom on 2-(3-Bromopyridin-2-YL)ethanamine, a versatile building block in medicinal chemistry. The strategic positioning of the bromine atom on the electron-deficient pyridine ring, ortho to an ethylamine substituent, creates a unique electronic environment that governs its reactivity.[1] This document explores the primary transformations this molecule undergoes, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. By elucidating the underlying mechanisms and providing detailed, field-proven protocols, this guide serves as an essential resource for scientists engaged in the synthesis and development of novel therapeutics.
Core Principles of Reactivity
The chemical behavior of this compound is dictated by the interplay of its three key components: the pyridine ring, the bromine atom, and the ethylamine moiety.[1]
-
Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring enhances the electrophilicity of the attached carbon atoms, making them susceptible to nucleophilic attack and facilitating oxidative addition in metal-catalyzed reactions.[2][3]
-
Bromine Atom: Located at the 3-position, the bromine atom is a good leaving group, making it the primary site for a variety of substitution and cross-coupling reactions.[1] Its reactivity is modulated by the electronic effects of the pyridine nitrogen and the adjacent ethylamine group.[1][4][5]
-
Ethanamine Moiety: The primary amine of the ethylamine side chain is a nucleophilic and basic center.[1] It can influence reactions by coordinating with metal catalysts or by altering the electronic properties of the pyridine ring through inductive and resonance effects.[2]
Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Workhorse
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and broad functional group tolerance. The bromine atom on this compound serves as an excellent handle for these transformations.[6]
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound.[7] This reaction is particularly valuable for synthesizing biaryl structures, which are prevalent in many pharmaceutical agents.[8]
Mechanistic Insight: The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.[7][9][10]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%).[7][11]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water (e.g., 4:1 ratio), via syringe.[7][12]
-
Reaction Conditions: Heat the reaction mixture to 70–110 °C and monitor its progress by TLC or LC-MS.[11][12]
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 110 |
| Heteroarylboronic acids | Pd(OAc)₂ (highly efficient) | Various | Aqueous systems | Various |
Note: This table is a generalized representation based on literature for bromopyridines and may require optimization for this compound.[13]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[14][15][16][17] This method is highly valued in pharmaceutical synthesis for its broad substrate scope and functional group tolerance.[14][16]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[14][16]
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol:
-
Inert Atmosphere: Perform all steps under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or a glovebox.[18]
-
Reagent Loading: In a dry Schlenk vessel, add the palladium precatalyst (e.g., [Pd₂(dba)₃]), a suitable phosphine ligand (e.g., (±)-BINAP), and a strong, non-nucleophilic base (e.g., NaOBut).[18]
-
Substrate Addition: Add this compound (1.0 equiv.), the desired primary or secondary amine (1.0-1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).[18]
-
Reaction Conditions: Heat the mixture with stirring at 80-100 °C for the specified time (typically 4-24 hours).[18]
-
Work-up and Purification: After cooling to room temperature, add diethyl ether and wash the mixture with brine. Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure. Recrystallize or purify the product by column chromatography.[18]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[19][20][21] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[20][21][22]
Mechanistic Principles: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[22]
Detailed Experimental Protocol:
-
Catalyst Preparation: In a dry flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂), a phosphine ligand (e.g., PPh₃), and the copper(I) co-catalyst (e.g., CuI).[19][22]
-
Reagent Addition: Add anhydrous solvent (e.g., DMF), the amine base (e.g., Et₃N), this compound (1.0 equiv.), and the terminal alkyne (1.2 equiv.).[19][22]
-
Reaction Conditions: Heat the reaction mixture to 60-100 °C for 3-24 hours, monitoring the progress by TLC.[19][22][23]
-
Work-up and Purification: Upon completion, cool the reaction, and perform an aqueous work-up followed by extraction with an organic solvent. Dry, concentrate, and purify the crude product by column chromatography.[22]
Table 2: Optimized Conditions for Sonogashira Coupling of 2-amino-3-bromopyridines [19]
| Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Base | Solvent | Temperature (°C) | Time (h) |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 |
Nucleophilic Aromatic Substitution (SNA)
The electron-deficient nature of the pyridine ring also permits nucleophilic aromatic substitution (SNAr), where a nucleophile directly displaces the bromine atom.[24][25]
Mechanistic Considerations: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[26] The stability of this intermediate is key to the reaction's feasibility. For pyridines, nucleophilic attack is favored at the 2- and 4-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[26][27] While the 3-position is less activated, SNAr can occur under forcing conditions with strong nucleophiles.[6][28]
General Protocol for SNAr:
-
Reaction Setup: In a suitable high-boiling point solvent, combine this compound with a strong nucleophile (e.g., sodium amide).[6]
-
Reaction Conditions: Heat the mixture at an elevated temperature for several hours.[6]
-
Work-up: Carefully quench the reaction with water and extract the product with an organic solvent.[6]
-
Purification: Dry, concentrate, and purify the product via chromatography.[6]
Conclusion
This compound is a highly valuable building block in drug discovery, primarily due to the versatile reactivity of its bromine atom. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide efficient and modular routes to a wide array of functionalized pyridine derivatives. While nucleophilic aromatic substitution offers a metal-free alternative, its application is generally more limited. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize this compound in the synthesis of novel and complex molecular architectures.
References
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Retrieved from [Link]
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. DOI: 10.1039/SP602.
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Popa, A., et al. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC - NIH. Retrieved from [Link]
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ResearchGate. (2025). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]
-
ACS Publications. (n.d.). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]
-
ResearchGate. (n.d.). The 4-substitution of 3-bromopyridines with additional nucleophiles. a.... Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Retrieved from [Link]
-
NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Sci-Hub. (n.d.). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Nucleophilicity of the ethanamine side chain in 2-(3-Bromopyridin-2-YL)ethanamine
An In-depth Technical Guide to the Nucleophilicity of the Ethanamine Side Chain in 2-(3-Bromopyridin-2-YL)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nucleophilic character of amine-containing fragments is a cornerstone of covalent drug design, fragment-based screening, and lead optimization. The reactivity of these moieties dictates their ability to form crucial bonds with biological targets, but it is profoundly influenced by the molecular architecture in which they are embedded. This technical guide provides a detailed analysis of the nucleophilicity of the primary amine in this compound, a scaffold of interest in medicinal chemistry. We will dissect the intricate interplay of inductive and steric effects imposed by the 3-bromopyridinyl core and provide a framework for both the theoretical prediction and empirical validation of its reactivity. This document serves as a resource for scientists seeking to understand and strategically modulate the reactivity of similar heterocyclic building blocks in drug development programs.
Introduction: Nucleophilicity in the Context of Drug Discovery
A nucleophile is a chemical species that donates a pair of electrons to an electrophile to form a chemical bond.[1][2] In drug discovery, the nucleophilicity of a functional group, such as the primary amine in our target molecule, is a critical parameter. It governs the kinetics of covalent bond formation with electrophilic residues (e.g., cysteine, serine, lysine) on a protein target. However, excessive nucleophilicity can lead to off-target reactions and potential toxicity. Therefore, the ability to precisely tune a molecule's reactivity is paramount.
The ethanamine side chain, in isolation, is a potent nucleophile. However, its attachment to the 2-position of a 3-bromopyridine ring introduces significant electronic and steric modulations that temper this intrinsic reactivity. Understanding these modulators is key to predicting the compound's behavior in both synthetic reactions and biological systems.
Structural and Electronic Analysis of this compound
The overall nucleophilicity of the terminal amino group is not determined in isolation but is a direct consequence of the electronic environment created by the aromatic core.
The Inherently Electron-Deficient Pyridine Core
The pyridine ring is structurally related to benzene, but the replacement of a CH group with a nitrogen atom fundamentally alters its electronic properties.[3] Nitrogen is more electronegative than carbon, resulting in a net polarization of electron density away from the carbon atoms and towards the nitrogen. This creates a dipole moment and renders the ring electron-deficient, a phenomenon known as a negative inductive effect (-I).[4][5] This deactivation is particularly pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen.[6] Consequently, the pyridine ring itself is significantly less reactive towards electrophiles than benzene and more akin to nitrobenzene in its reactivity.[3]
Compounded Electron-Withdrawing Effects
The ethanamine side chain is attached at the C2 position, placing it directly adjacent to the electron-withdrawing ring nitrogen. This proximity ensures a strong inductive pull of electron density from the ethyl linker through the sigma bonds. This effect propagates to the terminal amino group, reducing the availability of its lone pair of electrons for donation.
Furthermore, the bromine atom at the C3 position introduces an additional, potent inductive (-I) effect.[5][6] As a halogen, bromine is highly electronegative and further withdraws electron density from the already electron-poor pyridine ring. The combined -I effects of the ring nitrogen and the C3-bromo substituent create a significantly electron-deficient aromatic system. This composite effect is relayed to the ethanamine side chain, leading to a marked decrease in the electron density on the terminal nitrogen. A lower electron density directly translates to reduced basicity and, consequently, attenuated nucleophilicity.[7][8]
The interplay of these electronic factors is visualized in the diagram below.
Caption: Fig 1. Inductive electron withdrawal from the amine.
Steric Considerations
Beyond electronics, steric hindrance plays a crucial role in modulating nucleophilicity.[7][9] The bulky pyridine ring, positioned adjacent to the ethyl linker, can sterically shield the amino group. This "peri-interaction" can hinder the approach of the amine to a sterically encumbered electrophilic center, thereby reducing the reaction rate regardless of the amine's intrinsic electronic properties. For larger electrophiles, this effect will be more pronounced.
Predicting Relative Reactivity
The confluence of these effects allows for a qualitative prediction of the amine's nucleophilicity relative to simpler analogues.
| Compound | Key Structural Features | Predicted Relative pKa | Predicted Relative Nucleophilicity |
| Ethanamine | Unsubstituted alkyl chain | ~10.6 | High |
| 2-(Pyridin-2-yl)ethanamine | Electron-withdrawing pyridine ring | Lower | Moderate |
| This compound | Pyridine ring + Bromo (-I) substituent | Lowest | Lowest |
Table 1. Qualitative comparison of basicity and nucleophilicity for ethanamine and its pyridine-substituted analogues. The predictions are based on the additive electron-withdrawing effects of the substituents.
The strong correlation between basicity (pKa) and nucleophilicity for amines suggests that the significantly reduced basicity of the target molecule will result in substantially lower nucleophilic reactivity compared to a simple primary amine.[8][10]
Experimental Quantification of Nucleophilicity
While theoretical analysis provides a strong directional hypothesis, empirical measurement is essential for definitive characterization. The following sections outline protocols for quantifying the pKa and nucleophilicity of the target amine.
Workflow for Experimental Characterization
The logical flow for experimentally determining the reactivity of the amine side chain involves sequential characterization of its basicity and its kinetic nucleophilicity.
Caption: Fig 2. Workflow for pKa and nucleophilicity determination.
Protocol 1: Determination of pKa via Potentiometric Titration
Rationale: This protocol determines the acid dissociation constant (pKa) of the conjugate acid of the amine. This value provides a quantitative measure of basicity, which is a key component of nucleophilicity.
Materials:
-
This compound (approx. 0.1 mmol)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized, CO₂-free water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL burette, Class A
-
Beaker (100 mL)
Procedure:
-
Accurately weigh ~20.1 mg (0.1 mmol) of this compound and dissolve it in 40 mL of deionized water in the beaker.
-
Add a magnetic stir bar and place the beaker on the stirrer.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is submerged but not in the path of the stir bar.
-
Add a slight excess of 0.1 M HCl (e.g., 1.5 mL, 0.15 mmol) to fully protonate the amine. Record the initial pH.
-
Begin titration by adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.1 mL).
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (indicated by a rapid change in pH).
-
Plot the recorded pH values against the volume of NaOH added.
-
Determine the equivalence point from the first derivative of the titration curve (max ΔpH/ΔV).
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
Protocol 2: Kinetic Analysis of Nucleophilicity
Rationale: This protocol measures the second-order rate constant for the reaction of the amine with a standard electrophile, 4-nitrophenyl acetate (4-NPA). The rate of formation of the 4-nitrophenolate anion is monitored spectrophotometrically, providing a direct measure of nucleophilic reactivity.
Materials:
-
Stock solution of this compound in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).
-
Stock solution of 4-Nitrophenyl acetate (4-NPA) in a water-miscible organic solvent (e.g., acetonitrile).
-
Buffer solution (e.g., 100 mM phosphate buffer, pH 7.5).
-
UV-Vis spectrophotometer with temperature control.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Set the spectrophotometer to monitor the absorbance at 400 nm (λmax of the 4-nitrophenolate anion). Equilibrate the instrument and sample holder to a constant temperature (e.g., 25 °C).
-
Prepare a series of amine solutions in the buffer at varying concentrations (e.g., 5, 10, 15, 20, 25 mM). These concentrations should be in large excess of the 4-NPA concentration to ensure pseudo-first-order kinetics.
-
In a cuvette, combine the buffer and the amine stock solution to a final volume of 990 µL. Allow the solution to thermally equilibrate inside the spectrophotometer for 5 minutes.
-
Initiate the reaction by adding 10 µL of a concentrated 4-NPA stock solution (e.g., 10 mM in acetonitrile, for a final concentration of 0.1 mM). Mix rapidly by inverting the cuvette.
-
Immediately begin recording the absorbance at 400 nm over time for several minutes until the reaction approaches completion.
-
Repeat the measurement for each amine concentration.
-
For each concentration, plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line is the negative of the observed rate constant, k_obs.
-
Plot the calculated k_obs values against the corresponding amine concentrations. The slope of this second plot is the second-order rate constant (k) for the nucleophilic attack, a direct measure of the amine's nucleophilicity.
| Amine Concentration [mM] | Observed Rate Constant, k_obs [s⁻¹] (Hypothetical) |
| 5 | 0.005 |
| 10 | 0.010 |
| 15 | 0.015 |
| 20 | 0.020 |
| 25 | 0.025 |
Table 2. Example data structure for the determination of the second-order rate constant. The slope of k_obs vs. [Amine] would yield k.
Conclusion and Implications
The nucleophilicity of the ethanamine side chain in this compound is significantly attenuated compared to simple alkylamines. This reduction is a direct and predictable consequence of the potent, additive electron-withdrawing inductive effects of the pyridine ring nitrogen and the C3-bromo substituent. Steric hindrance from the adjacent aromatic ring may further decrease reactivity towards bulky electrophiles.
For drug development professionals, this analysis provides a clear rationale for why this particular scaffold would exhibit modest, rather than aggressive, nucleophilic character. This makes it a potentially valuable building block for applications requiring controlled reactivity, such as in the design of covalent inhibitors where fine-tuning reaction kinetics is essential to balance on-target efficacy with off-target safety. The experimental protocols provided offer a robust framework for empirically validating these theoretical predictions and for comparing the reactivity of novel analogues in a quantitative and reproducible manner.
References
A consolidated list of all sources cited within this guide.
- BenchChem. (2025). The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide.
- BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
- Fiveable. (n.d.). Nucleophilicity of Amines Definition. Organic Chemistry II Key Term.
- Wikipedia. (n.d.). Pyridine.
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
- Chemistry LibreTexts. (2023). Amines as Nucleophiles.
- Chemguide. (n.d.). amines as nucleophiles.
- Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?.
- ResearchGate. (2025). Correlation of alkylamine nucleophilicities with their basicities.
- ACS Publications. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry.
- Quora. (2017). What are the factors which influence nucleophilicity?.
- Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects.
- ResearchGate. (2025). Nucleophilicities of Primary and Secondary Amines in Water | Request PDF.
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fiveable.me [fiveable.me]
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- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(3-Bromopyridin-2-YL)ethanamine: A Bifunctional Building Block in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount. Bifunctional building blocks, which possess two distinct reactive centers, offer an elegant and efficient pathway to molecular complexity. This guide provides a comprehensive technical overview of 2-(3-Bromopyridin-2-YL)ethanamine, a versatile heterocyclic intermediate. We will delve into its synthesis, explore the orthogonal reactivity of its primary amine and aryl bromide moieties, and present detailed protocols for its application in key synthetic transformations. This document serves as a practical resource for chemists aiming to leverage this powerful building block in the construction of novel chemical entities for drug discovery and material science.
Introduction: The Strategic Value of this compound
This compound is a substituted pyridine derivative that has gained prominence as a valuable intermediate in synthetic chemistry.[1] Its structure is deceptively simple, yet it contains a powerful combination of functional groups: a nucleophilic primary ethylamine side chain at the 2-position and a synthetically versatile bromine atom at the 3-position of the pyridine ring.[1] This unique arrangement allows for selective and sequential chemical modifications, making it a cornerstone for building diverse molecular libraries.[1]
The pyridine core is a ubiquitous scaffold in numerous biologically active compounds and pharmaceuticals.[2][3] The dual functionality of this compound provides chemists with two independent handles to elaborate the core structure, enabling the exploration of structure-activity relationships (SAR) with high efficiency.
Key Structural Features:
-
Primary Amine (-CH₂CH₂NH₂): A nucleophilic and basic center, ideal for forming amides, sulfonamides, secondary/tertiary amines, and for constructing larger heterocyclic systems.[1]
-
Aryl Bromide (C-Br): A key functional group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the formation of C-C and C-heteroatom bonds.[1]
-
Pyridine Ring: An electron-deficient aromatic system that influences the reactivity of its substituents and often serves as a key pharmacophore for biological interactions.[3]
Physicochemical Properties
A clear understanding of a building block's physical properties is essential for its effective use in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 910386-57-1 | [1][4] |
| Molecular Formula | C₇H₉BrN₂ | [4] |
| Molecular Weight | 201.06 g/mol | [1][4] |
| Boiling Point | 256.1 ± 25.0 °C (Predicted) | [4] |
| Density | 1.485 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 8.45 ± 0.10 (Predicted) | [4] |
Synthesis of the Building Block
Several synthetic routes to this compound have been established, often starting from readily available pyridine precursors. One effective method involves a Hofmann rearrangement of an amide intermediate, which is itself derived from a pyridyl acetate.[1]
Synthetic Workflow: Hofmann Rearrangement Route
This pathway offers a reliable method for obtaining the target primary amine from an ester precursor with one additional carbon. The key steps are the conversion of the ester to a primary amide, followed by the rearrangement.
Caption: Synthetic workflow via Hofmann rearrangement.
Experimental Protocol: Synthesis via Hofmann Rearrangement
Disclaimer: This protocol is a representative example based on established chemical transformations and should be adapted and optimized under appropriate laboratory safety conditions.
Step 1: Amide Formation from Ethyl 2-(3-bromopyridin-2-yl)acetate [1]
-
To a sealed pressure vessel, add ethyl 2-(3-bromopyridin-2-yl)acetate (1.0 eq).
-
Add a solution of ammonia in ethanol (e.g., 7N solution, ~10-20 eq).
-
Seal the vessel and heat the mixture at 80-100 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude 2-(3-bromopyridin-2-yl)acetamide can be purified by recrystallization or column chromatography, or used directly in the next step if sufficiently pure.
Step 2: Hofmann Rearrangement to this compound [1]
-
Prepare a solution of sodium hydroxide (4.0 eq) in water and cool it to 0 °C in an ice bath.
-
Slowly add bromine (1.1 eq) to the cold NaOH solution with vigorous stirring to form a sodium hypobromite solution. Maintain the temperature below 10 °C.
-
In a separate flask, dissolve the 2-(3-bromopyridin-2-yl)acetamide (1.0 eq) from the previous step in a minimal amount of a suitable solvent (e.g., water, dioxane) and cool to 0 °C.
-
Slowly add the freshly prepared cold sodium hypobromite solution to the amide solution.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-3 hours. The reaction progress can be monitored by the disappearance of the amide.
-
Cool the mixture to room temperature and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Bifunctional Reactivity and Synthetic Applications
The true synthetic power of this compound lies in the distinct and addressable reactivity of its two functional groups. This allows for a modular approach to synthesis, where each site can be modified independently.
Caption: Orthogonal reactivity of the bifunctional building block.
Reactions at the Ethanamine Moiety
The primary amine is a potent nucleophile and can participate in a wide range of classical amine reactions.[1] N-acylation to form amides is a common and robust transformation.
General Protocol: N-Acylation with an Acid Chloride
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acid chloride (R-COCl) (1.0-1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the resulting N-acylated product by column chromatography or recrystallization.
Reactions at the Bromo-Pyridine Moiety: The Suzuki-Miyaura Coupling
The bromine atom at the 3-position is primed for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing biaryl systems and introducing diverse carbon-based substituents.[1] The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most powerful and widely used C-C bond-forming reactions in modern synthesis.[5][6][7]
The Catalytic Cycle of Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Disclaimer: This protocol is a general guideline. The choice of catalyst, ligand, base, and solvent is crucial and often requires optimization for specific substrates.
-
To a reaction vessel (e.g., a microwave vial or Schlenk flask), add the N-protected this compound derivative (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq) or a combination of a palladium precursor like Pd₂(dba)₃ and a ligand like SPhos or XPhos.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water.
-
Heat the reaction mixture at 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 1-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the desired coupled product.
Conclusion: A Gateway to Molecular Diversity
This compound stands out as a highly valuable and versatile bifunctional building block. Its strategically positioned primary amine and aryl bromide handles provide a reliable platform for orthogonal synthesis. By enabling facile N-functionalization and robust palladium-catalyzed cross-coupling reactions, this intermediate serves as a gateway to a vast chemical space. For researchers in drug discovery and materials science, mastering the application of this building block is a key step toward the efficient and innovative construction of complex, high-value molecules.
References
-
ChemSynthesis. (2025). 2-(3-bromopyridin-2-yl)-N-methylethanamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
National Center for Biotechnology Information. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-bromopyridine. Retrieved from [Link]
-
PubChem. (n.d.). {2-[(3-Bromopyridin-2-yl)oxy]ethyl}amine. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 2-amino-3-bromopyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
The Suzuki Reaction. (2014). The Suzuki Reaction. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). CAS: 111043-09-5 Name: 1-(3-bromopyridin-2-yl)ethanone. Retrieved from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 910386-57-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
The Strategic Application of 2-(3-Bromopyridin-2-YL)ethanamine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a substantial number of FDA-approved drugs.[1][2] This technical guide delves into the strategic potential of a specific, highly versatile pyridine derivative: 2-(3-Bromopyridin-2-YL)ethanamine. We will explore its synthesis, reactivity, and diverse applications as a foundational building block for the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals, providing both high-level strategic insights and detailed, actionable experimental protocols.
Introduction: The Architectural Value of this compound
This compound is a bifunctional molecule that presents a unique opportunity for medicinal chemists. Its structure incorporates two key reactive sites: a primary amine on the ethyl side chain and an aryl bromide at the 3-position of the pyridine ring. This dual functionality allows for sequential or orthogonal chemical modifications, rendering it a highly versatile intermediate for constructing complex molecular architectures. The pyridine ring itself is a well-established pharmacophore, known to enhance the pharmacokinetic properties of drug candidates, including improved water solubility.[1][3]
The strategic placement of the bromo- and aminoethyl- moieties on the pyridine core allows for a wide range of derivatizations, making this compound an ideal starting point for the generation of diverse chemical libraries for high-throughput screening and lead optimization.
Synthesis of the this compound Scaffold
The synthesis of this compound can be approached through several reliable synthetic routes. The choice of a particular pathway often depends on the availability of starting materials and the desired scale of the synthesis. Below are two common and effective methods.
Synthesis via Hofmann Rearrangement
This classic organic reaction provides a robust method for the synthesis of primary amines from primary amides with one fewer carbon atom.
Experimental Protocol: Hofmann Rearrangement
-
Amide Formation: To a solution of ethyl 2-(3-bromopyridin-2-yl)acetate (1.0 eq) in ethanol, add a saturated solution of ammonia in ethanol. Heat the mixture in a sealed vessel at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to obtain crude 2-(3-bromopyridin-2-yl)acetamide.
-
Hofmann Rearrangement: To a cooled (0 °C) solution of sodium hydroxide (4.0 eq) in water, add bromine (1.1 eq) dropwise with vigorous stirring. To this freshly prepared sodium hypobromite solution, add a solution of 2-(3-bromopyridin-2-yl)acetamide (1.0 eq) in a suitable solvent (e.g., dioxane or water) at a rate that maintains the temperature below 10 °C. After the addition is complete, warm the reaction mixture to 50-70 °C and stir for 1-2 hours. Cool the mixture to room temperature and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.
Synthesis via Reductive Amination
Reductive amination offers an alternative route, starting from the corresponding aldehyde and converting it to the primary amine.
Experimental Protocol: Reductive Amination
-
Aldehyde Synthesis: The starting aldehyde, 3-bromo-2-pyridinecarboxaldehyde, can be synthesized from 2-amino-3-bromopyridine via a Sandmeyer-type reaction to introduce a nitrile group, followed by reduction.
-
Reductive Amination: To a solution of 3-bromo-2-pyridinecarboxaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (excess). Stir the mixture at room temperature for 1-2 hours to form the imine intermediate. Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.[4] Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction by the addition of water and concentrate the mixture under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Derivatization Strategies: Unleashing the Potential of the Scaffold
The true power of this compound lies in its capacity for diverse and selective derivatization at its two reactive centers.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromide Position
The bromine atom on the pyridine ring is an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (e.g., K3PO4, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%) under the inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Reactions at the Primary Amine
The primary amine of the ethanamine side chain is a versatile nucleophile, readily undergoing acylation, sulfonylation, and further reductive amination.
Experimental Protocol: Acylation
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a base (e.g., triethylamine or pyridine, 1.2 eq).
-
Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
Potential Therapeutic Applications
The this compound scaffold holds significant promise in the development of novel therapeutics, particularly in the field of oncology.
Anticancer Activity: Pyridine-Thiazole Hybrids
Recent studies have highlighted the potent anticancer activity of pyridine-thiazole hybrids. These compounds can be synthesized from this compound, showcasing the utility of this scaffold.[5] For instance, certain pyridine-thiazole hybrids have demonstrated promising cytotoxicity against various cancer cell lines.[6]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug (5-Fluorouracil) IC50 (µM) |
| 8c | Breast (MCF-7) | 5.71 | 6.14 |
Table 1: In vitro anticancer activity of a representative pyridine-thiazole hybrid.[7]
4.1.1. Targeting the Rho-Associated Protein Kinase (ROCK) Signaling Pathway
Molecular docking studies have suggested that some pyridine-thiazole hybrids may exert their anticancer effects by targeting Rho-associated protein kinase 1 (ROCK-1).[6] The Rho/ROCK signaling pathway is implicated in various cellular processes crucial for cancer progression, including cell motility, invasion, and metastasis.[8]
Inhibition of ROCK can disrupt the actin cytoskeleton, thereby impeding the ability of cancer cells to migrate and invade surrounding tissues.[9] This makes ROCK an attractive target for anticancer drug development.
4.1.2. Targeting Matrix Metalloproteinase-9 (MMP-9)
Other studies have implicated Matrix Metalloproteinase-9 (MMP-9) as a potential target for pyridine-thiazole derivatives.[10] MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.[11]
By inhibiting MMP-9, derivatives of this compound could potentially prevent the breakdown of the extracellular matrix, thereby limiting the spread of cancer cells.[12]
Neurological and Other Potential Applications
The 2-(pyridin-2-yl)ethanamine core is structurally similar to Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine), a drug used to treat vertigo and Ménière's disease.[13] Betahistine acts as a histamine H1 receptor agonist and a histamine H3 receptor antagonist.[14] This suggests that derivatives of this compound could be explored for their activity on histamine receptors and their potential application in neurological disorders.
Furthermore, the broad spectrum of biological activities associated with pyridine derivatives, including anti-inflammatory, antibacterial, and antiviral properties, opens up numerous avenues for further investigation of compounds derived from this versatile scaffold.[5]
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for derivatives of this compound is still emerging, initial studies on related pyridine-containing compounds offer valuable insights. For pyridine-thiazole hybrids, the nature and position of substituents on the thiazole ring and any appended aryl groups significantly influence their antiproliferative activity. For instance, the presence of electron-withdrawing groups on an aryl substituent can enhance cytotoxic effectiveness. A systematic exploration of the chemical space around the this compound core, by leveraging the derivatization strategies outlined in this guide, will be crucial for elucidating detailed SAR and optimizing lead compounds.
Conclusion
This compound represents a highly valuable and versatile scaffold for modern medicinal chemistry. Its dual reactive sites provide a platform for the efficient generation of diverse chemical libraries, enabling the exploration of a wide range of biological targets. The demonstrated anticancer potential of its derivatives, coupled with the established therapeutic relevance of the pyridine core, underscores the significant opportunities this building block presents for the discovery and development of next-generation therapeutics. This guide provides a foundational framework for researchers to harness the full potential of this promising molecule.
References
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The Emergence of a Key Intermediate: A Technical Guide to the Synthesis of 2-(3-Bromopyridin-2-YL)ethanamine
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-(3-bromopyridin-2-yl)ethanamine, a pivotal building block in contemporary medicinal chemistry. While a singular "discovery" of this molecule is not prominently documented, its initial synthesis can be logically deduced through the application of established and robust organic chemistry transformations. This guide will delve into the primary retrosynthetic approaches and detail the experimental rationale and methodologies for its preparation. We will explore key synthetic pathways, including the derivatization of pyridyl acetate intermediates via the Hofmann rearrangement and the strategic reductive amination of 3-bromopyridine-2-carbaldehyde. The inherent bifunctional nature of the target molecule, possessing both a nucleophilic primary amine and a versatile aryl bromide, makes it a valuable scaffold for the construction of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. This document serves as a technical resource, offering field-proven insights into the practical synthesis and strategic importance of this compound.
Introduction: A Bifunctional Building Block of Strategic Importance
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This compound has emerged as a particularly valuable intermediate due to its dual reactivity. The primary ethanamine moiety serves as a key nucleophile, readily participating in reactions such as acylation, alkylation, and sulfonylation.[2] Concurrently, the bromine atom at the 3-position of the pyridine ring is a versatile handle for a variety of cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the introduction of diverse substituents.[2] This orthogonal reactivity makes this compound a powerful tool for generating chemical libraries for drug discovery and lead optimization.
Retrosynthetic Analysis and Key Synthetic Strategies
The initial conceptualization of a synthetic route to this compound would logically stem from the disconnection of the ethanamine side chain. This leads to two primary retrosynthetic pathways, each relying on well-established and reliable chemical transformations.
Caption: Retrosynthetic analysis of this compound.
The first approach involves the derivatization of a pyridyl acetate intermediate, where the ethanamine side chain is constructed through a two-step sequence of amidation followed by a Hofmann rearrangement. The second key strategy employs a reductive amination protocol starting from 3-bromopyridine-2-carbaldehyde. Both pathways offer distinct advantages and considerations regarding starting material availability and reaction conditions.
Pathway I: Derivatization of Pyridyl Acetate via Hofmann Rearrangement
This synthetic route leverages the classic Hofmann rearrangement to convert a primary amide into a primary amine with one fewer carbon atom.[2][3] The synthesis begins with the preparation of an ethyl 2-(3-bromopyridin-2-yl)acetate intermediate, which is then converted to the target amine.
Synthesis of Ethyl 2-(3-bromopyridin-2-yl)acetate
The synthesis of the key pyridyl acetate intermediate can be achieved from commercially available 2-amino-3-bromopyridine. A common method involves a Sandmeyer-type reaction to introduce the desired two-carbon side chain.
Amide Formation and Hofmann Rearrangement
The ethyl ester is first converted to the corresponding primary amide, 2-(3-bromopyridin-2-yl)acetamide, through reaction with ammonia.[2] This is a standard transformation typically achieved by heating the ester in a solution of ammonia in an alcohol or in aqueous ammonia.[2]
The resulting amide is then subjected to the Hofmann rearrangement.[2][4] This reaction is characteristically carried out using bromine and a strong base, such as sodium hydroxide.[3] The mechanism proceeds through the formation of an N-bromoamide, which, upon deprotonation, rearranges to an isocyanate intermediate.[3][5] Subsequent hydrolysis of the isocyanate yields the desired primary amine, this compound, with the loss of carbon dioxide.[2][3]
Caption: Workflow for the synthesis via Hofmann Rearrangement.
Experimental Protocol: Hofmann Rearrangement
-
Amide Formation: To a solution of ethyl 2-(3-bromopyridin-2-yl)acetate in a suitable solvent (e.g., methanol), add a saturated solution of ammonia in methanol. Seal the reaction vessel and heat to the appropriate temperature (e.g., 70-80 °C) with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude 2-(3-bromopyridin-2-yl)acetamide.
-
Hofmann Rearrangement: Prepare a solution of sodium hydroxide in water and cool it in an ice bath. Slowly add bromine to the cold sodium hydroxide solution with vigorous stirring to form sodium hypobromite in situ.[5] To this solution, add the crude 2-(3-bromopyridin-2-yl)acetamide. Allow the reaction to stir at low temperature before gradually warming to room temperature and then heating as required. Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.
Pathway II: Reductive Amination of 3-Bromopyridine-2-carbaldehyde
Reductive amination is a highly versatile and widely employed method for the synthesis of amines from carbonyl compounds.[2] In this approach, the key precursor is 3-bromopyridine-2-carbaldehyde.
Synthesis of 3-Bromopyridine-2-carbaldehyde
The synthesis of this aldehyde can be achieved from 2-amino-3-bromopyridine via a Sandmeyer-type reaction, where the amino group is converted to a nitrile, which is subsequently reduced to the aldehyde.[2]
Reductive Amination Protocol
The reductive amination process is a two-step, one-pot reaction. It begins with the formation of an imine from the reaction of 3-bromopyridine-2-carbaldehyde with ammonia or an ammonia equivalent.[2] This is followed by the in-situ reduction of the imine to the corresponding amine using a suitable reducing agent.[2]
A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. The selection of the reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the formed imine.
Caption: Workflow for the synthesis via Reductive Amination.
Experimental Protocol: Reductive Amination
-
Imine Formation: Dissolve 3-bromopyridine-2-carbaldehyde in a suitable solvent (e.g., methanol). Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. Stir the mixture at room temperature to facilitate the formation of the imine.
-
Reduction: To the solution containing the in-situ formed imine, add the reducing agent (e.g., sodium borohydride) portion-wise at a controlled temperature (e.g., 0 °C to room temperature). Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, quench any excess reducing agent by the careful addition of water or a dilute acid. Adjust the pH of the solution to be basic and extract the product with an appropriate organic solvent. Combine the organic extracts, dry over a suitable drying agent, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography to afford pure this compound.
Alternative Synthetic Approaches: The Buchwald-Hartwig Amination
While the previously described methods represent logical initial syntheses, modern organic synthesis offers more direct, albeit potentially more complex, alternatives. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7][8] In principle, a direct coupling of a suitable 2-substituted pyridine with an aminoethyl synthon could be envisioned. However, the direct amination of 3-bromopyridine with ethanamine can be challenging due to the electron-rich nature of the pyridine ring, which disfavors nucleophilic aromatic substitution.[2]
The Buchwald-Hartwig reaction overcomes this limitation through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[7] While this method is highly effective for a broad range of substrates, its application for the synthesis of this compound would require careful optimization of the catalyst, ligand, and reaction conditions to achieve high yields and avoid side reactions.[9]
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂ | [10] |
| Molecular Weight | 201.06 g/mol | [10] |
| Boiling Point (Predicted) | 256.1 ± 25.0 °C | [10] |
| Density (Predicted) | 1.485 ± 0.06 g/cm³ | [10] |
| pKa (Predicted) | 8.45 ± 0.10 | [10] |
Characterization of the final product would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to verify the structure and purity.
Conclusion
This compound stands as a testament to the enabling power of synthetic organic chemistry in providing the essential building blocks for drug discovery and development. While its initial synthesis may not be attributed to a single groundbreaking discovery, its preparation is readily achievable through logical and well-established synthetic transformations. The derivatization of pyridyl acetate intermediates via the Hofmann rearrangement and the reductive amination of 3-bromopyridine-2-carbaldehyde represent robust and practical approaches for obtaining this valuable intermediate. The continued application of this bifunctional molecule in the synthesis of complex, biologically active compounds underscores its significance in the field of medicinal chemistry. This guide has provided a detailed technical overview of the core synthetic strategies, offering a foundation for researchers and scientists to confidently produce and utilize this important chemical entity in their work.
References
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Wikipedia. (2023). Hofmann rearrangement. Retrieved from [Link]
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PHARMD GURU. (n.d.). HOFMANN REARRANGEMENT. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. Retrieved from [Link]
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ChemSynthesis. (2025). 2-(3-bromopyridin-2-yl)-N-methylethanamine. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
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Organic Chemistry. (2020). Buchwald-Hartwig Amination Mechanism. YouTube. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines. Retrieved from [Link]
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MDPI. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
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Journal of Pharmaceutical and Medicinal Chemistry. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. Retrieved from [Link]
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The Strategic Sourcing and Application of 2-(3-Bromopyridin-2-YL)ethanamine: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. Among the vast arsenal of heterocyclic synthons, 2-(3-Bromopyridin-2-YL)ethanamine has emerged as a versatile and highly valuable intermediate. Its unique trifunctional nature, possessing a nucleophilic primary amine, a reactive aryl bromide, and a coordinating pyridine ring, offers a powerful platform for the construction of complex molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, synthesis, reactivity, and strategic applications of this key building block.
Physicochemical Properties and Characterization
Before delving into the procurement and application of this compound, a thorough understanding of its fundamental properties is essential.
| Property | Value | Source |
| CAS Number | 910386-57-1 | [1] |
| Molecular Formula | C₇H₉BrN₂ | [2] |
| Molecular Weight | 201.07 g/mol | [2] |
| Appearance | Pale-yellow to yellow-brown liquid | |
| Boiling Point (Predicted) | 256.1 ± 25.0 °C | [3] |
| Density (Predicted) | 1.485 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 8.45 ± 0.10 | [3] |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the range of δ 7.0-8.5 ppm, with coupling patterns indicative of their relative positions. The two methylene groups of the ethanamine side chain would likely appear as triplets between δ 2.5-3.5 ppm. The amine protons may present as a broad singlet.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum would display seven distinct signals. The carbon bearing the bromine atom (C3) would be significantly influenced by the halogen's electronegativity. The pyridine ring carbons would resonate in the aromatic region (δ 120-160 ppm), while the two aliphatic carbons of the ethanamine side chain would appear at higher field.
-
Mass Spectrometry (EI): The mass spectrum is expected to exhibit a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 201 and 203. Key fragmentation pathways would likely involve the loss of the aminoethyl group and the bromine atom.[4]
Commercial Availability and Strategic Sourcing
This compound is commercially available from a range of suppliers, catering to both research and bulk-scale needs. When selecting a supplier, it is imperative to consider not only the cost but also the purity, available quantities, and the quality of the accompanying documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
| Supplier | Product Number | Purity | Available Quantities |
| BenchChem | B1373431 | Not specified | Inquire |
| BLD Pharm | BD01117527 | Not specified | Inquire |
| LabSolu | B178153 | 97% | 500mg |
| Fisher Scientific | NC1389827 | >97% | 500mg |
It is strongly recommended to obtain a sample for in-house analysis to verify its identity and purity before committing to a large-scale purchase.
Synthetic Strategies: A Guide for In-House Preparation
While commercially available, an in-house synthesis of this compound can be a cost-effective alternative for large-scale campaigns or when specific purity requirements are not met by commercial suppliers. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production.
Workflow for the Synthesis of this compound
Caption: Key synthetic pathways to this compound.
Detailed Experimental Protocol: Synthesis via Nitrile Reduction
This protocol outlines a plausible and robust method for the synthesis of this compound starting from the readily available 2-amino-3-bromopyridine.
Step 1: Sandmeyer Reaction - Synthesis of 3-Bromo-2-cyanopyridine
-
Rationale: The Sandmeyer reaction provides a reliable method for the conversion of an amino group on an aromatic ring to a nitrile group via a diazonium salt intermediate. This transformation is a cornerstone of aromatic chemistry.
-
Procedure:
-
To a stirred solution of 2-amino-3-bromopyridine (1.0 eq) in a suitable acidic medium (e.g., aqueous HCl), cooled to 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction will occur, and the temperature should be controlled.
-
After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-bromo-2-cyanopyridine by column chromatography on silica gel or recrystallization.
-
Step 2: Nitrile Reduction - Synthesis of this compound
-
Rationale: The reduction of the nitrile group to a primary amine is a key transformation. Several reducing agents can be employed, with lithium aluminum hydride (LiAlH₄) being a powerful and common choice for this conversion. Borane complexes (e.g., BH₃·THF) offer a milder alternative.
-
Procedure (using LiAlH₄):
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.
-
To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3-bromo-2-cyanopyridine (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
-
Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the primary amine and the aryl bromide.
Reactivity of the Functional Groups
Caption: Reactivity profile of this compound.
-
The Primary Amine: This nucleophilic center readily participates in a wide array of classical amine transformations, including:
-
Amidation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy for introducing diverse side chains and modulating physicochemical properties.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Condensation with aldehydes or ketones to form an imine, which is subsequently reduced to a secondary or tertiary amine. This is a highly efficient method for constructing C-N bonds.
-
-
The Aryl Bromide: The bromine atom at the 3-position of the pyridine ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce a new amino substituent.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes.
-
Case Study: Application in Kinase Inhibitor Synthesis
The unique structural features of this compound make it an attractive starting material for the synthesis of kinase inhibitors, a significant class of anticancer agents.[5] The pyridine ring can act as a hinge-binding motif, while the ethanamine side chain can be elaborated to interact with other regions of the ATP-binding pocket. The bromo substituent provides a convenient point for late-stage diversification to optimize potency and selectivity.
Conclusion
This compound is a high-value building block for medicinal chemistry and drug discovery. Its commercial availability from multiple suppliers provides a reliable source for research and development activities. Furthermore, the well-established synthetic routes offer a viable option for large-scale, in-house production. The orthogonal reactivity of its functional groups allows for a modular and efficient approach to the synthesis of complex target molecules, particularly in the realm of kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to strategically incorporate this versatile synthon into their drug discovery programs, ultimately accelerating the development of new and effective medicines.
References
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CP Lab Safety. (n.d.). ethyl 2-(3-bromopyridin-2-yl)acetate, min 97%, 1 gram. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
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Methodological & Application
Synthesis of 2-(3-Bromopyridin-2-yl)ethanamine: A Detailed Protocol for Reductive Amination
An Application Note for Drug Development Professionals
Abstract: This application note provides a comprehensive guide for the synthesis of 2-(3-bromopyridin-2-yl)ethanamine, a valuable building block in medicinal chemistry. The protocol is centered on the reductive amination of 1-(3-bromopyridin-2-yl)ethanone. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental procedure, and discuss critical parameters for process control and optimization. This document is intended for researchers and scientists in drug development, providing the technical depth necessary for reliable and reproducible synthesis.
Introduction and Scientific Context
Substituted pyridines are privileged scaffolds in modern drug discovery, appearing in numerous FDA-approved pharmaceuticals. The title compound, this compound, features three key functional handles for molecular elaboration: a nucleophilic primary amine, a pyridine ring capable of coordinating to metal centers or participating in hydrogen bonding, and a bromine atom that serves as a versatile anchor for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1]
Reductive amination is a cornerstone of amine synthesis due to its operational simplicity, broad substrate scope, and high efficiency.[2] This method converts a carbonyl group into an amine through an intermediate imine, which is reduced in situ.[3] For the synthesis of a primary amine like our target, ammonia or an ammonia surrogate is used as the nitrogen source. The choice of reducing agent is critical to the success of the reaction, balancing reactivity with selectivity to avoid undesired reduction of the starting ketone.[4] This guide will focus on a robust protocol using sodium borohydride, an economical and readily available reagent.[5]
The Reaction Mechanism: A Two-Step Cascade
The reductive amination of a ketone with ammonia proceeds through a sequential, acid-catalyzed cascade. Understanding this mechanism is paramount for troubleshooting and optimization.
-
Imine Formation: The process begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 1-(3-bromopyridin-2-yl)ethanone. This forms a hemiaminal intermediate.[2] Under weakly acidic conditions (typically pH 4-6), the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent dehydration yields a protonated imine, known as an iminium ion, which is in equilibrium with the neutral imine.[6][7] The removal of water drives the equilibrium towards the imine product.
-
Hydride Reduction: A hydride-based reducing agent, such as sodium borohydride (NaBH₄), is then introduced. The iminium ion is more electrophilic and thus more reactive towards hydride attack than the starting ketone.[6] The hydride ion attacks the carbon atom of the C=N bond, reducing it to the corresponding primary amine.[3]
Caption: The two-stage mechanism of reductive amination.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adapted for larger quantities.
Materials and Reagents
| Reagent | M.W. | CAS No. | Typical Purity | Notes |
| 1-(3-Bromopyridin-2-yl)ethanone | 200.03 | 111043-09-5 | >95% | Starting material.[8] |
| Ammonium Acetate (NH₄OAc) | 77.08 | 631-61-8 | >98% | Ammonia source. |
| Sodium Borohydride (NaBH₄) | 37.83 | 16940-66-2 | >98% | Reducing agent. |
| Methanol (MeOH) | 32.04 | 67-56-1 | Anhydrous | Reaction solvent. |
| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | 2 M aq. | For workup. |
| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | 3 M aq. | For work-up. |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Reagent Grade | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Granular | Drying agent. |
| Silica Gel | - | 7631-86-9 | 230-400 mesh | For chromatography. |
Equipment
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser and nitrogen/argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 1-(3-bromopyridin-2-yl)ethanone (5.00 g, 25.0 mmol, 1.0 equiv.) and ammonium acetate (19.3 g, 250 mmol, 10.0 equiv.).
-
Scientist's Note: A large excess of the ammonia source is used to drive the imine formation equilibrium forward. Ammonium acetate also helps to maintain a weakly acidic pH suitable for the reaction.[3]
-
-
Imine Formation: Add anhydrous methanol (100 mL) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Scientist's Note: The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of the starting ketone and the appearance of the imine intermediate.
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.42 g, 37.5 mmol, 1.5 equiv.) in small portions over 30 minutes.
-
Scientist's Note: The addition of NaBH₄ is exothermic and may cause foaming; portion-wise addition at low temperature is crucial for safety and selectivity. Adding the borohydride after the imine has had time to form minimizes the competing reduction of the starting ketone.[9]
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the imine intermediate.
-
Work-up and Extraction: a. Cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 2 M HCl (approx. 50 mL) until gas evolution ceases and the pH is ~1-2. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol. c. Transfer the remaining aqueous solution to a separatory funnel and wash with dichloromethane (2 x 50 mL) to remove any non-basic organic impurities. Discard the organic layers. d. Cool the acidic aqueous layer in an ice bath and carefully add 3 M NaOH until the pH is >12. e. Extract the now basic aqueous layer with dichloromethane (3 x 75 mL). f. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Scientist's Note: This acid-base workup is a classic and effective method for purifying amines. The target compound, being basic, is protonated and remains in the aqueous phase under acidic conditions, while neutral or acidic impurities are washed away. Basification then liberates the free amine for extraction.[10]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., 0-10% methanol in dichloromethane containing 1% triethylamine).
-
Scientist's Note: The addition of a small amount of triethylamine to the eluent helps to prevent the basic amine product from tailing on the acidic silica gel, leading to better separation.[11]
-
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 201.0/203.0 for bromine isotopes).[1]
-
HPLC: To determine the purity of the final compound.
Safety and Handling
Working with brominated pyridine compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood.[13] 3-Bromopyridine and its derivatives can be harmful if inhaled or swallowed and may cause skin and eye irritation.[14][15]
-
Handling: Avoid contact with skin and eyes. Ground equipment when transferring flammable solvents to prevent static discharge.[13] Keep away from heat and open flames.[12]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.[16]
Caption: Experimental workflow for the synthesis of the target compound.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Taylor & Francis Online. (2010). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromopyridine, 99%. Retrieved from [Link]
-
ACS Publications. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Retrieved from [Link]
-
Studylib. (n.d.). Reductive Amination & Acylation: Lab Synthesis. Retrieved from [Link]
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Application Note & Protocol: Synthesis of 2-(3-Bromopyridin-2-YL)ethanamine via Buchwald-Hartwig Amination
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance and Synthetic Rationale
The 2-(pyridin-2-yl)ethanamine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The specific intermediate, 2-(3-Bromopyridin-2-YL)ethanamine, offers a strategic advantage in drug discovery due to its dual functionality.[1] The primary amine serves as a key site for amide bond formation, sulfonylation, or reductive amination, while the bromo-substituent on the pyridine ring is primed for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and importantly, further C-N bond formations.[1] This allows for the systematic and diverse functionalization of the pyridine core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Historically, the synthesis of aryl amines, particularly those on electron-deficient heteroaromatic rings, was often challenging, requiring harsh reaction conditions with limited functional group tolerance.[2] The advent of the Buchwald-Hartwig amination has revolutionized this field by providing a mild and highly versatile method for the formation of C-N bonds.[2][3] This palladium-catalyzed cross-coupling reaction has become an indispensable tool in both academic and industrial settings, celebrated for its broad substrate scope and functional group tolerance.[2][4]
This application note provides a detailed, field-proven protocol for the synthesis of this compound, leveraging the power and precision of the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss key parameter optimization for successful and reproducible outcomes.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Mechanism
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, initiated by the oxidative addition of an aryl halide to a Pd(0) complex.[2][5][6][7] The choice of phosphine ligand is critical at this stage and throughout the cycle, as it modulates the steric and electronic properties of the palladium center, influencing reactivity and selectivity.[2][7] Following oxidative addition, the amine coordinates to the Pd(II) complex, and subsequent deprotonation by a base generates a palladium-amido intermediate. The final, product-forming step is reductive elimination, which furnishes the desired C-N bond and regenerates the active Pd(0) catalyst.[2][6][8]
Figure 2: Experimental workflow for the synthesis.
Step 1: Catalyst and Reagent Preparation
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 eq.), (±)-BINAP (0.03 eq.), and sodium tert-butoxide (1.4 eq.).
-
Add 2,3-dibromopyridine (1.0 eq.) to the flask.
-
Seal the flask with a rubber septum, and purge with argon for 10-15 minutes by evacuating and backfilling the flask three times.
[9]Step 2: Reaction Execution
-
Under a positive pressure of argon, add anhydrous toluene via syringe to the flask to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Add benzophenone imine (1.2 eq.) dropwise to the stirred suspension at room temperature.
-
Immerse the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.
Step 3: Reaction Monitoring and Workup
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Step 4: Deprotection and Purification
-
Dissolve the crude residue in a suitable solvent (e.g., THF or methanol).
-
Add 2 M aqueous HCl and stir at room temperature until the imine is fully hydrolyzed (monitor by TLC/LC-MS).
-
Basify the reaction mixture to pH > 10 with 2 M aqueous NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Key Parameter Optimization: A Guide to Success
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. For challenging substrates like heteroaryl halides, optimization is often necessary.
[4][10]| Parameter | Common Choices & Rationale | Troubleshooting/Optimization | | :--- | :--- | :--- | | Palladium Source | Pd(OAc)₂, Pd₂(dba)₃. These are common, commercially available Pd(II) and Pd(0) pre-catalysts. Pd(II) sources are reduced in situ to the active Pd(0) species. |[7][11] If the reaction is sluggish, using a Pd(0) source like Pd₂(dba)₃ may be beneficial. Air-stable pre-catalysts (e.g., G3-Pd precatalysts) can also improve reproducibility. |[11] | Ligand | Bulky, electron-rich phosphines are essential. Bidentate ligands like BINAP and DPPF were early successes. M[2]onodentate biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos) often provide higher activity, especially for challenging substrates like heteroaryl chlorides. |[2][4][12] For pyridyl substrates, ligand choice is critical to avoid catalyst inhibition by the pyridine nitrogen. Screening a panel of Buchwald ligands (e.g., XPhos, SPhos, RuPhos) is recommended for optimal results. |[4] | Base | Strong, non-nucleophilic bases are required. NaOtBu is the most common and effective. W[11]eaker bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates. |[11][13][14] If side reactions or substrate degradation are observed, switching to a weaker carbonate or phosphate base may be necessary, potentially requiring higher reaction temperatures. |[11][15] | Solvent | Aprotic, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are the most common choices. E[11]thereal solvents like THF are also used. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst. |[11] Solvent choice can impact the solubility of the base and other reagents. If solubility is an issue, a different solvent or a co-solvent system may be beneficial. | | Temperature | Typically ranges from 80-110 °C. H[11]igher temperatures can accelerate the reaction but may also lead to decomposition. | If the reaction is slow, cautiously increasing the temperature may improve the rate. For thermally sensitive substrates, lower temperatures with a more active catalyst system may be required. |
Conclusion
The Buchwald-Hartwig amination provides a powerful and reliable method for the synthesis of this compound, a valuable intermediate in drug discovery. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and reproducible results. The protocol and optimization guide presented here serve as a robust starting point for the successful application of this transformative C-N bond-forming reaction.
References
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 18, 2026, from [Link]
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How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- Chemical Insights. (n.d.). Retrieved January 18, 2026, from [Link]
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Fors, B. P., & Buchwald, S. L. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14593–14599. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]
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Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
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Role of the base in Buchwald-Hartwig amination. (2014, December 19). PubMed. Retrieved January 18, 2026, from [Link]
-
Oldenhuis, N. J., & Buchwald, S. L. (2001). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 3(18), 2851–2854. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(42), 14914–14917. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007, April 27). PubMed. Retrieved January 18, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Retrieved January 18, 2026, from [Link]
-
Conditions for a selective Buchwald-Hartwig amination? (2012, December 8). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Retrieved January 18, 2026, from [Link]
-
Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved January 18, 2026, from [Link]
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Al-Hiari, Y. M., Qaisi, A. M., El-Abadelah, M. M., & Voelter, W. (2007). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 12(7), 1437–1446. [Link]
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Application Note and Protocol for the Purification of 2-(3-Bromopyridin-2-YL)ethanamine by Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 2-(3-Bromopyridin-2-YL)ethanamine using silica gel column chromatography. As a bifunctional molecule featuring a primary amine and an aryl bromide, this compound is a valuable building block in medicinal chemistry and organic synthesis.[1] Achieving high purity is paramount for its successful use in subsequent synthetic transformations. This guide delves into the rationale behind methodological choices, from solvent system selection to column packing and fraction analysis, with the goal of equipping researchers with a robust and reproducible purification strategy.
Introduction: The Challenge of Purifying Basic Amines
This compound possesses a primary amine on an ethyl side chain attached to a pyridine ring. The ethanamine moiety is nucleophilic and basic, with a predicted pKa of approximately 8.45.[2] This basicity presents a significant challenge in silica gel chromatography. The surface of standard silica gel is populated with acidic silanol groups (Si-OH), which can strongly and often irreversibly interact with basic analytes like amines. This interaction leads to common chromatographic problems such as significant peak tailing, poor resolution, and in some cases, complete retention of the compound on the column.[3]
To circumvent these issues, this protocol employs a mobile phase modified with a small amount of a volatile base, triethylamine (TEA). The TEA acts as a competitive base, neutralizing the acidic silanol groups on the silica surface and minimizing the undesirable interactions with the target amine, thereby facilitating symmetrical peak elution and efficient separation.[4][5]
Potential Impurities in Synthesis
The purification strategy is designed to remove common impurities arising from the synthesis of this compound. Depending on the synthetic route, which may involve reactions like reductive amination of 3-bromopyridine-2-carbaldehyde or amide formation followed by Hofmann rearrangement, potential impurities could include:[1]
-
Unreacted starting materials (e.g., 3-bromopyridine-2-carbaldehyde).
-
Intermediates (e.g., the corresponding imine or amide).
-
By-products from side reactions.[6][]
The polarity of these impurities will differ from the target compound, allowing for effective separation via column chromatography.
Experimental Workflow Overview
The purification process follows a logical sequence designed for optimal separation and recovery. The workflow begins with the crucial step of optimizing the mobile phase using Thin-Layer Chromatography (TLC), followed by column preparation, sample loading, elution, and finally, fraction analysis.
Figure 1: A high-level workflow for the purification of this compound.
Materials and Methods
Materials
| Material | Grade | Recommended Supplier(s) |
| Crude this compound | As synthesized | N/A |
| Silica Gel | Flash chromatography grade, 230-400 mesh | Major chemical suppliers |
| Ethyl Acetate (EtOAc) | HPLC grade | Major chemical suppliers |
| Hexane | HPLC grade | Major chemical suppliers |
| Dichloromethane (DCM) | HPLC grade | Major chemical suppliers |
| Triethylamine (TEA) | Reagent grade | Major chemical suppliers |
| TLC Plates | Silica gel 60 F254 | Major chemical suppliers |
| Glass Chromatography Column | Appropriate size for the scale of reaction | Standard labware supplier |
Equipment
-
Fume hood
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Fraction collection tubes
-
Air or nitrogen source for flash chromatography
Detailed Purification Protocol
Step 1: Thin-Layer Chromatography (TLC) for Eluent Optimization
The cornerstone of a successful column chromatography separation is the selection of an appropriate mobile phase.[8][9] The goal is to identify a solvent system where the target compound has a retention factor (Rf) of approximately 0.2-0.3, ensuring good separation from impurities.[10][11]
-
Prepare Test Eluents: Prepare small volumes of different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3). To each of these mixtures, add 0.5% v/v triethylamine. For example, to 10 mL of an 8:2 Hexane:EtOAc mixture, add 50 µL of TEA.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like DCM. Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the chamber is saturated with the solvent vapor. Allow the solvent front to travel up the plate.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp at 254 nm. The pyridine ring is UV active.
-
Select Optimal System: The ideal solvent system will show the spot for this compound at an Rf value between 0.2 and 0.3, with good separation from other spots.
| Eluent System (Hexane:EtOAc with 0.5% TEA) | Target Rf (Approximate) | Observation |
| 9:1 | < 0.1 | Compound is highly retained. Increase eluent polarity. |
| 8:2 | ~0.25 | Optimal for separation. Good mobility and potential for good resolution. |
| 7:3 | > 0.4 | Compound elutes too quickly. Decrease eluent polarity. |
Step 2: Column Preparation (Slurry Packing)
Proper column packing is critical to avoid channeling and ensure a high-resolution separation.
-
Column Setup: Securely clamp a glass chromatography column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~1 cm).[10]
-
Prepare Silica Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude material). Add the selected eluent (e.g., Hexane:EtOAc 8:2 with 0.5% TEA) to form a homogenous slurry.
-
Pack the Column: Pour the slurry into the column. Use a funnel to guide the slurry. Open the stopcock to allow some solvent to drain, which helps in uniform packing. Gently tap the column to dislodge air bubbles.
-
Equilibrate: Once all the silica has settled, add a final layer of sand (~1 cm) on top of the silica bed to prevent disturbance during sample loading. Wash the column with 2-3 column volumes of the eluent until the bed is stable and equilibrated. Do not let the column run dry.[10]
Figure 2: Diagram of a properly packed chromatography column.
Step 3: Sample Loading (Dry Loading Method)
For compounds that might not be fully soluble in the initial eluent, the dry loading method is highly recommended as it often leads to better separation.[12]
-
Adsorb Sample: Dissolve the crude this compound in a minimal amount of a volatile solvent such as dichloromethane.
-
Add Silica: To this solution, add a small amount of silica gel (approximately 2-3 times the weight of the crude product).
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Load Column: Carefully add this powder to the top of the prepared silica gel column.
Step 4: Elution and Fraction Collection
-
Initiate Elution: Carefully add the optimized eluent to the column.
-
Apply Pressure: For flash chromatography, apply gentle pressure using a nitrogen or air line to achieve a steady flow rate (approximately 2 inches/minute).
-
Collect Fractions: Begin collecting fractions in test tubes or flasks as the solvent starts to elute from the column. The fraction size will depend on the column dimensions.
-
Monitor Elution: Periodically check the collected fractions for the presence of your compound using TLC. Spot every few fractions on a TLC plate and develop it in the same eluent system.
Step 5: Analysis and Product Isolation
-
Identify Pure Fractions: After developing the TLC plates of the collected fractions, identify the fractions that contain only the pure desired product (a single spot at the correct Rf).
-
Combine and Evaporate: Combine all the pure fractions into a round-bottom flask.
-
Remove Solvent: Remove the solvents (Hexane, EtOAc, and TEA) using a rotary evaporator to yield the purified this compound.
Troubleshooting
| Issue | Potential Cause | Solution |
| Peak Tailing | Insufficient base in the mobile phase, leading to interaction with silanols. | Increase the concentration of triethylamine in the eluent to 1.0%. If tailing persists, consider using a different stationary phase like basic alumina or an amino-functionalized silica column.[3][4] |
| Poor Separation | Eluent is too polar or not polar enough. | Re-optimize the mobile phase with TLC. Try a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Low Recovery | Compound is irreversibly adsorbed onto the silica. | Ensure adequate TEA is used. The compound might be degrading on the silica; consider switching to a less acidic stationary phase like neutral alumina.[3] |
| Cracked Column Bed | Column was allowed to run dry during packing or elution. | This often requires repacking the column. Always maintain the solvent level above the silica bed. |
Conclusion
The protocol described in this application note presents a reliable method for the purification of this compound by silica gel flash column chromatography. The key to successfully purifying this basic amine is the neutralization of acidic silanol sites on the stationary phase by incorporating a basic modifier like triethylamine into the mobile phase. By following the detailed steps for method development, column preparation, and execution, researchers can achieve high purity of the target compound, which is essential for its application in further synthetic endeavors.
References
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
- Uredi, D., Motati, D. R., & Watkins, E. B. (2019). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. The Royal Society of Chemistry.
-
ChemSynthesis. (n.d.). 2-(3-bromopyridin-2-yl)-N-methylethanamine. Retrieved from [Link]
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
- Wang, L., et al. (2021).
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Application Notes and Protocols for the Recrystallization of High-Purity 2-(3-Bromopyridin-2-YL)ethanamine
Abstract
This comprehensive guide details a robust methodology for the purification of 2-(3-Bromopyridin-2-YL)ethanamine to high purity via recrystallization. As a pivotal building block in medicinal chemistry and materials science, the purity of this bifunctional molecule is paramount for reproducible downstream applications. These application notes provide not only a step-by-step protocol but also the underlying chemical principles, a systematic approach to solvent selection, and a thorough troubleshooting guide. This document is intended for researchers, scientists, and drug development professionals who require a reliable method for obtaining analytically pure this compound.
Introduction: The Imperative for Purity
This compound is a versatile synthetic intermediate possessing two key reactive handles: a primary amine and an aryl bromide.[1] The primary amine serves as a nucleophilic center for amide bond formation, alkylations, and reductive aminations, while the bromine atom on the electron-deficient pyridine ring is primed for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[1] The spatial relationship of these functional groups makes it a valuable scaffold for constructing complex molecular architectures.
The efficacy and safety of pharmacologically active compounds derived from this intermediate are directly contingent on its purity. Impurities stemming from its synthesis, such as unreacted starting materials or by-products, can lead to unwanted side reactions, altered biological activity, and complications in structural elucidation. Therefore, a robust and validated purification method is not merely a procedural step but a critical component of ensuring experimental integrity. Recrystallization, a technique based on the differential solubility of a compound and its impurities in a given solvent system, remains one of the most effective and scalable methods for purifying solid organic compounds.[2]
Understanding the Analyte: Chemical Profile
A successful recrystallization hinges on understanding the physicochemical properties of the target molecule.
| Property | Value/Characteristic | Significance for Recrystallization |
| Molecular Formula | C₇H₉BrN₂ | - |
| Molecular Weight | 201.06 g/mol | [3] |
| Predicted Boiling Point | 256.1 ± 25.0 °C | Suggests the compound is a solid or high-boiling liquid at room temperature.[3] |
| Predicted pKa | 8.45 ± 0.10 | The basicity of the primary amine will influence its solubility in acidic or protic solvents. |
| Key Functional Groups | Primary amine, Bromopyridine | Both groups can participate in hydrogen bonding, suggesting solubility in polar protic solvents. |
Anticipated Impurities:
The primary synthetic route to this compound is the reductive amination of 3-bromopyridine-2-carbaldehyde.[1] Potential impurities from this process include:
-
3-bromopyridine-2-carbaldehyde: Unreacted starting material.
-
2-(3-bromopyridin-2-yl)ethanol: A potential by-product from the reduction of the aldehyde.
-
Over-alkylated amines: Secondary or tertiary amines formed if the product reacts further with the aldehyde.[4]
-
Residual reducing agents and their by-products.
A well-designed recrystallization protocol must effectively separate the desired primary amine from these structurally similar impurities.
The Principle of Recrystallization: A Visualized Guide
Recrystallization purifies a solid by exploiting differences in solubility. The ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Caption: Workflow for Recrystallization of this compound.
Detailed Steps:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar. Add a small portion of the chosen solvent (e.g., 40-50 mL of isopropanol) and heat the mixture to a gentle boil with stirring on a hot plate. Continue to add small portions of the hot solvent until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing the yield. [5]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (1-2% by weight). Re-heat the mixture to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Inducing Crystallization (if necessary): If no crystals form, the solution may be supersaturated. [6]Try scratching the inner wall of the flask at the solution's surface with a glass rod or adding a "seed crystal" of the pure compound. [5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Causality: Using ice-cold solvent minimizes the re-dissolving of the purified product while washing away the impurity-laden mother liquor. [5]
-
Drying: Transfer the crystalline product to a watch glass or drying dish. Dry the crystals to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C).
Purity Assessment and Characterization
The success of the recrystallization must be validated by analytical methods.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The purified sample should show a single spot with no visible impurities.
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy is the definitive method for confirming the structure and assessing the purity of the final product. The absence of signals corresponding to anticipated impurities is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. <[6]br>2. The solution is supersaturated. [6] | 1. Boil off some of the solvent to increase the concentration and allow the solution to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. [5] |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent, or the compound is significantly impure. [6] | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and attempt to cool very slowly. If the problem persists, a different solvent or solvent pair may be required. |
| Low Recovery/Yield | 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. The compound has significant solubility in the cold solvent.4. Excessive washing with solvent. [5] | 1. Evaporate some solvent from the mother liquor to recover a second crop of crystals.2. Ensure filtration apparatus is properly pre-heated.3. Cool the solution for a longer period in an ice bath. Consider a different solvent.4. Use a minimal amount of ice-cold solvent for washing. |
| Colored Crystals | Colored impurities were not fully removed. | Use activated carbon during the dissolution step. A second recrystallization may be necessary. |
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
ChemSynthesis. (2025). 2-(3-bromopyridin-2-yl)-N-methylethanamine. Retrieved from [Link]
- Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.
- Google Patents. (n.d.). US6943257B2 - Process for preparation of aromatic halides from aromatic amines.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-bromopyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
-
Patsnap. (n.d.). Preparation method of 2-amino-3-bromopyridine. Retrieved from [Link]
-
Chemguide. (n.d.). Preparation of amines. Retrieved from [Link]
-
ResearchGate. (n.d.). para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE. Retrieved from [Link]
Sources
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- 3. 910386-57-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Application Note & Protocol: Sonogashira Coupling of 2-(3-Bromopyridin-2-YL)ethanamine with Terminal Alkynes
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Sonogashira coupling between 2-(3-Bromopyridin-2-YL)ethanamine and various terminal alkynes. Pyridine-alkyne scaffolds are privileged structures in medicinal chemistry, appearing in numerous bioactive molecules and clinical candidates.[4] This guide details the reaction mechanism, offers field-proven insights into optimizing reaction parameters, provides step-by-step protocols, and includes a thorough troubleshooting guide to address common challenges associated with this specific substrate class.
Scientific Foundation: Mechanism and Key Principles
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira coupling proceeds via two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[4][5]
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-bromine bond of the this compound substrate. This forms a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide species.[4][6] This step activates the alkyne for the subsequent transmetalation.
-
Transmetalation & Reductive Elimination: The copper acetylide transfers its alkynyl group to the Pd(II) complex in a step known as transmetalation, regenerating the copper(I) catalyst. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the desired C-C bond of the product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
One of the primary challenges when working with pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate to the palladium center, which can inhibit or poison the catalyst.[4] Careful selection of ligands, solvents, and temperature is crucial to mitigate this effect and ensure high catalytic turnover.
Caption: Fig 1: Simplified Catalytic Cycles of the Sonogashira Coupling.
Experimental Design & Protocol
This section provides a robust, generalized protocol that has been demonstrated to be effective for a range of terminal alkynes. Optimization may be required for particularly challenging substrates.
Reagents and Equipment
| Reagent/Equipment | Recommended Grade/Specification | Supplier Example | Notes |
| This compound | >97% Purity | Sigma-Aldrich, Combi-Blocks | Store under inert gas. |
| Terminal Alkyne | >98% Purity | Various | Ensure alkyne is free from peroxides. |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Strem, Sigma-Aldrich | More air-stable than Pd(PPh₃)₄.[8] |
| Copper(I) Iodide (CuI) | >99.5% Purity | Acros, Alfa Aesar | Use a fresh bottle; color should be off-white/tan, not green/brown. |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Acros, Sigma-Aldrich | Distill from CaH₂ before use for best results. Acts as base and solvent.[9] |
| Solvent (e.g., Toluene or DMF) | Anhydrous, Degassed | Various | Solvent choice can impact reaction rate and catalyst stability. |
| Inert Gas System | Argon or Nitrogen, >99.99% | - | Schlenk line or glovebox is essential.[9] |
| Glassware | - | - | Flame- or oven-dried prior to use. |
Step-by-Step Experimental Protocol
Caption: Fig 2: General Experimental Workflow for Sonogashira Coupling.
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq., 2 mol%), and Copper(I) iodide (CuI, 0.04 eq., 4 mol%).
-
Inerting: Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an anaerobic environment.[9]
-
Solvent/Base Addition: Through the septum, add anhydrous, degassed Toluene (0.2 M concentration relative to the aryl bromide) followed by anhydrous triethylamine (2.0-3.0 eq.). The mixture may turn from a yellow suspension to a darker color.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C. For aryl bromides, heating is often necessary to facilitate the rate-limiting oxidative addition step.[9][10]
-
Monitoring: Stir the reaction vigorously. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS analysis of small aliquots. The reaction is typically complete within 3-12 hours.[3]
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and quench by adding a saturated aqueous solution of ammonium chloride to complex with the copper salts and remove the amine hydrohalide salt.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.
Optimization & Troubleshooting
Even with a robust protocol, challenges can arise. The following sections provide guidance on optimizing conditions and resolving common issues.
Parameter Optimization
The reactivity can be fine-tuned by systematically varying key parameters. The table below presents a hypothetical optimization for the coupling with phenylacetylene.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | PPh₃ | Et₃N | Toluene | 80 | 12 | 75 |
| 2 | Pd(PPh₃)₄ (2) | PPh₃ | Et₃N | Toluene | 80 | 12 | 72 |
| 3 | PdCl₂(PPh₃)₂ (2) | PPh₃ | DIPEA | Toluene | 80 | 12 | 68 |
| 4 | PdCl₂(PPh₃)₂ (2) | PPh₃ | Et₃N | DMF | 80 | 8 | 85 |
| 5 | PdCl₂(PPh₃)₂ (2) | PPh₃ | Et₃N | DMF | 100 | 4 | 91 |
| 6 | PdCl₂(dppf) (2) | dppf | Et₃N | DMF | 100 | 4 | 88 |
Data is illustrative. DIPEA = Diisopropylethylamine, DMF = Dimethylformamide, dppf = 1,1'-Bis(diphenylphosphino)ferrocene.
Key Insights:
-
Solvent: Polar aprotic solvents like DMF can sometimes accelerate the reaction for heteroaromatic substrates.[10]
-
Temperature: Increasing the temperature can significantly reduce reaction times, though it may also increase the risk of catalyst decomposition or side reactions.[3][10]
-
Ligands: While PPh₃ is a standard, more electron-rich or bulky ligands like dppf can be beneficial for challenging substrates, although not always necessary.[4]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Palladium Catalyst. 2. Poor quality CuI. 3. Insufficiently anhydrous/anaerobic conditions. 4. Temperature too low for aryl bromide activation. | 1. Use a fresh bottle of catalyst or a more stable pre-catalyst like PdCl₂(PPh₃)₂.[9] 2. Use fresh, off-white CuI.[9] 3. Ensure solvents are rigorously degassed and glassware is flame-dried.[9] 4. Increase reaction temperature to 100-120 °C.[10] |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition. 2. Impurities in reagents or solvent. 3. Inappropriate solvent choice (e.g., THF can sometimes promote it).[9][11] | 1. Use a more robust ligand or a lower reaction temperature. 2. Purify all reagents and use high-purity, anhydrous solvents. 3. Switch to a different solvent like DMF or Toluene. |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of oxygen in the reaction. 2. High concentration of CuI. | 1. Rigorously degas all solvents and maintain a positive pressure of inert gas.[12] 2. Reduce the amount of CuI or consider a "copper-free" Sonogashira protocol.[9][12] |
| Hydrodehalogenation of Starting Material | 1. Presence of water or other proton sources. 2. Side reaction promoted by certain bases/conditions. | 1. Ensure all reagents and solvents are scrupulously dry. 2. Try a different amine base (e.g., piperidine, DBU). |
graph TD { A[Low Yield] --> B{Any Product?}; B -->|No| C{Check Catalysts}; B -->|Yes| D{Side Products?};C --> C1[Use Fresh Pd & CuI]; C1 --> C2[Ensure Anhydrous/Anaerobic]; C2 --> C3[Increase Temperature]; D -->|Glaser Homocoupling| E[Rigorously Degas System]; E --> E1[Reduce CuI Loading or\nUse Copper-Free Conditions]; D -->|Decomposition (Pd Black)| F[Check Reagent Purity]; F --> F1[Try Different Solvent]; D -->|Hydrodehalogenation| G[Ensure Dry Conditions]; G --> G1[Screen Alternative Bases]; subgraph "Initial State" A end subgraph "Diagnosis" B D end subgraph "Corrective Actions" C C1 C2 C3 E E1 F F1 G G1 end style A fill:#EA4335,stroke:#333,stroke-width:2px,font-family:Arial,color:white style B fill:#FBBC05,stroke:#333,stroke-width:2px,font-family:Arial style D fill:#FBBC05,stroke:#333,stroke-width:2px,font-family:Arial style C fill:#4285F4,stroke:#333,stroke-width:2px,font-family:Arial,color:white style E fill:#4285F4,stroke:#333,stroke-width:2px,font-family:Arial,color:white style F fill:#4285F4,stroke:#333,stroke-width:2px,font-family:Arial,color:white style G fill:#4285F4,stroke:#333,stroke-width:2px,font-family:Arial,color:white
}
Caption: Fig 3: A Decision Tree for Troubleshooting Low-Yielding Reactions.
Safety Precautions
-
Reagents: Palladium catalysts, copper iodide, and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Atmosphere: Exercise caution when working with pyrophoric reagents or when performing reactions under pressure. Ensure the inert gas line is equipped with a bubbler to prevent over-pressurization.
-
Waste: Dispose of all chemical waste, especially heavy metal residues, according to institutional safety guidelines.
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Available at: [Link]
-
Al-Masum, M., & El-Hiti, G. A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
Sonogashira coupling. (2019). [Video]. YouTube. Available at: [Link]
-
Sonogashira troubleshooting help needed. (2020). Reddit. Available at: [Link]
-
Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. (n.d.). ResearchGate. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Available at: [Link]
-
Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available at: [Link]
Sources
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Application of 2-(3-Bromopyridin-2-YL)ethanamine in Fragment-Based Drug Discovery: An Application Note and Protocol
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the fragment, 2-(3-Bromopyridin-2-YL)ethanamine, in fragment-based drug discovery (FBDD) campaigns. This guide elucidates the rationale behind its use, detailed protocols for screening and hit validation, and strategies for subsequent lead optimization.
Introduction: The Strategic Value of Halogenated Fragments in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1] The core principle of FBDD is to screen low molecular weight compounds (typically <300 Da) that bind weakly but efficiently to a biological target.[2][3] These initial "hits" are then optimized into potent leads through structure-guided design.[4]
The fragment this compound is a particularly valuable tool in this paradigm. Its utility stems from a combination of desirable features: a low molecular weight that adheres to the "Rule of Three," a 3D-rich structure, and, most importantly, the presence of a bromine atom and a primary amine, which serve distinct and complementary roles in drug discovery.
The pyridine moiety itself is a common scaffold in numerous biologically active compounds, recognized for its ability to engage in a variety of molecular interactions.[5][6] The introduction of a bromine atom offers several strategic advantages:
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a directional, non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in the protein's binding pocket.[7][8] This can significantly enhance binding affinity and specificity.
-
Vector for Growth: The bromine atom provides a well-defined vector for chemical elaboration. It is a versatile synthetic handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space around the initial fragment hit.[9]
-
Modulation of Physicochemical Properties: Bromination can influence the lipophilicity and metabolic stability of a compound, which are critical parameters in drug development.[10]
Simultaneously, the primary amine of the ethanamine side chain offers a nucleophilic and basic center, ideal for forming hydrogen bonds or salt bridges with the target protein and providing another key vector for chemical modification through reactions like acylation or reductive amination.[9]
Physicochemical Profile of this compound
A thorough understanding of the fragment's properties is essential for designing effective screening and follow-up experiments.
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂ | [11] |
| Molecular Weight | 201.06 g/mol | [9] |
| Boiling Point | 256.1 ± 25.0 °C (Predicted) | [12] |
| Density | 1.485 ± 0.06 g/cm³ (Predicted) | [12] |
| pKa | 8.45 ± 0.10 (Predicted) | [12] |
| LogP | Conforms to "Rule of Three" | [13] |
| Key Functional Groups | Primary Amine, Aryl Bromide, Pyridine Ring | [9] |
Experimental Workflow: From Fragment Screening to Hit Validation
The successful application of this compound in an FBDD campaign requires a multi-step, integrated approach. The following workflow outlines the key stages, from initial screening to hit validation and characterization.
Caption: Integrated workflow for FBDD using this compound.
Phase 1: Primary Fragment Screening
Due to the weak binding affinities typical of fragments, highly sensitive biophysical techniques are required for primary screening.[2][14] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed methods.
SPR is a label-free technique that measures changes in refractive index upon ligand binding to an immobilized target, making it ideal for detecting low molecular weight fragments.[15][16]
Rationale: SPR provides real-time kinetic data (association and dissociation rates) and affinity information, and it generally has a higher throughput than NMR.[17] It is also very sensitive to the mass change on the sensor surface, which is advantageous for small fragments.[15]
Step-by-Step Methodology:
-
Target Immobilization:
-
Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling or other suitable chemistry.
-
Include a reference flow cell (e.g., blocked with an irrelevant protein or deactivated) to subtract non-specific binding and bulk refractive index changes.[18]
-
-
Fragment Preparation:
-
Screening Assay:
-
Inject the fragment solution over the target and reference flow cells at a constant flow rate.
-
Monitor the binding response in real-time. A typical injection time is 60-120 seconds, followed by a dissociation phase.
-
Periodically inject a known binder (if available) to ensure the immobilized target remains active.[19]
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the target flow cell signal.
-
A binding response significantly above the noise level indicates a potential hit.
-
Prioritize hits based on the magnitude of the response and ligand efficiency (LE).
-
NMR-based screening can detect very weak interactions and provides information about the binding site on the protein.[20] Ligand-observed NMR techniques like Saturation Transfer Difference (STD) or Water-LOGSY are common for primary screening.[21]
Rationale: NMR is a powerful tool for detecting weak binders and can help filter out non-specific or aggregating compounds. Protein-observed NMR can directly map the binding site.[21]
Step-by-Step Methodology (Ligand-Observed - STD NMR):
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer.
-
Prepare a cocktail of 5-10 fragments, including this compound, at a concentration of ~100-200 µM each.
-
-
NMR Experiment:
-
Acquire a reference ¹H NMR spectrum of the fragment cocktail.
-
Acquire an STD NMR spectrum. This involves selectively saturating protein resonances and observing the transfer of this saturation to any bound fragments.
-
-
Data Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.
-
Signals present in the STD spectrum correspond to protons of the fragments that are in close proximity to the protein, indicating binding.
-
Deconvolution of the cocktail is required to identify the specific hit.
-
Phase 2: Hit Validation and Triage
A critical step in any FBDD campaign is to validate the hits from the primary screen using an orthogonal method to eliminate false positives.[22]
ITC is considered the gold standard for characterizing binding thermodynamics.[23] It directly measures the heat released or absorbed during a binding event, providing the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Rationale: ITC provides a true in-solution measurement of binding affinity and thermodynamics, which is crucial for validating a fragment hit and understanding the driving forces of the interaction.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 20-50 µM) in the sample cell.
-
Prepare a solution of this compound (e.g., 1-2 mM) in the injection syringe, using the exact same buffer.
-
-
Titration Experiment:
-
Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution.
-
Measure the heat change after each injection until the binding sites are saturated.
-
-
Data Analysis:
-
Integrate the heat peaks and plot them against the molar ratio of fragment to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, ΔH, and n.
-
Phase 3: Structural Characterization
The ultimate validation of a fragment hit comes from high-resolution structural information, which is essential for guiding the subsequent hit-to-lead optimization phase.[24][25]
Caption: Workflow for structural characterization via X-ray crystallography.
Determining the co-crystal structure of the target protein in complex with this compound provides a detailed, atomic-level map of the binding interactions.[23][26]
Rationale: A crystal structure unambiguously confirms binding and reveals the precise orientation of the fragment in the binding pocket. This information is invaluable for structure-based drug design, allowing medicinal chemists to rationally design modifications that enhance affinity and selectivity.[27] The bromine atom is particularly useful here, as its high electron density makes it easier to identify in electron density maps.
Step-by-Step Methodology:
-
Crystal Preparation:
-
Obtain high-quality crystals of the apo-protein.
-
Soak the crystals in a solution containing a high concentration (e.g., 1-10 mM) of this compound. Alternatively, co-crystallize the protein in the presence of the fragment.
-
-
Data Collection:
-
Cryo-protect the crystal and collect X-ray diffraction data, preferably at a synchrotron source for higher resolution.[23]
-
-
Structure Determination and Analysis:
-
Solve the structure using molecular replacement.
-
Carefully examine the difference electron density maps to unambiguously identify the bound fragment.
-
Analyze the binding pose, identifying key interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts) between the fragment and the protein.
-
Phase 4: Hit-to-Lead Optimization Strategies
With a validated hit and a high-resolution crystal structure, the focus shifts to evolving the low-affinity fragment into a high-potency lead compound. The bifunctional nature of this compound provides two primary vectors for optimization.
-
Fragment Growing: This strategy involves adding chemical functionality to the fragment to engage with adjacent sub-pockets in the binding site.[14]
-
Vector 1 (Bromine): Use the bromine atom as a handle for cross-coupling reactions to introduce new groups that can form additional interactions. For example, a Suzuki coupling could introduce an aryl group to pick up a new hydrophobic interaction.
-
Vector 2 (Amine): The primary amine can be acylated or alkylated to extend into a nearby pocket, potentially forming new hydrogen bonds.
-
-
Fragment Linking: If another fragment is found to bind in a proximal site, the two can be chemically linked together to create a single, higher-affinity molecule.[14] The synthetic tractability of both the bromine and amine functionalities on this compound makes it an excellent candidate for this approach.
Conclusion
This compound is a high-value fragment for FBDD campaigns. Its adherence to the "Rule of Three," combined with the strategic placement of a bromine atom and a primary amine, provides multiple avenues for both initial binding and subsequent chemical elaboration. By employing a rigorous workflow of sensitive biophysical screening, orthogonal validation, and structural biology, researchers can effectively leverage this fragment as a starting point for the rational design of novel, high-affinity lead compounds.
References
- Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in fragment-based drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219.
- Gosse, C., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(9), 710-711.
- Lu, Y., et al. (2010). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 5(12), 1191-1204.
- Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489-496.
- Renaudet, O., et al. (2008). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology, 12(3), 321-328.
- Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical Blog.
- Scott, D. E., et al. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
- Neumann, L., et al. (2007). Fragment-based screening using surface plasmon resonance technology. Journal of Biomolecular Screening, 12(6), 785-793.
- Jain, T., & S. B., J. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-6.
- Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv.
- de Kloe, G. E., et al. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777.
- Gingell, H., & Ulaganathan, T. (2020). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
- Erlanson, D. A. (2016). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology.
- Kuntz, I. D. (1992). Structure-based strategies for drug design and discovery. Science, 257(5073), 1078-1082.
- BenchChem. (n.d.). This compound | 910386-57-1. BenchChem.
- Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita.
- CrystalsFirst. (n.d.).
- Ciulli, A., et al. (2009). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Analytical Biochemistry, 385(2), 321-331.
- Blundell, T. L., & Patel, S. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 18(sup1), 1-13.
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- Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
- ChemSynthesis. (n.d.). 2-(3-bromopyridin-2-yl)-N-methylethanamine. ChemSynthesis.
- Al-Majid, A. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616.
- BenchChem. (2025). Synthesis Protocol for 2-[(3-Bromopyridin-2-yl)
- Mohammad Abu-Taweel, G. A., et al. (2022). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
- Joseph, J., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 70(1), 178-186.
- Bojarski, A. J., et al. (2005). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 48(10), 3509-3517.
- Altaf, A. A., et al. (2016). A review on the medicinal importance of pyridine derivatives.
- Creative Bio-Structure. (n.d.). Fragment-Based Drug Discovery.
- Smolecule. (2023). Buy 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5. Smolecule.
- CHI. (2023). Fragment-Based Drug Discovery. Cambridge Healthtech Institute.
- PubChem. (n.d.). {2-[(3-Bromopyridin-2-yl)oxy]ethyl}amine. PubChem.
- Zhao, H., et al. (2013). Fragment-based drug discovery of 2-thiazolidinones as inhibitors of the histone reader BRD4 bromodomain. Journal of Medicinal Chemistry, 56(10), 3833-3851.
- Li, Q., & Verma, R. P. (2025). Fragment-based drug discovery: A graphical review. Acta Pharmaceutica Sinica B.
- Krimm, I., et al. (2016). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 21(9), 1145.
- PrepChem. (n.d.).
- Wikipedia. (n.d.). 2-Bromopyridine. Wikipedia.
- Guidechem. (n.d.). 3-(2-bromopyridin-3-yl)oxypropan-1-amine 1003023-59-3 wiki. Guidechem.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Bromopyridin-2-YL)ethanamine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-(3-Bromopyridin-2-YL)ethanamine. This valuable building block is integral to the development of novel therapeutics, and achieving a high-yield, high-purity synthesis is critical. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of this synthesis.
Troubleshooting Guide: Addressing Low Yield and Impurities
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Question 1: Why is my yield of this compound unexpectedly low when starting from the reduction of 2-(3-bromopyridin-2-yl)acetonitrile?
Low yields in the reduction of 2-(3-bromopyridin-2-yl)acetonitrile to the desired primary amine can stem from several factors, primarily related to the reaction conditions and the catalyst used.
Potential Causes and Solutions:
-
Incomplete Reaction: The reduction of the nitrile may not have gone to completion.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or increasing the hydrogen pressure (if applicable).
-
-
Side Reactions: The formation of secondary and tertiary amines is a common side reaction during nitrile reduction.[1][2] This occurs when the initially formed primary amine reacts with the intermediate imine.
-
Catalyst Inactivation: The catalyst may have been poisoned by impurities in the starting material or solvent.
-
Solution: Ensure the purity of your 2-(3-bromopyridin-2-yl)acetonitrile and use high-purity, dry solvents. If catalyst poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may help.
-
-
Debromination: The bromo substituent on the pyridine ring can be susceptible to reduction, leading to the formation of 2-(pyridin-2-yl)ethanamine as a byproduct.
-
Solution: Careful selection of the catalyst and reaction conditions is crucial to avoid debromination. Palladium-based catalysts, while effective for nitrile reduction, can sometimes promote dehalogenation.[1] Consider using alternative catalysts like Raney Nickel or a rhodium-based catalyst. Milder reaction conditions (lower temperature and pressure) can also help minimize this side reaction.
-
Question 2: I am observing multiple spots on my TLC plate after the work-up of my reaction. What are these impurities and how can I remove them?
The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials.
Common Impurities and Purification Strategies:
-
Unreacted Starting Material: 2-(3-bromopyridin-2-yl)acetonitrile.
-
Secondary and Tertiary Amines: As discussed above, these are common byproducts of nitrile reduction.
-
Debrominated Product: 2-(pyridin-2-yl)ethanamine.
-
Hydrolyzed Starting Material: In the presence of water, the nitrile can be hydrolyzed to the corresponding carboxylic acid.
Purification Strategy:
Column chromatography on silica gel is the most effective method for purifying this compound from these impurities. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol or a mixture of dichloromethane and methanol with a small amount of ammonium hydroxide) will allow for the separation of the desired product from the less polar impurities and the more polar baseline impurities. The basicity of the amine product means that adding a small amount of a base like triethylamine or ammonium hydroxide to the eluent can improve the peak shape and prevent streaking on the column.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of this compound.
What are the most common synthetic routes to this compound?
Several synthetic routes have been reported for the synthesis of this compound. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
-
Reduction of 2-(3-bromopyridin-2-yl)acetonitrile: This is a very common and direct approach. The nitrile precursor can be synthesized from 2-chloro-3-bromopyridine or 2,3-dibromopyridine via nucleophilic substitution with cyanide. The subsequent reduction of the nitrile to the primary amine can be achieved using various reducing agents, with catalytic hydrogenation being a popular choice.[3][4]
-
Reductive Amination of 3-bromopyridine-2-carbaldehyde: This method involves the reaction of 3-bromopyridine-2-carbaldehyde with an ammonia source to form an imine, which is then reduced in situ to the desired amine.[5]
-
Gabriel Synthesis: This classical method for synthesizing primary amines can be adapted for this target molecule.[6][7][8] It involves the reaction of a suitable 2-(2-haloethyl)-3-bromopyridine with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[6][9] This method is particularly useful for avoiding the formation of secondary and tertiary amine byproducts.[8]
-
Hofmann Rearrangement of 2-(3-bromopyridin-2-yl)acetamide: This route involves the conversion of a carboxylic acid derivative, the amide, into a primary amine with one fewer carbon atom. While a classic method, it may be less commonly used in modern drug discovery due to the often harsh conditions required.
How can I prepare the precursor, 2-(3-bromopyridin-2-yl)acetonitrile?
The synthesis of 2-(3-bromopyridin-2-yl)acetonitrile typically starts from a readily available brominated pyridine derivative. A common method is the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring with a cyanide source. For example, reacting 2-chloro-3-bromopyridine or 2,3-dibromopyridine with sodium cyanide or potassium cyanide in a polar aprotic solvent like DMSO or DMF will yield the desired acetonitrile.
What analytical techniques are recommended for characterizing the final product?
To confirm the identity and purity of your synthesized this compound, a combination of spectroscopic and chromatographic techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule by showing the expected chemical shifts and coupling patterns for the protons and carbons in the pyridine ring and the ethanamine side chain.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bonds of the primary amine and the aromatic C-H and C=N bonds of the pyridine ring.
Detailed Experimental Protocol: Reduction of 2-(3-bromopyridin-2-yl)acetonitrile
This protocol provides a step-by-step guide for the catalytic hydrogenation of 2-(3-bromopyridin-2-yl)acetonitrile.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-(3-bromopyridin-2-yl)acetonitrile | 197.03 | 10.0 | 1.97 g |
| Raney Nickel (50% slurry in water) | - | - | ~1 g |
| Methanol (anhydrous) | 32.04 | - | 50 mL |
| Ammonium Hydroxide (28-30% solution) | 35.05 | - | 5 mL |
| Hydrogen gas | 2.02 | - | 50 psi |
| Celite® | - | - | As needed |
| Dichloromethane | 84.93 | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Procedure:
-
Reaction Setup: To a Parr hydrogenation apparatus or a similar high-pressure reactor, add 2-(3-bromopyridin-2-yl)acetonitrile (1.97 g, 10.0 mmol).
-
Solvent and Additive Addition: Add anhydrous methanol (50 mL) and ammonium hydroxide solution (5 mL).
-
Catalyst Addition: Carefully add Raney Nickel (~1 g of the 50% slurry, washed with methanol) to the reaction mixture.
-
Hydrogenation: Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen gas to 50 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the hydrogen uptake. The reaction progress can be checked by TLC or LC-MS by carefully depressurizing and taking a small aliquot.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with methanol. Caution: Raney Nickel is pyrophoric and should be kept wet and handled with care.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extraction: Dissolve the residue in dichloromethane and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (with 1% triethylamine) as the eluent.
Visualization of Nitrile Reduction Pathway
The following diagram illustrates the desired reaction pathway and the potential side reactions during the reduction of 2-(3-bromopyridin-2-yl)acetonitrile.
Caption: Reaction pathway for nitrile reduction showing the desired product and potential side products.
References
- Benchchem. Troubleshooting low yield in multi-component pyridine synthesis.
- Science of Synthesis.
- ResearchGate.
- National Institutes of Health. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions.
- ResearchGate.
- Journal of the American Chemical Society. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method.
- Benchchem. This compound | 910386-57-1.
- Wikipedia. Gabriel synthesis.
- Chemistry LibreTexts. Gabriel Synthesis.
- Chemistry Steps. The Gabriel Synthesis.
-
Organic Syntheses. 2-bromopyridine. [Link]
- Benchchem. Synthesis Protocol for 2-[(3-Bromopyridin-2-yl)
-
J&K Scientific. 2-(3-Bromopyridin-2-yl)acetonitrile | 122851-60-9. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. [Link]
Sources
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2-(3-Bromopyridin-2-YL)ethanamine
Welcome to the technical support resource for the synthesis of 2-(3-Bromopyridin-2-YL)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies and field-proven insights.
Introduction to the Synthetic Challenge
The synthesis of this compound is a critical process for creating a versatile bifunctional building block used in advanced organic synthesis, particularly in the development of novel pharmaceuticals. The molecule's structure, featuring a primary amine and an aryl bromide on a pyridine scaffold, allows for a wide range of subsequent chemical modifications[1]. However, the path to this valuable intermediate is often fraught with challenges, including poor regioselectivity, byproduct formation, and low yields[2][3]. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, organized by reaction stage. A common synthetic approach starts with the bromination of 2-aminopyridine, followed by the introduction and modification of a two-carbon side chain at the 2-position.
Stage 1: Bromination of 2-Aminopyridine
The initial step typically involves the electrophilic bromination of 2-aminopyridine to form 2-amino-3-bromopyridine.
Question 1: My bromination of 2-aminopyridine is producing a significant amount of a di-brominated byproduct, which is difficult to separate from my desired 2-amino-3-bromopyridine. How can I improve the selectivity?
Answer:
This is a classic issue of over-bromination. The amino group in 2-aminopyridine is a strong activating group, making the pyridine ring highly susceptible to electrophilic substitution. The formation of 2-amino-3,5-dibromopyridine is a common side reaction[4].
Causality: The initial bromination at the 3-position does not sufficiently deactivate the ring to prevent a second bromination, which preferentially occurs at the next available activated position, C5.
Solutions:
-
Control of Stoichiometry and Addition: Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or N-Bromosuccinimide - NBS). Use no more than one equivalent of the brominating agent. The slow, dropwise addition of the bromine solution to the reaction mixture at a controlled temperature (often starting at 0°C) is crucial to prevent localized areas of high bromine concentration[5][6].
-
Choice of Brominating Agent: While liquid bromine is effective, NBS can sometimes offer better selectivity and is easier to handle. The reaction with NBS is often performed in a chlorinated solvent or acetic acid[4].
-
Temperature Control: Maintaining a low temperature during the addition of bromine is critical. After the initial addition, the temperature can be carefully raised to ensure the reaction goes to completion[5].
-
Modified Procedure: A patented method suggests a two-stage bromine addition with an intermediate warming step to improve selectivity and yield[2][5].
| Parameter | Standard Condition | Optimized for Selectivity |
| Brominating Agent | Liquid Bromine | N-Bromosuccinimide (NBS) or controlled Br₂ |
| Equivalents of Br₂/NBS | > 1.0 | 1.0 |
| Temperature | Room Temperature | 0°C during addition, then controlled warming |
| Addition Method | Rapid Addition | Slow, dropwise addition |
Workflow for Minimizing Di-bromination:
Caption: Troubleshooting workflow for bromination selectivity.
Stage 2: Introduction of the Acetonitrile Group
A common next step is a Sandmeyer-type reaction to convert the 2-amino group into a nitrile, yielding 3-bromo-2-cyanopyridine. This is a precursor to the ethanamine side chain.
Question 2: My Sandmeyer reaction on 2-amino-3-bromopyridine is giving very low yields of the desired 3-bromo-2-cyanopyridine. What are the likely failure points?
Answer:
The Sandmeyer reaction is notoriously sensitive to reaction conditions. Low yields can stem from incomplete diazotization, premature decomposition of the diazonium salt, or side reactions.
Causality: The formation of the diazonium salt requires cold, acidic conditions to prevent its decomposition into undesired phenols or tars. The subsequent displacement with cyanide must be catalyzed effectively, typically by a copper(I) salt.
Solutions:
-
Diazotization Temperature: The formation of the diazonium salt by reacting the amine with sodium nitrite in the presence of a strong acid (like H₂SO₄ or HCl) must be performed at low temperatures, typically between 0°C and 5°C. Exceeding this temperature range will lead to rapid decomposition of the diazonium intermediate.
-
Acid Concentration: Ensure that there is a sufficient excess of acid. The acid protonates the nitrous acid formed in situ and prevents the formation of N-nitrosoamines.
-
Purity of Copper(I) Cyanide: The CuCN used must be of high quality. If it has been oxidized to copper(II), the reaction will be inefficient. It is good practice to use freshly prepared or purified CuCN.
-
Neutralization and Work-up: After the reaction, the mixture is typically neutralized to decompose the copper-cyanide complex and allow for extraction of the product. The work-up procedure must be carefully followed to avoid product loss.
Experimental Protocol for Sandmeyer Cyanation:
-
Dissolve 2-amino-3-bromopyridine in an aqueous solution of a strong acid (e.g., H₂SO₄).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, ensuring the temperature does not rise above 5°C.
-
Stir for an additional 20-30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution or suspension of CuCN and NaCN (or KCN) in water, also cooled to 0-5°C.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution.
-
Allow the reaction to warm slowly to room temperature and then heat gently (e.g., to 50-60°C) until nitrogen evolution ceases.
-
Cool, neutralize with a base (e.g., NaOH or Na₂CO₃), and extract the product with an organic solvent.
Stage 3: Reduction to this compound
The final step involves the reduction of the nitrile (3-bromo-2-cyanopyridine) or an alternative intermediate like an amide.
Question 3: During the reduction of 3-bromo-2-cyanopyridine with LiAlH₄, I am observing debromination and the formation of other impurities. How can I achieve a cleaner reduction?
Answer:
Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent and can sometimes lead to the reduction of aryl halides, especially when activated by adjacent groups.
Causality: The hydride can attack the carbon-bromine bond, leading to hydro-debromination as a significant side reaction. The highly exothermic nature of the LiAlH₄ reaction can also be difficult to control, leading to other byproducts.
Solutions:
-
Alternative Reducing Agents: Consider using a milder or more selective reducing agent. Borane (BH₃·THF) or catalytic hydrogenation are excellent alternatives for reducing nitriles to primary amines without affecting the aryl bromide.
-
Catalytic Hydrogenation: Using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is a very clean method. Sometimes an acidic additive is used to prevent the formation of secondary amines.
-
Borane: BH₃ in THF is a chemoselective reagent that will readily reduce the nitrile while leaving the bromo group intact.
-
-
Hofmann Rearrangement Route: An alternative synthetic route avoids the nitrile reduction altogether. This involves converting a 2-pyridylacetic acid ester to the corresponding amide, which is then subjected to a Hofmann rearrangement using bromine and a strong base to yield the desired amine with one less carbon in the side chain[1]. This route can be very effective if the nitrile reduction proves problematic.
Comparison of Reduction Methods:
| Reducing Agent | Pros | Cons / Side Reactions |
| LiAlH₄ | Powerful, fast | Debromination, difficult to control |
| Catalytic Hydrogenation | Clean, high yield | Requires pressure equipment, catalyst can be pyrophoric |
| Borane (BH₃·THF) | Chemoselective, mild | Reagent can be expensive, requires careful handling |
Logical Flow for Choosing a Reduction Strategy:
Caption: Decision diagram for the nitrile reduction step.
Frequently Asked Questions (FAQs)
Q1: Can I perform a Friedel-Crafts reaction to add the two-carbon side chain directly to 3-bromopyridine?
A1: No, this is generally not feasible. The pyridine ring is electron-deficient and is deactivated towards electrophilic substitution like Friedel-Crafts reactions. Furthermore, the reaction conditions (Lewis acids) would lead to complexation and reaction at the basic nitrogen atom, not on the ring[7].
Q2: My final product, this compound, seems to be unstable and darkens upon storage. Why is this happening and how can I prevent it?
A2: Primary amines, especially those on an electron-rich or functionalized aromatic system, can be susceptible to air oxidation, leading to the formation of colored impurities over time. It is best to store the purified amine under an inert atmosphere (e.g., nitrogen or argon) in a sealed container, protected from light, and at a low temperature. If possible, converting it to a stable salt (e.g., hydrochloride) can also improve its shelf life.
Q3: What analytical techniques are best for monitoring the progress of these reactions?
A3: Thin Layer Chromatography (TLC) is excellent for routine reaction monitoring. For more detailed analysis of purity and byproduct formation, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. ¹H NMR spectroscopy is essential for structural confirmation of the intermediates and the final product.
References
-
Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap.
-
This compound | 910386-57-1 | Benchchem.
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info.
-
2-bromopyridine - Organic Syntheses Procedure.
-
Pyridine - Wikipedia.
-
The Chichibabin Pyridine Synthesis - V.Nimc.
-
CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents.
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- 4. ijssst.info [ijssst.info]
- 5. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Reactions with 2-(3-Bromopyridin-2-YL)ethanamine
Welcome to the technical support center for 2-(3-Bromopyridin-2-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. Here, we address a critical challenge frequently encountered during its use: the undesired cleavage of the C-Br bond, leading to debrominated byproducts. This guide provides in-depth troubleshooting advice, preventative strategies, and optimized protocols to ensure the integrity of your molecule throughout your reaction sequences.
The Challenge: Understanding Debromination
Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. It involves the replacement of the bromine atom on the pyridine ring with a hydrogen atom, resulting in the formation of an unwanted byproduct and reducing the yield of your desired compound. This process is particularly prevalent with electron-rich and sterically hindered substrates like this compound.
The primary culprit behind debromination is often the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This highly reactive intermediate can arise from various sources, including solvents (e.g., alcohols), bases, or even the phosphine ligand itself. Once formed, the Pd-H species can intercept the catalytic cycle, leading to the reductive cleavage of the C-Br bond instead of the desired cross-coupling.
The unique structure of this compound presents additional complexities. The basic ethanamine side chain at the 2-position can chelate to the palladium catalyst, potentially altering its reactivity and promoting the formation of Pd-H species. Furthermore, the high basicity of the primary amine can complicate the reaction by interacting with other reagents.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered when working with this compound and provide actionable solutions.
Q1: I'm observing significant debromination in my Suzuki-Miyaura coupling reaction. What is the first thing I should change?
A1: The first parameters to investigate are your choice of base and the reaction temperature. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to promote the formation of Pd-H species, which are often the primary cause of debromination.
Troubleshooting Steps:
-
Switch to a milder base: Replace strong bases with weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] These bases are less prone to generating hydride species.
-
Lower the reaction temperature: High temperatures can accelerate the rate of debromination. If your reaction is running at elevated temperatures (e.g., >100 °C), try reducing it to 80-90 °C. This can often improve the selectivity for the desired cross-coupling product over the debromination pathway.
Q2: How does the choice of phosphine ligand affect the level of debromination?
A2: The phosphine ligand plays a critical role in modulating the reactivity of the palladium catalyst. The right ligand can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the debromination pathway.
Expert Insight:
Bulky and electron-rich phosphine ligands are generally preferred for minimizing debromination.[2] These ligands promote the formation of a stable, coordinatively saturated palladium center that favors the C-C bond-forming reductive elimination over the C-H bond-forming pathway.
Recommended Ligands:
-
Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent choices for challenging cross-coupling reactions. They are known to promote efficient reductive elimination and suppress debromination.
-
For substrates prone to catalyst inhibition by the amine: Consider using ligands that are less sensitive to coordination by the basic side chain, or protect the amine group (see Q3).
Q3: Should I protect the ethanamine side chain? If so, what protecting group do you recommend?
A3: Yes, protecting the primary amine of the ethanamine side chain is a highly effective strategy to prevent both debromination and potential catalyst inhibition. The increased basicity of the alkylamine compared to an arylamine makes it more likely to interfere with the reaction.
Recommended Protecting Group:
The tert-butyloxycarbonyl (Boc) group is the ideal choice for protecting the ethanamine side chain.[3]
-
Stability: The Boc group is stable under the basic conditions of most cross-coupling reactions.
-
Ease of Removal: It can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) that are typically compatible with the final product.[3]
-
Reduced Basicity and Chelation: Boc protection significantly reduces the basicity of the nitrogen and prevents it from acting as a chelating ligand to the palladium catalyst. This leads to a more predictable and cleaner reaction profile.
Optimized Protocols
The following protocols are designed to minimize debromination when working with this compound.
Protocol 1: Boc Protection of this compound
This protocol provides a reliable method for protecting the primary amine with a Boc group, a crucial step before proceeding with cross-coupling reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in DCM or THF.
-
Add TEA or DIPEA to the solution.
-
Slowly add a solution of Boc₂O in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-2-(3-Bromopyridin-2-YL)ethanamine.
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-2-(3-Bromopyridin-2-YL)ethanamine
This protocol is optimized for the Suzuki-Miyaura cross-coupling of the N-Boc protected substrate, minimizing the risk of debromination.
Materials:
-
N-Boc-2-(3-Bromopyridin-2-YL)ethanamine (1.0 equivalent)
-
Arylboronic acid or ester (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add N-Boc-2-(3-Bromopyridin-2-YL)ethanamine, the arylboronic acid/ester, the base, and the palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Key Reaction Parameters
The following table summarizes the key parameters to consider for minimizing debromination in your reactions.
| Parameter | Recommendation for Minimizing Debromination | Rationale |
| Substrate | Use N-Boc protected this compound | Reduces basicity and prevents chelation of the side chain to the catalyst. |
| Base | Use mild inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Minimizes the formation of palladium-hydride species.[1] |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) | Promotes the desired reductive elimination step over debromination.[2] |
| Temperature | Maintain lower reaction temperatures (e.g., 80-90 °C) | Debromination is often favored at higher temperatures. |
| Solvent | Use anhydrous and degassed solvents | Prevents the introduction of water and oxygen which can lead to side reactions. |
Visualizing the Process: Reaction Workflows
The following diagrams illustrate the decision-making process for troubleshooting debromination and the general workflow for a successful cross-coupling reaction.
Caption: Troubleshooting flowchart for addressing debromination.
Caption: Recommended workflow for cross-coupling reactions.
References
- BenchChem. (2025).
- BenchChem. (2025). preventing debromination in reactions with 2-Bromo-4-iodopyridine.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
Sources
Technical Support Center: Catalyst Optimization for 2-(3-Bromopyridin-2-YL)ethanamine Coupling Reactions
Here is the technical support center for Optimizing Catalyst Loading for Coupling Reactions with 2-(3-Bromopyridin-2-YL)ethanamine.
Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions involving this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of using this valuable, yet challenging, building block.
The unique structure of this compound, featuring a primary amine side chain adjacent to a pyridine nitrogen, presents specific challenges related to catalyst inhibition and deactivation. The proximity of these two nitrogen atoms can lead to the formation of a stable chelate with the palladium center, effectively poisoning the catalyst and stalling the reaction.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve optimal reaction efficiency.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during coupling reactions with this compound.
Problem 1: Low or No Product Yield
Q: My reaction shows very low conversion, with most of the starting material remaining. What are the first things I should check?
A: Low conversion is the most frequent issue and often points to problems with catalyst activity or reaction setup. A systematic check is crucial.
-
Verify Reagent & Atmosphere Integrity:
-
Inert Atmosphere: Palladium(0), the active catalytic species, is highly sensitive to oxygen.[2] Ensure your solvents were rigorously degassed (see Protocol 1) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous. Water can interfere with the catalytic cycle, particularly in Suzuki reactions where it can promote protodeboronation of the boronic acid partner.[3]
-
-
Assess Catalyst & Ligand Choice:
-
Catalyst Poisoning: The primary challenge with this substrate is its ability to act as a bidentate ligand, chelating the palladium and forming an inactive complex.[1] This prevents the catalyst from participating in the catalytic cycle.
-
Solution - Ligand Selection: The most effective strategy to counter this is to use bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, RuPhos, or BrettPhos can sterically shield the palladium center, discouraging chelation by the substrate.[1][3][4]
-
Solution - Pre-catalysts: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined pre-catalyst (e.g., XPhos Pd G3). These are designed for clean and efficient conversion to the active catalyst, minimizing pathways that lead to deactivation.[1][2][5]
-
Q: I've confirmed my setup is inert and my reagents are pure, but the yield is still poor. Should I increase the catalyst loading?
A: Yes, a modest increase in catalyst loading is a logical next step. If you started at 1-2 mol%, try increasing it to 3-5 mol%.[6] However, simply adding more catalyst is often a temporary fix and can increase costs and residual palladium in your product. It's more effective to address the root cause of low activity. If a higher loading is required, it strongly suggests that catalyst deactivation is occurring.[7]
Caption: Troubleshooting decision tree for low product yield.
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
Q: My reaction mixture turned black, and I see a fine precipitate. What does this mean?
A: The formation of a black precipitate is a classic sign of catalyst decomposition, where the active, soluble Pd(0) catalyst has agglomerated into inactive, bulk palladium metal (palladium black).[2] This removes the catalyst from the reaction, causing it to stall.
Q: What causes palladium black formation and how can I prevent it?
A: This is typically caused by instability of the catalytic species.
-
Insufficient Ligand: The phosphine ligand is crucial for stabilizing the Pd(0) center.[8][9] If the ligand concentration is too low or the ligand itself is not robust enough, the "naked" palladium atoms will aggregate.
-
High Temperature: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition pathways.[4]
-
Solution: Try running the reaction at a lower temperature for a longer period. Screen temperatures incrementally (e.g., 80 °C, 100 °C, 120 °C) to find a balance between reaction rate and catalyst stability.
-
-
Inefficient Pre-catalyst Reduction: If using a Pd(II) source, the in-situ reduction to Pd(0) might be slow or incomplete, leading to side reactions that form palladium black.[10][11]
-
Solution: As mentioned before, using a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a modern pre-catalyst is often the best solution.[5]
-
Problem 3: Formation of Side Products
Q: I'm observing significant amounts of homocoupled products from my coupling partner (e.g., biaryl from a boronic acid in a Suzuki reaction). What is the cause?
A: Homocoupling is often promoted by the presence of oxygen or excess Pd(II) species.[3][12]
-
Solution: Ensure the most rigorous exclusion of air from your reaction. The freeze-pump-thaw technique for degassing solvents is highly recommended.[6] Starting with a Pd(0) catalyst source can also minimize this side reaction.
Q: My main side product appears to be the de-brominated starting material, 2-(pyridin-2-yl)ethanamine. How can I suppress this?
A: This side reaction, known as hydrodehalogenation, can occur under certain conditions. It is often promoted by trace moisture or protic solvents, especially when using strong bases.
-
Solution: Use anhydrous solvents and reagents. If the problem persists, consider screening different bases. Sometimes a weaker base like K₂CO₃ or K₃PO₄ is less prone to causing this side reaction than a very strong base like NaOtBu, although this may require higher temperatures or longer reaction times.[4][13]
Frequently Asked Questions (FAQs)
Q1: What is a good starting catalyst loading for a screening reaction with this compound?
A1: For initial screening, a palladium catalyst loading between 1-3 mol% is a reasonable and common starting point.[2] A good initial setup would be 2 mol% of a palladium pre-catalyst with a 1:1.5 ratio of palladium to a bulky phosphine ligand.[3]
Q2: Which coupling reaction is best suited for this substrate: Suzuki, Buchwald-Hartwig, or Sonogashira?
A2: All three can be effective, but optimization will be key.
-
Suzuki-Miyaura Coupling: Excellent for C-C bond formation. Success will heavily depend on the choice of a bulky ligand (like SPhos) and a suitable base (Cs₂CO₃ or K₃PO₄ are often effective).[4][14]
-
Buchwald-Hartwig Amination: Used for C-N bond formation. Given that the substrate is already an amine, this would be used to couple it with another aryl halide. The substrate's primary amine could potentially react, so protection might be necessary depending on the desired outcome. The inherent challenge of catalyst chelation by the aminopyridine moiety remains and requires bulky ligands.[1][15]
-
Sonogashira Coupling: Ideal for forming C(sp²)-C(sp) bonds with terminal alkynes. Optimized conditions often involve a palladium catalyst (e.g., Pd(CF₃COO)₂/PPh₃) and a copper(I) co-catalyst (CuI).[16][17] Catalyst loadings around 2.5 mol% for palladium have been shown to be effective for similar 2-amino-3-bromopyridines.[16]
Q3: How do I choose the right solvent and base?
A3: The choice of solvent and base is critical and interdependent.[12][18]
-
Solvents: Aprotic polar solvents like 1,4-dioxane, toluene, or THF are standard choices.[19] The solvent can influence catalyst stability and the solubility of the base.[20]
-
Bases: The base's role is to facilitate the key transmetalation (in Suzuki) or deprotonation (in Buchwald-Hartwig) step.[4]
-
Strong bases (NaOtBu, LHMDS) are often used in Buchwald-Hartwig reactions but can be incompatible with sensitive functional groups.[1][13]
-
Weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃) are common in Suzuki reactions. They are generally more functional group tolerant.[4] Cs₂CO₃ is often very effective but more expensive.
-
An aqueous base solution (e.g., 2M Na₂CO₃) is sometimes used in Suzuki reactions, creating a biphasic system which can be beneficial for certain substrates.[12][18]
-
| Reaction Type | Typical Pd Loading | Recommended Ligand(s) | Common Base(s) | Common Solvent(s) |
| Suzuki-Miyaura | 1 - 3 mol% | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃, K₂CO₃ | Toluene, Dioxane, THF/H₂O |
| Buchwald-Hartwig | 1 - 4 mol% | BrettPhos, RuPhos | NaOtBu, LHMDS | Toluene, Dioxane |
| Sonogashira | 2 - 5 mol% | PPh₃, P(t-Bu)₃ | Et₃N, Piperidine | DMF, THF |
| Caption: Table 1. Typical starting conditions for optimizing coupling reactions. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screening
This protocol outlines a small-scale array for efficiently screening catalyst loadings.
-
Preparation: In an array of oven-dried vials equipped with stir bars, add the aryl halide/pseudohalide coupling partner (1.0 eq).
-
Reagent Addition (Glovebox): Transfer the vials to an inert atmosphere glovebox.
-
To each vial, add the coupling partner (e.g., boronic acid, 1.2 eq) and the base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Stock Solution: Prepare a stock solution of the palladium pre-catalyst and ligand in degassed solvent. This ensures accurate dispensing of small quantities.
-
Catalyst Addition: Add the appropriate volume of the catalyst stock solution to each vial to achieve the target loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 4.0 mol%).
-
Add this compound (1.1 eq) to each vial.
-
Add the final volume of degassed solvent to reach the desired concentration (e.g., 0.1 M).
-
Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reactions at set time points (e.g., 2h, 6h, 12h, 24h) by taking small aliquots for LC-MS or GC-MS analysis to determine the optimal catalyst loading and reaction time.
Caption: Generalized catalytic cycle with potential catalyst poisoning pathway.
Protocol 2: Freeze-Pump-Thaw Degassing
For reactions highly sensitive to oxygen, this technique is superior to simple sparging with inert gas.
-
Freeze: Place your solvent in a round-bottom flask that is no more than half full and equipped with a stopcock. Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: Connect the flask to a high-vacuum line and open the stopcock. Evacuate the headspace for 5-10 minutes. This removes the air above the frozen solvent.
-
Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure the removal of virtually all dissolved oxygen. After the final thaw, backfill the flask with argon or nitrogen.
References
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
-
National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
-
Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- Nanochemistry Research. (n.d.). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction.
- Nanochemistry Research. (n.d.). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction.
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- BenchChem. (2025).
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- ResearchGate. (2024).
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 6-Iodoisoquinolin-3-amine.
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid.
- ResearchGate. (n.d.). Optimisation of the catalyst loading for the Sonogashira reaction.
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
- University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
- ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
- BenchChem. (n.d.). Synthesis Protocol for 2-[(3-Bromopyridin-2-yl)
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling.
- ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
-
Catalyst Oncology. (2024). Catalyst Ensures Compliance with FDA's Project Optimus. [Link]
- ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- BenchChem. (n.d.).
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
- ChemRxiv. (2019).
- Chemistry LibreTexts. (2023).
- ChemRxiv. (n.d.).
-
ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. [Link]
- ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions....
-
American Association for Cancer Research. (2025). Key Considerations for Improving Dosage Optimization in Oncology. [Link]
-
YouTube. (2024). Bench to Bedside Chat Pharmacology and Dose Optimization for First-in-Human Oncology Trials. [Link]
-
National Institutes of Health. (n.d.). Dose optimization during drug development: whether and when to optimize. [Link]
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone.
- ResearchGate. (n.d.). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
-
Danaher Life Sciences. (n.d.). Lead Optimization in Drug Discovery. [Link]
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction [nanochemres.org]
- 9. nanochemres.org [nanochemres.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-(3-Bromopyridin-2-YL)ethanamine in Solution
Welcome to the technical support resource for 2-(3-Bromopyridin-2-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges regarding the stability of this compound in various solvents. Given that specific stability data for this compound is not extensively published, this document provides a framework for you to assess its stability in your own experimental contexts, based on fundamental chemical principles and the known reactivity of its structural motifs.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that might influence its stability?
A1: The stability of this compound is primarily dictated by two reactive sites: the bromine atom on the pyridine ring and the primary amine of the ethanamine side chain.[1] The pyridine ring itself is an electron-deficient aromatic system, which influences the reactivity of its substituents. The primary amine is nucleophilic and basic, while the carbon-bromine bond can be susceptible to nucleophilic substitution and metal-catalyzed coupling reactions.[1]
Q2: What are the likely degradation pathways for this compound in solution?
A2: Based on the structure, several potential degradation pathways should be considered:
-
Oxidation: The primary amine and the pyridine ring can be susceptible to oxidation, especially in the presence of air, light, or oxidizing agents.[2] This can lead to the formation of various oxidized byproducts, potentially causing a change in the solution's color.
-
Photodegradation: Pyridine-containing compounds can be light-sensitive.[2] Exposure to UV or visible light may induce degradation. It is advisable to store solutions in amber vials or protect them from light.
-
Reaction with Solvents: Protic solvents, especially under non-neutral pH conditions, could potentially participate in reactions. While the C-Br bond on an aromatic ring is generally stable, it can be reactive under certain conditions (e.g., presence of catalysts). The primary amine can react with carbonyl-containing solvents (e.g., acetone) to form imines.
-
Thermodegradation: Elevated temperatures can accelerate all degradation processes.[2]
Q3: What are the initial signs that my solution of this compound might be degrading?
A3: The first indicators of degradation are often observable without analytical instrumentation:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution is a common sign of degradation for many organic compounds, including pyridines.[3]
-
Precipitate Formation: The formation of insoluble materials can indicate that the parent compound is degrading into less soluble byproducts.[2]
-
Changes in pH: If the solution is unbuffered, degradation could lead to the formation of acidic or basic byproducts, causing a shift in pH.[2]
For a definitive assessment, analytical techniques such as HPLC are necessary to identify new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Solution turns yellow/brown over time. | Oxidation or photodegradation. | Store the solution under an inert atmosphere (e.g., nitrogen or argon) and protect it from light using amber vials or by wrapping the container in foil. Prepare fresh solutions before use whenever possible. |
| Unexpected peaks appear in HPLC analysis. | Degradation of the compound. | Conduct a forced degradation study (see protocol below) to identify potential degradants. Re-evaluate your choice of solvent and storage conditions. |
| Poor recovery of the compound from solution. | Adsorption to the container surface or significant degradation. | Consider using silanized glass or polypropylene containers. Analyze the sample immediately after preparation. |
| Inconsistent results in biological assays. | Instability of the compound in the assay buffer. | Perform a stability study of the compound directly in the assay buffer under the experimental conditions (e.g., temperature, pH). |
Experimental Protocols for Stability Assessment
To ensure the integrity of your experiments, it is crucial to determine the stability of this compound in your chosen solvent system.
Protocol 1: General Solvent Stability Study
This protocol is designed to assess the stability of the compound in various solvents over time.
Materials:
-
This compound
-
High-purity solvents (e.g., DMSO, Ethanol, Acetonitrile, Water)
-
Amber glass vials with screw caps
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into separate amber vials. Dilute each aliquot with the solvent to be tested to a final concentration of ~50 µg/mL. Prepare triplicate samples for each solvent and time point.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject one set of samples into the HPLC to determine the initial peak area of the parent compound.
-
Storage: Store the remaining vials under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
Time Point Analysis: At specified time intervals (e.g., 2, 4, 8, 24, 48 hours), retrieve a set of vials for each solvent and analyze them by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of >5-10% typically indicates instability.
Protocol 2: Forced Degradation Study
This study helps to identify potential degradation products and understand the compound's lability under harsh conditions.
Procedure:
-
Prepare solutions of the compound (~100 µg/mL) in a relatively inert solvent (e.g., 50:50 Acetonitrile:Water).
-
Expose the solutions to the following stress conditions:
-
Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal: Incubate at 80°C for 48 hours.
-
Photolytic: Expose to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Analyze all samples, including an unstressed control, by HPLC-MS to identify and characterize any degradation products.
Data Presentation
Table 1: Recommended Solvents and General Storage Guidelines
| Solvent Type | Recommended Solvents | General Storage Conditions | Considerations |
| Aprotic Polar | DMSO, DMF, Acetonitrile | -20°C for long-term storage. 4°C for short-term (days). | DMSO can be hygroscopic. Use anhydrous grade and store under inert gas. |
| Protic Polar | Ethanol, Methanol | -20°C. Prepare fresh. | Potential for reaction with the amine over long periods, especially if acidic impurities are present. |
| Aqueous Buffers | Phosphate, TRIS | 4°C. Use within 24 hours. | Stability is highly pH-dependent. Assess stability in your specific buffer system. |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Logic
Caption: Factors influencing the degradation of the target compound.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone.
- BenchChem. (2025). Stability issues of "2-[(3-Bromopyridin-2-yl)oxy]ethanol" in solution.
- Sigma-Aldrich. 2-Amino-3-bromopyridine 97.
- BenchChem. 1-(3-Bromopyridin-2-yl)ethanone.
- BenchChem. (2025). Synthesis Protocol for 2-[(3-Bromopyridin-2-yl)oxy]ethanol: An Application Note.
- BenchChem. This compound.
- Carl ROTH. (2025). Safety Data Sheet: Pyridine.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- ChemSynthesis. (2025). 2-(3-bromopyridin-2-yl)-N-methylethanamine.
- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-azo-p-dimethylaniline.
- Apollo Scientific. Pyridine.
- Organic Syntheses. (2010). Working with Hazardous Chemicals.
Sources
Technical Support Center: Troubleshooting Palladium Catalyst Inhibition by Pyridine Nitrogen
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding a common challenge in palladium-catalyzed cross-coupling reactions: catalyst inhibition by pyridine nitrogen. My goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to overcome these challenges in your own research.
The Fundamental Problem: Why is the Pyridine Nitrogen So Troublesome?
The lone pair of electrons on the nitrogen atom in a pyridine ring is the primary culprit behind catalyst inhibition.[1] This electron pair strongly coordinates to the palladium metal center, effectively acting as a ligand.[1][2] This coordination can block the active sites on the catalyst, preventing the substrates from binding and participating in the catalytic cycle.[1][2] This phenomenon is a form of catalyst poisoning and can manifest as low or no product yield, or a reaction that starts but stalls over time.[1][3]
Cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations are particularly susceptible to this inhibition, especially when a pyridine moiety is present on one of the coupling partners.[1][4] The strength of this inhibition can be influenced by the position of the nitrogen atom and the electronic properties of the pyridine ring.
Below is a diagram illustrating the mechanism of catalyst inhibition by pyridine nitrogen.
Caption: Mechanism of Palladium Catalyst Inhibition by Pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My reaction with a pyridine-containing substrate shows low to no conversion.
Q1: I'm attempting a Suzuki-Miyaura coupling with a pyridine boronic acid, but I'm only recovering starting materials. What's the likely cause and how can I fix it?
A1: This is a classic symptom of catalyst inhibition. The pyridine nitrogen on your boronic acid is likely binding to the palladium catalyst and preventing the catalytic cycle from proceeding. Here’s a systematic approach to troubleshoot this:
-
Ligand Selection is Crucial: The choice of phosphine ligand is paramount. For pyridine substrates, bulky, electron-rich dialkylbiaryl phosphine ligands often yield the best results.[4] These ligands can promote both oxidative addition and reductive elimination while sterically hindering the coordination of the pyridine nitrogen to the palladium center.[2]
Ligand Key Features Recommended for XPhos Bulky, electron-rich General purpose for pyridine substrates SPhos Similar to XPhos, often effective Alternative to XPhos P(tBu)₃ Very bulky and electron-rich Can be highly effective but air-sensitive PCy₃ Sterically demanding Good for promoting oxidative addition -
Optimize Your Base and Solvent System: The base plays a critical role in the transmetalation step.[5] For pyridine-containing Suzuki reactions, potassium phosphate (K₃PO₄) is often a reliable choice.[5] A common solvent system is a mixture of an organic solvent like dioxane with water.[5] It is imperative to thoroughly degas your solvents to remove oxygen, which can lead to catalyst deactivation.[5]
-
Consider a More Stable Boron Reagent: Pyridine boronic acids can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5] This is a common side reaction, especially with electron-deficient heteroaryl boron derivatives.[5] Using a more stable boronate ester, such as a pinacol boronate or an MIDA boronate, can mitigate this issue.[5]
Q2: My Buchwald-Hartwig amination of a 2-halopyridine is failing. What adjustments should I make?
A2: 2-substituted pyridines are notoriously challenging substrates in Buchwald-Hartwig aminations due to the proximity of the nitrogen to the reaction center, which enhances its ability to chelate and deactivate the palladium catalyst. Here are some targeted strategies:
-
Employ Specialized Ligands: For these challenging substrates, bidentate phosphine ligands can be particularly effective. Their ability to form a stable chelate with the palladium center can make them less prone to displacement by the pyridine nitrogen.[6] Josiphos-type ligands, for example, have shown success in these couplings.[6]
-
Precatalyst Selection: Using a well-defined precatalyst, such as a palladacycle, can be advantageous. These can generate the active Pd(0) species under milder conditions, which can be more effective for challenging couplings.[2] PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are another class of powerful precatalysts for these transformations.[7]
-
Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions, they can sometimes lead to substrate or product decomposition with sensitive pyridine derivatives. If you observe degradation, consider switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may necessitate higher reaction temperatures.[4]
Issue 2: My reaction starts but then stalls over time.
Q3: I'm observing initial product formation in my Heck reaction with a pyridine-containing olefin, but the reaction never goes to completion. What could be happening?
A3: This scenario often points to product inhibition. The pyridine-containing product, as it forms and its concentration increases, begins to poison the catalyst, slowing down and eventually stopping the reaction.[3]
-
Run at Lower Conversion: A simple, though not always practical, solution is to stop the reaction at a lower conversion before significant product accumulation occurs and isolate the desired product.[3]
-
In Situ Product Removal: If feasible, employing techniques to remove the product from the reaction mixture as it forms can be effective. This is more applicable in specialized setups like flow chemistry.
-
Increase Catalyst Loading: In some cases, a higher catalyst loading may be sufficient to overcome the poisoning effect and drive the reaction to completion.[3]
Issue 3: I'm working with a heterogeneous palladium catalyst (e.g., Pd/C) and a pyridine substrate, and I'm seeing rapid deactivation.
Q4: Can I regenerate a Pd/C catalyst that has been poisoned by a pyridine-containing compound?
A4: Yes, in many cases, regeneration is possible. The strong coordination of pyridine to the palladium surface is often reversible, especially with appropriate washing procedures.
Experimental Protocol: Regeneration of a Poisoned Pd/C Catalyst [1]
-
Initial Recovery: Recover the spent Pd/C catalyst from the reaction mixture by filtration.
-
Solvent Washing:
-
Wash the catalyst thoroughly with deionized water to remove any water-soluble impurities.
-
Follow with a wash using an organic solvent like methanol to remove organic residues.[1]
-
-
Acidic Wash (Optional but often effective):
-
Suspend the catalyst in a dilute aqueous acid solution (e.g., 0.1 M HCl). The protonated pyridinium species will have a lower affinity for the palladium surface and will be washed away.
-
Filter and wash the catalyst again with deionized water until the filtrate is neutral.
-
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) before reuse.
Q5: How can I mitigate catalyst poisoning in a continuous flow setup with a pyridine substrate?
A5: Catalyst deactivation is a common issue in flow chemistry when dealing with pyridine-containing substrates due to the constant exposure of the catalyst bed to the poison.[1]
-
Implement a Guard Bed: Use a guard bed of a less expensive, sacrificial material upstream of your main catalyst bed. This will adsorb a significant portion of the pyridine before it reaches the primary catalyst.[1]
-
Pulsed Addition: If your system allows, consider a pulsed addition of a regenerating agent or periodic solvent-only flow to wash the catalyst bed.[1]
Advanced Strategies and Alternative Approaches
Q6: Are there ways to temporarily "mask" the pyridine nitrogen to prevent catalyst inhibition?
A6: Yes, protecting the pyridine nitrogen is a viable strategy.
-
N-Oxide Formation: Pyridine N-oxides can be used as substrates in some C-H activation reactions. The N-oxide functionality can act as a directing group and is removed after the desired transformation.[8][9]
-
Quaternization: The pyridine nitrogen can be quaternized, for example, by methylation. This blocks the lone pair and prevents coordination to the palladium catalyst. The protecting group can be removed post-reaction.
Q7: Are there alternative catalytic systems that are less susceptible to pyridine poisoning?
A7: While palladium is the most common catalyst for these reactions, other metals can offer different reactivity profiles.
-
Nickel Catalysts: Nickel-based catalysts can be a good alternative and may be less susceptible to poisoning by certain nitrogen heterocycles.[2]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with N-heterocyclic carbene (NHC) ligands have gained popularity due to their strong σ-donating ability, which can render the palladium center less susceptible to coordination by pyridine.[10][11] The strong Pd-NHC bond contributes to the high stability of the active species.[10][11]
Below is a decision-making workflow for troubleshooting pyridine inhibition.
Caption: Troubleshooting workflow for palladium-catalyzed reactions with pyridine substrates.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed.[Link]
-
PubMed. (n.d.). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. PubMed.[Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.[Link]
-
Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English, 46(16), 2768–813. [Link]
-
Gary, J. B. (2013). Palladium catalysts containing pyridiniumsubstituted pyridine ligands for the C-H oxygenation of benzene with K2S20s. SFA ScholarWorks.[Link]
-
Verma, A., et al. (2023). Recent advances in sustainable N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) catalysts: A review. PubMed.[Link]
-
Khan, I., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2609. [Link]
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen.[Link]
-
Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146. [Link]
-
van der Heijden, H., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2736–2745. [Link]
-
Marion, N., & Nolan, S. P. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. ResearchGate.[Link]
-
Popp, B. V., et al. (2009). Mechanism of Pd(OAc)2/pyridine catalyst reoxidation by O2: influence of labile monodentate ligands and identification of a biomimetic mechanism for O2 activation. Journal of the American Chemical Society, 131(9), 3338–3351. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.[Link]
-
Kaur, N., et al. (2020). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 23(2), 125-165. [Link]
-
Kim, J. Y., & Park, C. H. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(49), 16488–16489. [Link]
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]
-
Borys, A. M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13449–13462. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Springer.[Link]
-
Khan, I., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Semantic Scholar.[Link]
-
Wang, D. H., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.[Link]
-
Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4234–4238. [Link]
-
Jung, H. H., & Yun, J. (2008). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 130(1), 386–387. [Link]
-
Escayola, S., et al. (2020). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 222, 338-353. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.[Link]
-
Escayola, S., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate.[Link]
-
Farghaly, T. A., et al. (2020). New Palladium(II)-Complex Based on Nitrogen Rich Ligand Efficient Precatalyst for C–C Cross-Coupling in Water Under Microwaves Irradiation. ResearchGate.[Link]
-
Hegedüs, L., et al. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 11(11), 1339. [Link]
-
Ma, D., & Xia, C. (2001). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Organic Letters, 3(16), 2583–2586. [Link]
-
Wang, G. W., et al. (2011). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications, 47(24), 6939-6941. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]
-
Gong, X., et al. (2011). Palladium-Catalyzed Oxidative Cross-Coupling Between Pyridine N-Oxides and Indoles. ResearchGate.[Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.[Link]
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate.[Link]
-
Gual-Acedo, M. P., et al. (2024). Oxidative Addition of Nitro-Perylenediimide onto Palladium(0): A Theoretical and Experimental Study. Organometallics.[Link]
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Removal of palladium catalyst from 2-(3-Bromopyridin-2-YL)ethanamine reactions
Topic: Efficient Removal of Palladium Catalysts from 2-(3-Bromopyridin-2-YL)ethanamine Reactions
For assistance, please consult our guides below. This center provides in-depth technical guidance for researchers, scientists, and drug development professionals facing challenges with palladium removal in synthetic routes involving nitrogen-containing compounds such as this compound.
The Core Challenge: Why Is Palladium Removal Difficult with this Substrate?
Palladium-catalyzed cross-coupling reactions are indispensable tools for synthesizing complex molecules like this compound.[1][2] However, the very features that make this molecule a valuable building block—the basic nitrogen atoms of the pyridine ring and the primary amine of the ethanamine side chain—also make it a purification challenge. These nitrogen atoms are excellent ligands that can chelate or coordinate with residual palladium species (both Pd(0) and Pd(II)), keeping them solubilized in the reaction mixture. This strong binding renders simple purification methods like filtration through diatomaceous earth (Celite) or standard silica gel chromatography often ineffective, leading to persistent palladium contamination.[3][4]
Regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities in active pharmaceutical ingredients (APIs), making robust palladium removal strategies a critical, non-negotiable step in process development.[1][5]
Frequently Asked Questions (FAQs)
Q1: Why is residual palladium a significant concern in my final product?
A: Residual palladium contamination poses several risks:
-
Regulatory Non-Compliance: Strict guidelines, such as the ICH Q3D for elemental impurities, limit palladium in final drug products to low parts-per-million (ppm) levels.[5]
-
Catalytic Activity in Downstream Steps: Trace palladium can interfere with or catalyze unintended side reactions in subsequent synthetic steps, impacting yield and purity.[6]
-
Product Instability: Metal impurities can sometimes cause the decomposition or isomerization of the final compound during storage.[7]
-
Biological Assay Interference: For compounds destined for biological screening, residual palladium can lead to false positives or negatives, confounding structure-activity relationship (SAR) studies.[8][9] It is recommended that palladium levels be below 100 ppm for compounds used in biological assays.[8]
Q2: What are the primary strategies for removing palladium from organic reaction mixtures?
A: The main approaches can be categorized into three groups:
-
Adsorption (Scavenging): This is the most common and often most effective method. It involves adding a solid-supported material (a "scavenger") that selectively binds to the palladium. The palladium-laden scavenger is then removed by simple filtration.[1][6]
-
Crystallization: In some cases, crystallization of the final product can leave palladium impurities behind in the mother liquor. This can be enhanced by adding additives like N-acetylcysteine or thiourea to keep the palladium soluble in the liquor.[10] However, in other instances, crystallization can undesirably concentrate the metal within the crystal structure.[5]
-
Extraction: Liquid-liquid extraction can sometimes remove palladium salts, especially if the palladium can be coordinated with a water-soluble ligand to draw it into an aqueous phase.[4] This is generally less effective for the neutral, complexed palladium species often present after a reaction.
Q3: How do I select the most appropriate palladium scavenger for my this compound reaction?
A: The choice of scavenger is critical and depends on the specific palladium species in your reaction, the solvent system, and the temperature. Given the chelating nature of your product, a scavenger with a very high affinity for palladium is required.
-
Thiol-Based Scavengers: These are often the most effective. Materials like silica- or polymer-bound mercaptopropyl (MP-SH) or trimercaptotriazine (TMT) have a strong affinity for soft metals like palladium and are highly effective at reducing levels to <10 ppm.[6][11][12]
-
Amine-Based Scavengers: While your product contains amine groups, scavengers with specialized, multidentate amine ligands can still be effective by outcompeting your product for palladium binding sites.
-
Activated Carbon: While inexpensive, activated carbon is less selective and can lead to significant loss of the desired product due to non-specific adsorption.[5] It is sometimes used in combination with other scavengers.[6]
-
Isocyanide Reagents: Solid-supported isocyanides have shown high efficacy in removing palladium to sub-ppm levels without the need for chromatography.[13]
A screening approach is highly recommended to identify the optimal scavenger for your specific conditions.[1][7]
Q4: How can I determine if the palladium has been successfully removed?
A: Quantitative analysis is essential to confirm palladium levels meet regulatory or internal specifications.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for accurately quantifying trace metals to parts-per-billion (ppb) levels.[10][14]
-
Catalysis-Based Fluorometric Methods: For more rapid, in-process checks and screening, fluorometric assays are available. These methods use a non-fluorescent molecule that palladium cleaves to produce a highly fluorescent product, allowing for semi-quantitative analysis in minutes.[14][15]
Troubleshooting Guide: Palladium Removal
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Pd Levels After Scavenging | 1. Strong Product-Palladium Chelation: The this compound is strongly binding the palladium, preventing scavenger access. 2. Incorrect Scavenger Choice: The selected scavenger has a lower affinity for the palladium species than your product. 3. Insufficient Scavenger Loading or Time: Not enough scavenger was used, or the treatment time was too short for the binding kinetics. | 1. Increase Scavenger Equivalents: Try increasing the mass of the scavenger (e.g., from 5 eq. to 10 or 20 eq. by weight relative to initial catalyst). 2. Screen a Panel of Scavengers: Test different functional groups (e.g., thiol, TMT, specialized amines) to find one with higher binding efficiency.[1] 3. Increase Temperature & Time: If thermally stable, gently heating the mixture (e.g., to 40-50 °C) can improve kinetics. Extend stirring time to 12-24 hours. |
| Significant Product Loss | 1. Non-Specific Adsorption: The product is adsorbing onto the scavenger support (common with activated carbon and, to a lesser extent, silica).[5] 2. Co-precipitation: The product is crashing out of solution along with the scavenger. | 1. Switch to a More Selective Scavenger: Move from activated carbon to a functionalized silica or polymer scavenger.[12] 2. Wash the Scavenger: After filtration, wash the collected scavenger cake with a fresh portion of the reaction solvent to recover adsorbed product. 3. Optimize Solvent: Ensure the product remains fully soluble throughout the scavenging process. |
| New Impurities Detected Post-Scavenging | 1. Scavenger Reactivity: The scavenger itself is reacting with your product. Thiol-based scavengers can sometimes react with electrophilic sites on the API.[6] | 1. Use a More Inert Scavenger: Select a scavenger less likely to react with your molecule. 2. Lower the Temperature: Perform the scavenging at room temperature or below to minimize potential side reactions. 3. Verify Scavenger Purity: Ensure the scavenger material itself is not introducing impurities. |
Experimental Protocols & Workflows
Decision-Making Workflow for Palladium Removal Strategy
The following diagram outlines a logical workflow for selecting and implementing a palladium removal strategy.
Caption: Decision workflow for selecting a palladium removal method.
Protocol: Screening Palladium Scavengers
This protocol provides a framework for efficiently comparing the performance of different scavengers.
-
Sample Preparation: Homogenize the crude reaction mixture post-reaction. If solids are present, dissolve the entire crude mixture in a suitable solvent (e.g., Toluene, DMF, Ethyl Acetate).
-
Aliquot Distribution: In separate vials, place equal, measured volumes of the crude solution. Retain one vial as an untreated control (t=0 sample).
-
Scavenger Addition: To each vial, add a different scavenger (e.g., SiliaMetS Thiol, MP-TMT, Activated Carbon). Use a consistent loading, for example, 10 wt. equivalents relative to the theoretical mass of palladium used in the reaction.
-
Incubation: Seal the vials and stir them under identical conditions (e.g., room temperature, 16 hours).
-
Sampling and Filtration: After incubation, take a small aliquot from the supernatant of each vial. Filter the sample through a 0.45 µm PTFE syringe filter to remove the solid scavenger.
-
Analysis: Dilute the filtered samples appropriately and submit for palladium analysis by ICP-MS.
-
Evaluation: Compare the final palladium concentration for each scavenger against the untreated control to determine the percentage of palladium removed. Also, consider analyzing the samples by HPLC to check for any product loss.
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). PharmaTech.
- Comparing efficiency of different palladium scavengers. (n.d.). Benchchem.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (n.d.). Organic Process Research & Development - ACS Publications.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development - ACS Publications.
- Palladium Detection for API Purification. (2017). Arbor Assays.
- Efficient Palladium Removal Without Compromising Product Yield. (n.d.). Apollo Scientific.
- How to Remove Palladium in three easy steps. (2023). Biotage.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (n.d.). ACS Medicinal Chemistry Letters.
- Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage.
- Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024). The Journal of Organic Chemistry - ACS Publications.
- What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? (2015). ResearchGate.
- The effect of residual palladium on the performance of organic electrochemical transistors. (2022). PMC - NIH.
- Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2007). ResearchGate.
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2010). ResearchGate.
- How can i remove palladium Pd catalyst easily? (2015). ResearchGate.
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- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Identifying Impurities in 2-(3-Bromopyridin-2-YL)ethanamine by HPLC
Welcome to the technical support center for the analysis of 2-(3-Bromopyridin-2-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting impurities during High-Performance Liquid Chromatography (HPLC) analysis. Here, we synthesize technical accuracy with field-proven insights to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected peaks in my chromatogram. What are the likely sources of these impurities?
A1: Unexpected peaks can originate from several sources. These include byproducts from the synthesis of this compound, degradation products, or contaminants from your HPLC system or solvents.[1][2][3][4] Common synthetic routes, such as the reductive amination of 3-bromopyridine-2-carbaldehyde, can lead to process-related impurities.[5] Degradation can occur under various stress conditions like exposure to acid, base, light, or heat.[6][7]
Q2: My main analyte peak is showing significant tailing. What causes this and how can I fix it?
A2: Peak tailing for a basic compound like this compound is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[8][9][10] To mitigate this, consider the following:
-
Mobile Phase pH: Lowering the mobile phase pH (e.g., to ≤ 3) can suppress the ionization of silanol groups, reducing these interactions.[9][10]
-
Column Choice: Using a modern, high-purity silica column with end-capping can significantly reduce the number of accessible silanol groups.[8][9]
-
Mobile Phase Additives: Incorporating a competing base, like triethylamine (TEA), into the mobile phase can help to mask the active silanol sites.
Q3: My retention times are shifting between injections. What should I investigate?
A3: Retention time drift can be caused by a variety of factors.[11][12][13][14] A systematic approach is key to diagnosing the issue:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods or when using ion-pairing reagents.[11][12]
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common culprit.[11][12][15] Prepare fresh mobile phase daily and ensure accurate measurements. Volatilization of organic solvents can also alter the composition over time.[14]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[15] Using a column oven will provide a stable temperature environment.[11][15]
-
System Leaks: Even a small, slow leak in the system can lead to changes in flow rate and, consequently, retention times.[11][14]
Troubleshooting Guide
This section provides a more in-depth approach to resolving common HPLC issues encountered during the analysis of this compound.
Problem 1: Abnormal Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent challenge, especially with basic analytes.[9]
Causality: This phenomenon is primarily due to secondary retention mechanisms, most commonly the interaction of the basic amine group of your analyte with residual acidic silanol groups on the silica support of the stationary phase.[8][9][10] This leads to a portion of the analyte molecules being more strongly retained, resulting in a "tail."
Troubleshooting Workflow:
A troubleshooting workflow for addressing peak tailing.
Step-by-Step Protocol:
-
Assess Peak Asymmetry: Calculate the USP tailing factor. A value greater than 2 is generally considered unacceptable, while values above 1.5 may indicate a developing issue.[16]
-
Optimize Mobile Phase pH: If the pH is above 3, remake the mobile phase with an adjusted pH between 2.5 and 3.0 using an appropriate acid like formic acid or acetic acid. This will protonate the silanol groups, minimizing unwanted interactions.[9]
-
Evaluate Column Performance: If pH optimization is insufficient, the issue may lie with the column.
-
Incorporate a Mobile Phase Additive: If tailing persists, the addition of a competing base, such as 0.1% triethylamine (TEA), can effectively mask the active silanol sites.
-
Investigate Co-elution: In some cases, what appears to be a tailing peak may be a closely eluting impurity.[8] Changing the detection wavelength can help to confirm or rule out this possibility, as the impurity may have a different UV absorbance profile.
Problem 2: Ghost Peaks
Ghost peaks are unexpected peaks that can appear in a chromatogram, even in a blank injection.[1][2][3][4][18]
Causality: These peaks are not from the injected sample but are introduced from the HPLC system itself. Common sources include:
-
Leaching from system components like tubing or seals.
-
Carryover from previous injections.[2]
-
Contamination in the sample preparation process.[18]
Troubleshooting Workflow:
A systematic approach to identifying the source of ghost peaks.
Step-by-Step Protocol:
-
Blank Injection: The first step is to inject a blank (your mobile phase). If the ghost peak is still present, the contamination is likely within your system or mobile phase.[3]
-
Mobile Phase Check: Prepare a fresh batch of mobile phase using high-purity, HPLC-grade solvents and water.[2][18] Filter the mobile phase before use.
-
Systematic Isolation: If the ghost peak persists with a fresh mobile phase, you need to isolate the source of contamination within the HPLC system.
-
Autosampler: A common source of carryover is the autosampler.[18] You can often bypass the autosampler to see if the peak disappears.
-
Column: Remove the column and replace it with a union. If the peak is gone, it may be eluting from the column.
-
-
Carryover: If the ghost peak only appears after a sample injection, it is likely due to carryover. Optimize your needle wash method by using a stronger solvent and increasing the wash volume.
Problem 3: Baseline Noise and Drift
A stable baseline is crucial for accurate quantification. Noise or drift can compromise the sensitivity and reliability of your analysis.[19][20][21][22][23]
Causality:
-
Noise: Can be caused by air bubbles in the system, a failing detector lamp, or contaminated solvents.[11][20][21][23]
-
Drift: Often related to changes in mobile phase composition, temperature fluctuations, or a column that is not fully equilibrated.[21][22]
Troubleshooting Table:
| Symptom | Potential Cause | Recommended Solution(s) |
| High-Frequency Noise | Air bubbles in the pump or detector | Degas the mobile phase thoroughly.[11][20] Purge the pump. |
| Cyclic Noise | Pump pulsations | Check for leaks in the pump. Service or replace check valves and pump seals.[11][23] |
| Gradual Baseline Drift | Column temperature not stable | Use a column oven to maintain a constant temperature.[11][22] |
| Mobile phase composition changing | Prepare fresh mobile phase. Ensure proper mixing if using a gradient.[11][21] | |
| Column not equilibrated | Allow sufficient time for the column to equilibrate with the mobile phase before analysis.[11] | |
| Sudden Baseline Shift | Contaminant eluting from the column | Flush the column with a strong solvent. Use a guard column to protect the analytical column.[19] |
Experimental Protocols
System Suitability Testing (SST)
Before any sample analysis, it is imperative to perform a system suitability test to ensure the chromatographic system is performing adequately.[16][24][25][26]
Protocol:
-
Prepare a standard solution of this compound at a known concentration.
-
Make five replicate injections of the standard solution.
-
Evaluate the following parameters against pre-defined acceptance criteria (based on USP guidelines or internal validation):
-
Tailing Factor: Should ideally be less than 2.0.[16]
-
Relative Standard Deviation (RSD) of Peak Area: Should be less than 2.0%.[16]
-
Theoretical Plates (N): A measure of column efficiency. The value should be consistent with the column's specifications.
-
Resolution (Rs): If known impurities are available, the resolution between the main peak and the impurity peak should be greater than 1.5.
-
Forced Degradation Studies
To proactively identify potential degradation products, forced degradation studies are essential.[6][7][27][28][29] This involves subjecting the analyte to harsh conditions to accelerate its degradation.
Protocol:
-
Prepare Solutions: Prepare separate solutions of this compound.
-
Stress Conditions: Expose each solution to one of the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid drug substance at 80°C for 48 hours.
-
Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC. Compare the chromatograms to that of an unstressed sample to identify any new peaks, which are potential degradation products.
Potential Impurities of this compound
Based on common synthetic pathways, the following impurities could potentially be present:
| Impurity | Potential Source |
| 3-bromopyridine-2-carbaldehyde | Unreacted starting material from reductive amination.[5] |
| 2-Amino-3-bromopyridine | Starting material for the synthesis of the carbaldehyde precursor.[5][30] |
| 2-bromopyridine | Potential byproduct from side reactions.[31] |
| 3-bromopyridine | Potential starting material impurity.[32] |
| Over-alkylation products | Reaction of the primary amine with other electrophiles. |
| Oxidation products | Degradation due to exposure to air or oxidizing agents. |
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
- S. Singh, et al. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
-
PubMed. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Retrieved from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
-
Hawach Scientific. (2025). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (n.d.). Force Degradation And Stability Indicating Method For Impurity Profiling. Retrieved from [Link]
-
Hawach Scientific. (2025). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]
-
Agilent Technologies, Inc. (2010). Video Notes LC Troubleshooting Series Ghost Peaks - HPLC. Retrieved from [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
-
YouTube. (2024). Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions #hplc #chromatography. Retrieved from [Link]
-
Shimadzu UK Limited. (2022). HPLC Troubleshooting - Noisy Baseline. Retrieved from [Link]
- M. K. S. et al. (2016). Impurities and Forced Degradation Studies: A Review. Journal of Pharmaceutical Sciences and Research, 8(9), 1029-1033.
-
Pharma Stability. (2025). Forced Degradation for Impurity Profiling in ANDA and NDA Submissions. Retrieved from [Link]
-
Phenomenex. (2025). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]
-
YouTube. (2025). Why Does Retention Time Shift? | HPLC Tip. Retrieved from [Link]
-
Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]
-
Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]
-
Conquer Scientific. (2020). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Crawford Scientific. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
-
ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Retrieved from [Link]
-
ECA Academy. (2014). System Suitability for USP Chromatographic Methods. Retrieved from [Link]
-
YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]
-
ResearchGate. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Bromopyridine. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
Sources
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- 2. youtube.com [youtube.com]
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- 6. library.dphen1.com [library.dphen1.com]
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- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
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- 26. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
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- 32. helixchrom.com [helixchrom.com]
Improving the regioselectivity of reactions with 2-(3-Bromopyridin-2-YL)ethanamine
Welcome to the technical support center for 2-(3-Bromopyridin-2-YL)ethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block. The unique arrangement of a nucleophilic primary amine, a reactive C-Br bond, and an electron-deficient pyridine ring presents both significant synthetic opportunities and distinct regioselectivity challenges.
This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently encountered questions to help you navigate the complexities of this reagent and achieve your desired synthetic outcomes with higher fidelity and yield.
Understanding the Reactivity Landscape
The core challenge in utilizing this compound lies in controlling which of its reactive sites engages with a given reagent. The primary amine is a potent nucleophile, the C-Br bond is primed for cross-coupling, and the pyridine nitrogen can act as a base, a nucleophile, or a coordinating ligand for metal catalysts. The interplay between these sites dictates the outcome of your reaction.
Frequently Asked Questions (FAQs)
Q1: I'm attempting a Suzuki coupling at the C-Br bond, but I'm getting low to no yield. What's the most likely cause?
A1: The most common issue is catalyst inhibition.[1][2] The primary amine side chain and the pyridine nitrogen can chelate to the palladium catalyst, effectively poisoning it and stalling the catalytic cycle.[1] Other potential issues include using a suboptimal base/solvent system or degradation of your boronic acid.[1][2]
Q2: How can I prevent catalyst inhibition during cross-coupling reactions?
A2: The most robust solution is to protect the primary amine before performing the cross-coupling. A tert-Butoxycarbonyl (Boc) group is a common and effective choice as it is stable to most cross-coupling conditions and can be readily removed later. See the detailed protocol for Boc protection below.
Q3: I'm trying to acylate the side-chain amine, but I'm seeing multiple products and a low yield of my desired amide. Why is this happening?
A3: This is a classic chemoselectivity problem. While the primary amine is the most nucleophilic site, the pyridine nitrogen can also be acylated, leading to a charged acylpyridinium salt. This intermediate can be unstable or react further. Using a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), and running the reaction at low temperatures (e.g., 0 °C to room temperature) can significantly improve selectivity for N-acylation of the side chain.[3]
Q4: Can I perform a reaction at the C-4 position of the pyridine ring?
A4: Yes, functionalization at C-4 is possible through a strategy called Directed ortho-Metalation (DoM).[4][5] In this case, the ethanamine side chain can act as a directing metalation group (DMG). By using a strong, sterically hindered base like Lithium Diisopropylamide (LDA), you can selectively deprotonate the C-4 position, creating a nucleophilic lithiated species that can then be quenched with an electrophile.[4][6] Care must be taken to avoid competitive nucleophilic addition to the pyridine ring.[6][7]
Q5: Which palladium-catalyzed cross-coupling reactions are most suitable for the C-Br bond on this substrate?
A5: The C-Br bond is well-suited for a variety of powerful cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids.[1][8]
-
Buchwald-Hartwig Amination: For C-N bond formation with amines.[9][10][11]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[12][13][14]
For each of these, success is highly dependent on the proper choice of ligand, base, and solvent, especially if the amine is left unprotected.
Troubleshooting Guides
Guide 1: Issues with Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
This guide addresses reactions intended to functionalize the C3-Bromo position.
| Symptom / Observation | Potential Cause | Recommended Solution & Rationale |
| No reaction; starting material recovered. | Catalyst Inhibition: The primary amine and pyridine nitrogen are coordinating to the Pd center, preventing the catalytic cycle from starting.[1][2] | Protect the Amine: Introduce a Boc protecting group. This removes the key inhibiting functionality, allowing the catalyst to function freely. See Protocol 1 . |
| Low yield with significant dehalogenation (loss of Br). | Suboptimal Base/Solvent: The base may be promoting protodebromination or catalyst decomposition. | Screen Bases: Switch to a weaker base like K₃PO₄ or Cs₂CO₃. Solvent Choice: Ensure anhydrous conditions. Use solvents like 1,4-dioxane or toluene. |
| Formation of biaryl homocoupling products. | Oxygen Contamination: O₂ can promote the oxidative homocoupling of boronic acid reagents. | Improve Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with argon or nitrogen. Degas all solvents before use. |
| Reaction is slow or stalls. | Poor Ligand Choice: The ligand may not be suitable for an electron-deficient heteroaryl halide. | Use Electron-Rich, Bulky Ligands: For Suzuki, try SPhos or XPhos. For Buchwald-Hartwig, ligands like BINAP or Josiphos are often effective.[11] These ligands promote faster oxidative addition and reductive elimination. |
Here is a logical workflow to diagnose and solve common issues.
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
Guide 2: Issues with N-Functionalization of the Side-Chain Amine
This guide addresses reactions intended to modify the 2-ethanamine group.
| Symptom / Observation | Potential Cause | Recommended Solution & Rationale |
| Low yield of desired product, multiple spots on TLC. | Competitive Reaction at Pyridine Nitrogen: Electrophiles (e.g., acyl chlorides) can react at both the primary amine and the pyridine nitrogen. | Use a Non-Nucleophilic Base: Employ a hindered base like DIPEA or 2,6-lutidine. These bases are too bulky to act as nucleophilic catalysts themselves. Control Temperature: Run the reaction at 0 °C to minimize side reactions. |
| Formation of a dark, insoluble precipitate. | Pyridinium Salt Formation: Reaction at the pyridine nitrogen forms a pyridinium salt, which may be unstable or insoluble. | Slow Addition of Electrophile: Add the electrophile dropwise at low temperature to a solution of the amine and base. This maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic primary amine. |
| Reaction with aldehydes/ketones (reductive amination) is messy. | Self-Condensation of Aldehyde/Ketone: The base used for the reaction may be catalyzing the self-condensation (e.g., aldol) of the carbonyl partner. | Use a Mild Reducing Agent: Employ NaBH(OAc)₃ (sodium triacetoxyborohydride). It is mild, selective for imines/iminiums in the presence of ketones/aldehydes, and does not require a strong base. |
Key Experimental Protocols
Protocol 1: Boc Protection of the Primary Amine
This procedure is critical for preventing catalyst inhibition in subsequent cross-coupling reactions.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (TEA or DIPEA) via syringe and stir for 5 minutes.
-
In a separate flask, dissolve Boc₂O in a small amount of DCM.
-
Add the Boc₂O solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (tert-butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate) by flash column chromatography on silica gel.
This diagram illustrates the key transformation in Protocol 1.
Caption: Boc protection of the primary amine side chain.
References
- Benchchem. (n.d.). Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metalation (DoM).
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine.
- Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis.
- Myers, A. G. (n.d.). Directed (ortho) Metallation. Andrew G. Myers Research Group.
- Mongin, F., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society.
- Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group.
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
- ChemSpider. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.
- Benchchem. (n.d.). improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- Cernak, T., et al. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Benchchem. (n.d.). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide.
- Wikipedia. (n.d.). Suzuki reaction.
- Yao, Y., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research.
Sources
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 6. uwindsor.ca [uwindsor.ca]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Managing the stability of 2-(3-Bromopyridin-2-YL)ethanamine under acidic or basic conditions
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively manage the stability of 2-(3-Bromopyridin-2-YL)ethanamine in various experimental settings. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity of your experiments and a thorough understanding of the molecule's behavior under acidic and basic conditions.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring a bromopyridine ring and an ethanamine side chain.[1] This structure presents unique stability challenges. The pyridine nitrogen is basic, and the primary amine of the ethanamine side chain is also a nucleophilic and basic center.[1] The bromine atom on the electron-deficient pyridine ring is susceptible to nucleophilic substitution. The interplay of these functional groups dictates the compound's stability profile, particularly in aqueous solutions of varying pH.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns are degradation under strongly acidic or basic conditions, oxidation, and potential photodegradation. The molecule's stability is highly dependent on the pH, temperature, and presence of oxidizing agents in the solution.
Q2: My solution of this compound has turned yellow/brown. What could be the cause?
A2: A color change is often an indicator of degradation. This could be due to oxidation of the pyridine ring or other complex degradation pathways. It is crucial to immediately assess the purity of the solution using an analytical technique like HPLC to identify any new peaks corresponding to degradation products.
Q3: I observe a precipitate forming in my stock solution. What should I do?
A3: Precipitate formation could indicate several issues:
-
Poor Solubility: The concentration of your stock solution may be too high for the chosen solvent. Consider preparing a more dilute solution or using a co-solvent.
-
Degradation: The precipitate could be a less soluble degradation product.
-
Salt Formation: If working in a buffered or acidic solution, the protonated amine may form a salt with lower solubility.
It is recommended to analyze both the supernatant and the precipitate (if possible after isolation and re-dissolution in a suitable solvent) by HPLC to determine their composition.
Q4: What are the recommended storage conditions for this compound and its solutions?
A4: For the solid compound, store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light. For solutions, it is advisable to prepare them fresh. If short-term storage is necessary, store at 2-8°C in amber vials. For longer-term storage, consider freezing at -20°C or below, but be mindful of potential freeze-thaw degradation cycles.
Troubleshooting Guide
The following table provides a structured approach to troubleshooting common stability issues encountered with this compound solutions.
| Observation | Potential Cause | Recommended Action |
| Rapid loss of parent compound peak in HPLC analysis of acidic solutions. | Acid-catalyzed hydrolysis or other degradation. The primary amine and pyridine nitrogen will be protonated, potentially activating the ring towards certain reactions. | 1. Determine the pH at which degradation becomes significant. 2. If possible, adjust the experimental pH to a more neutral range. 3. If acidic conditions are required, minimize the exposure time and temperature. 4. Analyze for potential hydrolysis products, such as 2-(3-hydroxypyridin-2-yl)ethanamine. |
| Formation of multiple new peaks in HPLC analysis of basic solutions. | Base-catalyzed degradation. The unprotonated primary amine is a potent nucleophile and could participate in intermolecular reactions or degradation pathways. | 1. Evaluate the stability across a range of basic pH values. 2. Use the mildest basic conditions necessary for your experiment. 3. Consider the possibility of dimerization or polymerization initiated by the amine group. |
| Discoloration of the solution upon exposure to air. | Oxidation. The pyridine ring system can be susceptible to oxidation. | 1. Prepare solutions using de-gassed solvents. 2. Store solutions under an inert atmosphere (argon or nitrogen). 3. Consider the addition of antioxidants if compatible with your experimental system, but validate their non-interference. |
| Inconsistent results between experimental runs. | Instability of the compound under experimental conditions. | 1. Perform a forced degradation study to understand the compound's liabilities. 2. Develop and validate a stability-indicating analytical method. 3. Always prepare solutions of this compound fresh for each experiment. |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for designing stable formulations and interpreting stability data. Forced degradation studies are essential for elucidating these pathways.[2][3][4]
Acidic Conditions
Under acidic conditions, both the pyridine nitrogen and the primary amine of the ethanamine side chain will be protonated. This can influence stability in several ways:
-
Increased Solubility: The salt form is generally more water-soluble.
-
Electronic Effects: Protonation of the pyridine ring can further activate the C-Br bond towards nucleophilic attack, potentially leading to hydrolysis to the corresponding hydroxyl derivative.
Caption: Hypothesized degradation pathway under acidic conditions.
Basic Conditions
Under basic conditions, the primary amine is deprotonated and acts as a strong nucleophile. This can lead to:
-
Intermolecular Reactions: The amine could potentially react with another molecule of the compound, leading to dimers or oligomers.
-
Intramolecular Cyclization: While less likely without a suitable electrophilic site, intramolecular reactions should be considered.
-
Hydrolysis: At high pH, direct nucleophilic attack of hydroxide on the C-Br bond can also occur.
Caption: Hypothesized degradation pathways under basic conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2][3][4][5][6]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (w/v)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Class A volumetric flasks, pipettes, and amber HPLC vials
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of ACN and water to obtain a 1 mg/mL stock solution.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. In a separate vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate both at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. In a separate vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate both at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate a vial of the stock solution at 80°C.
-
Photodegradation: Expose a vial of the stock solution to a calibrated light source (e.g., UV light at 254 nm and visible light) in a photostability chamber.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively.
-
Analysis: Dilute the samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control at time zero. Calculate the percentage of degradation and identify the retention times of any new peaks.
Summary of Forced Degradation Conditions:
| Stress Condition | Reagent | Temperature | Likely Degradation Products |
| Acid Hydrolysis | 0.1 M & 1 M HCl | 60°C | Hydrolysis of C-Br bond |
| Base Hydrolysis | 0.1 M & 1 M NaOH | 60°C | Hydrolysis of C-Br bond, dimerization |
| Oxidation | 3% H₂O₂ | Room Temp. | Pyridine N-oxides, other oxidative products |
| Thermal Degradation | - | 80°C | Various, potentially including debromination |
| Photodegradation | Light Source | Ambient | Complex mixture from radical reactions |
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Method Validation: The specificity of the method should be confirmed by analyzing the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to ensure that the parent peak is free from any co-eluting impurities.
Workflow for Stability Assessment
The following diagram outlines a comprehensive workflow for assessing the stability of this compound.
Caption: General workflow for stability assessment.
References
-
PubChem. 2-Pyridineethanamine. National Center for Biotechnology Information. [Link]
- Reddy, D. M., Paul, D., Jogeswar, M., & Reddy, G. (2009). Biodegradation of alpha picoline - a plasmid borne activity. International Journal of Environmental Studies, 66(6), 737-744.
- Pandey, A., et al. (2020). Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. Inorganic Chemistry, 59(8), 5443-5451.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-25.
- Djordjevic, J., et al. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 25(15), 3485.
- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
OSHA. (2006). Aminopyridines (2-, 3-, and 4-). [Link]
- Pandey, A., et al. (2020). Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids.
- Baena-Moreno, F. M., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 6(31), 20387-20399.
-
Human Metabolome Database. (2021). Showing metabocard for 2-(2-Aminoethyl)pyridine (HMDB0244915). [Link]
- Bajaj, S., et al. (2012). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-15.
-
Chempanda. (2022). Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]
- Lee, K., & Jeon, C. O. (2012). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 78(15), 5148-5155.
- Gurovets, A.S., Sharf, V.Z., & Belen'kii, L.I. (1986).
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
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- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 6. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 2-(3-Bromopyridin-2-YL)ethanamine Derivatives by 1H NMR
This guide provides an in-depth, objective comparison of 1H NMR spectroscopy for the structural elucidation of 2-(3-bromopyridin-2-yl)ethanamine derivatives. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and analytical interpretations, grounding all claims in authoritative sources.
Part 1: The Strategic Importance of Structural Characterization
This compound is a valuable scaffold in medicinal chemistry.[1] Its derivatives are integral to the development of novel therapeutic agents, making unambiguous structural confirmation a cornerstone of the research and development process. The molecule's two primary reactive sites—the bromine atom on the pyridine ring and the primary amine of the side chain—allow for extensive derivatization.[1] Among a suite of analytical techniques, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy remains the principal tool for determining the precise structure and connectivity of these molecules in solution. This guide will dissect the nuances of 1H NMR analysis for this specific class of compounds, compare its utility against other methods, and provide a robust experimental framework.
Part 2: Foundational Principles of 1H NMR for Pyridine Derivatives
The 1H NMR spectrum of a this compound derivative is dictated by the unique electronic environment of each proton. The pyridine ring's nitrogen atom and the bromine substituent exert strong electron-withdrawing effects, which are fundamental to interpreting the spectrum.
-
Chemical Shift (δ): Protons closer to electronegative atoms (like nitrogen and bromine) are "deshielded" from the external magnetic field and resonate at a higher frequency, or further "downfield" (higher ppm values).[2] For instance, the proton on the carbon adjacent to the ring nitrogen (H-6) is typically the most downfield signal in the aromatic region.[2]
-
Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact, splitting each other's signals into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about the number of bonds separating the protons. In pyridine rings, ortho-coupling (³J, across three bonds) is typically 4-8 Hz, meta-coupling (⁴J, across four bonds) is 1-3 Hz, and para-coupling (⁵J, across five bonds) is often close to 0 Hz.[3][4][5]
-
Integration: The area under each signal is directly proportional to the number of protons it represents, allowing for a quantitative proton count in different parts of the molecule.
Part 3: A Validated Experimental Protocol for Acquiring High-Quality Spectra
Reproducibility is paramount in scientific research. The following protocol outlines a self-validating system for obtaining high-quality 1H NMR spectra of heterocyclic amines.[6][7]
Mandatory Equipment and Reagents:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal Standard (e.g., Tetramethylsilane, TMS)
-
Basic alumina or a similar filtration medium[8]
Step-by-Step Workflow:
Caption: Recommended workflow for NMR sample preparation and data acquisition.
Causality Behind Experimental Choices:
-
High-Field NMR (≥400 MHz): The complex, overlapping signals often found in aromatic systems necessitate the superior signal dispersion provided by higher magnetic fields.[9]
-
Solvent Selection: The choice of deuterated solvent is based on sample solubility.[7] CDCl₃ is common, but for more polar derivatives or those forming salts, DMSO-d₆ is a better choice. Note that chemical shifts are solvent-dependent.[9][10]
-
Filtration: Amine samples can contain residual acid from their synthesis, which can broaden the amine proton signals. Filtering through basic alumina neutralizes these impurities, resulting in sharper peaks.[8]
Part 4: Spectral Analysis and Data Interpretation
The 1H NMR spectrum of the parent compound, this compound, serves as an excellent model for its derivatives. The key signals are assigned based on their chemical shift, multiplicity, and coupling constants.
Table 1: Typical 1H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 (Pyridine) | ~8.35 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 4.7, ⁴J(H6-H4) ≈ 1.6 |
| H-4 (Pyridine) | ~7.85 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 7.8, ⁴J(H4-H6) ≈ 1.6 |
| H-5 (Pyridine) | ~7.15 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 7.8, ³J(H5-H6) ≈ 4.7 |
| -CH₂- (ring side) | ~3.10 | Triplet (t) | ³J ≈ 6.5 |
| -CH₂- (amine side) | ~2.95 | Triplet (t) | ³J ≈ 6.5 |
| -NH₂ | ~1.60 | Broad Singlet (br s) | N/A |
Note: These are predicted values based on data for 3-bromopyridine and 2-aminoethylpyridine.[3][11][12][13] Actual values will vary with substitution.
Visualizing Spin-Spin Coupling:
Caption: Key proton coupling relationships in the molecule.
Detailed Interpretation:
-
Aromatic Region (δ 7.0-8.5 ppm): The three pyridine protons appear as distinct doublet of doublets. H-6 is the most downfield due to its proximity to the nitrogen. H-4 is next, influenced by the bromine. H-5 is the most upfield of the three. The coupling constants are diagnostic: the large coupling (~7.8 Hz) corresponds to the ortho relationship between H-4 and H-5, while the smaller coupling (~4.7 Hz) is the ortho coupling between H-5 and H-6.[3][4] The smallest coupling (~1.6 Hz) is the meta relationship between H-4 and H-6.
-
Aliphatic Region (δ 2.8-3.2 ppm): The two methylene groups (-CH₂-) of the ethanamine chain appear as two distinct triplets due to coupling with each other. The methylene group attached to the pyridine ring (CH₂α) is typically slightly more downfield than the one adjacent to the amine (CH₂β).
-
Amine Protons (δ ~1.6 ppm): The -NH₂ protons usually appear as a broad singlet. The chemical shift can vary significantly based on concentration, solvent, and temperature, and the signal can sometimes exchange with trace water in the solvent, making it disappear.
Part 5: Comparison with Alternative and Complementary Analytical Methods
While 1H NMR is powerful, a multi-technique approach provides the most rigorous characterization.[14][15]
Table 2: A Comparative Overview of Key Analytical Techniques
| Technique | Primary Information Provided | Advantages | Disadvantages |
| 1H NMR Spectroscopy | Proton framework, connectivity, relative stereochemistry. | Non-destructive, provides rich structural detail in solution. | Can have overlapping signals in complex molecules; requires soluble sample.[6] |
| 13C NMR Spectroscopy | Carbon skeleton of the molecule. | Complements 1H NMR, shows quaternary carbons. | Lower sensitivity, requires more sample or longer acquisition time.[16] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Extremely high sensitivity, confirms molecular formula. | Provides limited connectivity information; isomers can be indistinguishable.[14] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., N-H, C=N). | Fast, requires minimal sample preparation. | Provides limited information on the overall molecular skeleton.[16] |
| X-Ray Crystallography | Definitive 3D structure, bond lengths, and angles in the solid state. | Provides absolute structural proof. | Requires a high-quality single crystal; solid-state structure may differ from solution.[14] |
For regulatory submissions or foundational publications, combining 1H NMR, 13C NMR, and high-resolution mass spectrometry is often the standard for complete and unambiguous characterization.
References
-
Begunov, R.S., et al. 1H NMR spectral characteristics of pyrido[1,2-a]benzimidazole and its derivatives. ResearchGate. Available at: [Link]
-
2-(2-Aminoethyl)pyridine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
Goulet, J. R., & Pelter, M. W. (2015). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education. Available at: [Link]
-
Use the following H-NMR and COSY spectrum of 3-bromopyridine to answer. Chegg. Available at: [Link]
-
Bridgeman, A. J., & Buckingham, A. D. (1966). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Reddy, B. S., et al. (2019). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Solved Assign the 90 MHz 1H NMR spectrum of 3-bromopyridine. Chegg.com. Available at: [Link]
-
NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. (2017). Available at: [Link]
-
NMR Coupling Constants. Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
-
Supporting Information for .... The Royal Society of Chemistry. Available at: [Link]
-
Abraham, R. J., & Mobli, M. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph. Available at: [Link]
-
Patel, D., et al. (2017). Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. Journal of the Serbian Chemical Society. Available at: [Link]
-
Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]
- 4. Solved Use the following H-NMR and COSY spectrum of | Chegg.com [chegg.com]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 10. Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. spectrabase.com [spectrabase.com]
- 12. 4-(2-Aminoethyl)pyridine(13258-63-4) 1H NMR [m.chemicalbook.com]
- 13. Solved Assign the 90 MHz 1H NMR spectrum of 3-bromopyridine | Chegg.com [chegg.com]
- 14. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Characterization and pharmacological evaluation of new pyridine analogs - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the Reactivity of 2-(3-Bromopyridin-2-YL)ethanamine and 2-(3-Chloropyridin-2-YL)ethanamine
In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, pyridine derivatives are of significant interest due to their prevalence in a vast array of bioactive molecules. This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related building blocks: 2-(3-Bromopyridin-2-YL)ethanamine and 2-(3-chloropyridin-2-yl)ethanamine. Understanding the nuanced differences in their reactivity is crucial for researchers and scientists in designing efficient and selective synthetic routes towards complex molecular targets.
This comparison will delve into the electronic and steric factors governing the reactivity of the carbon-halogen bond in these molecules, with a focus on two major classes of transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The insights provided are supported by established chemical principles and illustrative experimental data from analogous systems.
Core Reactivity Principles: The Influence of the Halogen
The primary determinant of differential reactivity between the bromo- and chloro-analogs lies in the nature of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This fundamental difference has profound implications for reactions where the cleavage of this bond is a key step.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The ease of this oxidative addition typically follows the trend of C-I > C-Br > C-Cl.[1] Consequently, this compound is generally more reactive than its chloro-counterpart in these transformations. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times.[2]
Comparative Data for Cross-Coupling Reactions
| Reaction Type | Halopyridine Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Aq. EtOH, 80°C | ~95% | [3] |
| Suzuki-Miyaura | 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | Toluene/H₂O, 100°C | ~85% | (Analogous system) |
| Buchwald-Hartwig | 3-Bromo-2-chloropyridine | Morpholine | Pd₂(dba)₃/XPhos | Toluene, 80-110°C | High (at Br) | [4] |
| Buchwald-Hartwig | Chloropyridines | Primary Amines | Pd(OAc)₂/Josiphos | Toluene, 100°C | Moderate to Good | [5] |
Note: The data presented is for illustrative purposes based on typical conditions for similar substrates. Actual yields can be highly dependent on the specific substrates, catalyst system, and reaction parameters.
The higher reactivity of the C-Br bond in Suzuki-Miyaura and Buchwald-Hartwig reactions is a well-established principle. For instance, in the case of 3-bromo-2-chloropyridine, palladium-catalyzed amination occurs selectively at the C-Br bond.[1][4] This selectivity underscores the greater propensity of the C-Br bond to undergo oxidative addition compared to the C-Cl bond. Therefore, it can be confidently extrapolated that this compound will exhibit superior reactivity in such cross-coupling endeavors.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity trend in nucleophilic aromatic substitution (SNAr) can be reversed. The rate of an SNAr reaction is often dependent on the initial attack of the nucleophile on the electron-deficient aromatic ring to form a Meisenheimer complex. The stability of this intermediate is a key factor.
The pyridine ring is inherently electron-deficient, and this effect is most pronounced at the 2-, 4-, and 6-positions, which are ortho and para to the ring nitrogen.[6] However, the halogen in the title compounds is at the 3-position (meta to the nitrogen). Nucleophilic attack at the 3-position is generally disfavored because the negative charge in the resulting Meisenheimer complex cannot be delocalized onto the electronegative nitrogen atom.[6][7]
Despite the unfavorable position, if an SNAr reaction were to occur, the more electronegative chlorine atom in 2-(3-chloropyridin-2-yl)ethanamine would more effectively polarize the C-Cl bond and stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[2] This generally renders chloroarenes more reactive than bromoarenes in SNAr reactions, provided the position is activated. Given the deactivation of the 3-position towards SNAr, forcing conditions would likely be required for either substrate, but the chloro-derivative would be expected to be marginally more reactive.
Experimental Protocols
The following are detailed, step-by-step methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for the target molecules based on established protocols for similar halopyridines.
Suzuki-Miyaura Coupling of this compound
This protocol is adapted from procedures for the Suzuki coupling of 3-bromopyridine derivatives.[3][8]
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and triphenylphosphine (PPh₃, 8 mol%).
-
Add a 4:1 mixture of ethanol and water, followed by potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80°C and stir vigorously for 4-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of 2-(3-Chloropyridin-2-YL)ethanamine
This protocol is based on established methods for the amination of challenging chloropyridines, which often require more robust catalyst systems.[9][10]
Diagram: Buchwald-Hartwig Amination Logical Relationships
Caption: Key components and their roles in the Buchwald-Hartwig amination.
Procedure:
-
To a dry Schlenk tube under a strictly inert atmosphere (argon), add the palladium pre-catalyst (e.g., RuPhos-G3-Pd, 2-5 mol%) and the RuPhos ligand (2-5 mol%).
-
Add 2-(3-chloropyridin-2-yl)ethanamine (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Add anhydrous, degassed toluene as the solvent.
-
Finally, add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Conclusion
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), this compound is the more reactive substrate. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step.
-
For nucleophilic aromatic substitution (SNAr) reactions, 2-(3-chloropyridin-2-yl)ethanamine is expected to be more reactive, although the 3-position is generally deactivated for this transformation. The higher electronegativity of chlorine enhances the electrophilicity of the attached carbon, favoring nucleophilic attack.
The choice between these two valuable building blocks will therefore be dictated by the specific transformation being considered. For constructing carbon-carbon or carbon-nitrogen bonds via cross-coupling, the bromo-derivative is the superior choice, offering the potential for milder conditions and higher efficiency. For reactions proceeding through an SNAr mechanism, the chloro-derivative would be the substrate of choice, albeit likely requiring forcing conditions.
References
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Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry.
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Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry.
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Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem.
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A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4. Benchchem.
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Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry.
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This compound | 910386-57-1. Benchchem.
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Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
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Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem.
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Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.
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A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2. Benchchem.
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A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone. Benchchem.
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Reactivity of Bromine vs. Chlorine in 3-Bromo-2-chloropyridine: An In-depth Technical Guide. Benchchem.
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A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. Benchchem.
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
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A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. Benchchem.
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Buchwald–Hartwig amination. Wikipedia.
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Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube.
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37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
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Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.
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Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. Benchchem.
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Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. PMC - NIH.
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.
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Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles. MDPI.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Kinase Inhibitors Derived from a 2-(3-Bromopyridin-2-YL)ethanamine Scaffold
This guide provides a comparative analysis of the structure-activity relationships (SAR) for kinase inhibitors conceptually derived from a 2-(3-bromopyridin-2-yl)ethanamine core. While direct and extensive SAR studies on this specific scaffold are not prevalent in publicly accessible literature, this document leverages established principles from structurally related pyridine-based kinase inhibitors to offer a predictive framework for designing and optimizing novel therapeutic agents. The insights and methodologies presented herein are intended to guide researchers in the strategic exploration of this chemical space.
Introduction: The Pyridine Scaffold in Kinase Inhibition
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] The pyridine ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of potent and selective kinase inhibitors.[2] Its ability to form key hydrogen bonds and engage in various non-covalent interactions within the ATP-binding pocket of kinases makes it an attractive starting point for inhibitor design.[3] The this compound scaffold presents a unique vector for chemical modification, allowing for systematic exploration of the surrounding chemical space to achieve desired potency and selectivity profiles.
This guide will explore a hypothetical SAR study based on this core structure, drawing parallels from published research on other pyridine-containing kinase inhibitors. We will delve into the potential impact of modifications at key positions and provide detailed experimental protocols for evaluating the biological activity of newly synthesized analogs.
Hypothetical SAR Exploration of the this compound Scaffold
The core structure of this compound offers several points for chemical diversification. A systematic SAR study would involve modifications at the bromine position, the pyridine ring itself, and the ethanamine side chain.
Modification of the 3-Bromo Position
The bromine atom at the 3-position of the pyridine ring is a versatile handle for introducing a variety of substituents via cross-coupling reactions. This position can be explored to probe interactions with different regions of the kinase active site.
-
Small Alkyl and Aryl Groups: Introduction of small alkyl or aryl groups can influence the steric and electronic properties of the inhibitor. For instance, the introduction of a methyl or phenyl group could enhance van der Waals interactions with hydrophobic pockets in the kinase domain.
-
Hydrogen Bond Donors and Acceptors: Replacing the bromine with groups capable of forming hydrogen bonds, such as amides or sulfonamides, could lead to significant gains in potency by establishing new interactions with the kinase backbone.[4][5]
-
Impact on Selectivity: The nature of the substituent at this position can be a key determinant of selectivity. Bulky groups may sterically hinder binding to kinases with smaller active sites, thereby improving selectivity for the target kinase.
Substitution on the Pyridine Ring
Further substitution on the pyridine ring can fine-tune the electronic properties and binding orientation of the inhibitor.
-
Electron-Donating and Withdrawing Groups: The addition of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) can alter the pKa of the pyridine nitrogen, which often forms a critical hydrogen bond with the hinge region of the kinase.[6]
-
Positional Isomers: The placement of substituents is crucial. For example, a substituent at the 5-position may project into a different pocket of the active site compared to a substituent at the 4- or 6-position, leading to vastly different activity profiles.[6]
Elaboration of the Ethanamine Side Chain
The ethanamine side chain provides a vector for reaching solvent-exposed regions of the kinase or for introducing functionalities that can improve pharmacokinetic properties.
-
Acylation and Sulfonylation: Acylation or sulfonylation of the primary amine can introduce a variety of R-groups that can be optimized for potency and selectivity. This is a common strategy in the development of kinase inhibitors.[7]
-
Cyclization: Incorporating the ethanamine into a cyclic structure, such as a piperidine or piperazine ring, can restrict the conformational flexibility of the side chain. This can lead to a more favorable binding entropy and improved potency.
-
Linker Modification: The length and nature of the linker between the pyridine ring and the terminal functional group can be varied to optimize the distance and geometry of interactions with the target kinase.
Comparative Analysis with Alternative Scaffolds
The this compound scaffold should be evaluated in the context of other established kinase inhibitor templates. For example, scaffolds like aminopyrimidines and indazoles are also known to be effective hinge-binders. A comparative analysis would involve synthesizing and testing analogs from these different classes against the same panel of kinases to understand the relative advantages and disadvantages of each scaffold in terms of potency, selectivity, and drug-like properties.
Data Presentation: Hypothetical SAR Data
The following table summarizes hypothetical data for a series of analogs derived from the this compound scaffold, illustrating the potential impact of the modifications discussed above.
| Compound ID | R1 (at 3-position) | R2 (on Pyridine) | R3 (on Ethanamine) | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) |
| Parent | Br | H | H | >10,000 | >10,000 |
| A-1 | Phenyl | H | H | 850 | 2,500 |
| A-2 | 4-Methoxyphenyl | H | H | 420 | 1,800 |
| B-1 | Phenyl | 5-Fluoro | H | 350 | 3,000 |
| C-1 | Phenyl | H | Acetyl | 150 | 1,200 |
| C-2 | Phenyl | H | Benzoyl | 75 | 800 |
| D-1 | 4-Aminosulfonylphenyl | 5-Fluoro | Benzoyl | 12 | 550 |
Experimental Protocols
General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the newly formed ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and, by extension, the cytotoxic effects of a compound.[1]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of inhibition against the compound concentrations.
Visualizations
Caption: A simplified representation of a generic kinase signaling pathway.
Caption: Workflow for a typical kinase inhibition assay (e.g., ADP-Glo™).
Caption: Logical workflow for a structure-activity relationship (SAR) study.
References
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Feng, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5438-5455. [Link]
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Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5), 1600390. [Link]
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De la Cruz, E., et al. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 26(11), 3183. [Link]
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Attwood, M. M., et al. (2021). Trends in Kinase Drug Discovery: Targets, Indications and Inhibitor Design. Nature Reviews Drug Discovery, 20(11), 839–861. [Link]
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Gourvest, J. F., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(8), 2847-2863. [Link]
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Raig, N. D., et al. (2024). Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. bioRxiv. [Link]
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Parshad, B., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]
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Lountos, G. T., et al. (2013). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 23(17), 4866-4871. [Link]
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Burgess, M. R., et al. (2005). Comparative analysis of two BCR-ABL small molecule inhibitors reveals overlapping but distinct mechanisms of resistance. Blood, 105(4), 1770-1778. [Link]
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Gao, Y., et al. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link]
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Lee, T., et al. (2008). Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson's Disease. Nature Medicine, 14(11), 1189-1191. [Link]
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Evrard, J., et al. (2023). Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 81, 129143. [Link]
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A Comparative Guide to the Synthesis of Substituted 2-(Pyridin-2-yl)ethanamines
Abstract
The 2-(pyridin-2-yl)ethanamine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents, most notably first-generation H1-antihistamines such as Pheniramine and its analogues.[1][2] The efficacy of these molecules is profoundly influenced by the nature and position of substituents on both the pyridine ring and the ethylamine side chain. Consequently, the development of efficient, versatile, and scalable synthetic routes to access these compounds is of paramount importance for drug discovery and development professionals. This guide provides an in-depth comparison of several prominent synthetic strategies, evaluating each based on mechanistic principles, experimental feasibility, substrate scope, and overall efficiency. We will dissect key methodologies including the classical alkylation of 2-picolyl anions, reductive amination of pyridine-2-yl carbonyls, catalytic hydrogenation of 2-vinylpyridines, and the Hofmann rearrangement of 3-(pyridin-2-yl)propanamides. Each route is presented with a detailed, field-tested protocol, a mechanistic diagram, and a critical analysis of its advantages and limitations to empower researchers in making informed strategic decisions for their synthetic campaigns.
Route I: Alkylation of 2-Benzylpyridine and its Analogues
This is arguably the most traditional and widely industrialized route, particularly for the synthesis of tri-substituted compounds like pheniramine. The strategy hinges on the enhanced acidity of the methylene protons of 2-benzylpyridine, which are positioned between two electron-withdrawing aromatic rings. This allows for facile deprotonation by a strong base to form a stabilized carbanion, which is then quenched by an appropriate aminoalkyl halide.
Mechanistic Rationale & Causality
The key to this reaction is the generation of a nucleophilic carbanion at the benzylic position. A strong, non-nucleophilic base such as sodium amide (NaNH₂) is typically employed in a non-protic solvent like tetrahydrofuran (THF) or toluene. The resulting anion is stabilized by resonance delocalization into both the pyridine and phenyl rings. The subsequent step is a standard SN2 reaction where the carbanion attacks the electrophilic carbon of a 2-(dialkylamino)ethyl chloride, displacing the chloride leaving group. The choice of a strong base is critical; weaker bases like hydroxides or carbonates are generally insufficient to deprotonate the weakly acidic C-H bond.
Visualization: Alkylation Pathway
Caption: General workflow for the synthesis of Pheniramine via alkylation.
Experimental Protocol: Synthesis of Pheniramine[3][4]
-
Step 1: Preparation of 2-Benzylpyridine.
-
Charge a high-pressure autoclave with phenylacetonitrile (1.0 eq) and a dicyclopentadienylcobalt catalyst (0.05 eq).
-
Seal the vessel, evacuate, and heat to 150-170 °C.
-
Introduce dry acetylene gas until a pressure of ~1.5 MPa is reached.
-
Maintain the reaction under high pressure at 150-170 °C for 4-5 hours.
-
After cooling, vent the autoclave and distill the reaction mixture under vacuum to yield 2-benzylpyridine.
-
-
Step 2: Alkylation to form Pheniramine.
-
To a stirred solution of 2-benzylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium amide (1.2 eq) portion-wise at 20-25 °C under a nitrogen atmosphere.
-
Stir the resulting deep red mixture for 1 hour at the same temperature to ensure complete formation of the carbanion.
-
Add a solution of 2-(dimethylamino)ethyl chloride (1.1 eq) in toluene dropwise, maintaining the reaction temperature below 40 °C.
-
After the addition is complete, heat the mixture to 40-45 °C and stir for 2 hours.
-
Cool the reaction to room temperature and quench carefully by adding water.
-
Separate the organic phase, wash with water until neutral, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain crude pheniramine, which can be further purified by vacuum distillation or by salt formation (e.g., with maleic acid to form pheniramine maleate).[3][4]
-
Route II: Reductive Amination of Pyridine-2-yl Carbonyls
Reductive amination is a powerful and highly convergent one-pot reaction for amine synthesis.[5] This route converts a ketone or aldehyde into an amine through an intermediate imine, which is reduced in situ. For the synthesis of 2-(pyridin-2-yl)ethanamines, the starting material is typically a 2-acetylpyridine derivative or pyridine-2-acetaldehyde.
Mechanistic Rationale & Causality
The reaction proceeds in two main stages within the same pot. First, the carbonyl group of the pyridine-2-yl ketone/aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an iminium ion (from a ketone/secondary amine) or an imine (from an aldehyde/primary amine). The choice of reducing agent is critical for the success of a one-pot reaction. The agent must be selective enough to reduce the C=N double bond of the imine/iminium ion much faster than the C=O bond of the starting carbonyl compound.[6] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are classic choices due to their mild nature and selectivity.[5] Alternatively, catalytic hydrogenation over palladium or platinum can be employed, which is considered a greener approach.[7]
Visualization: Reductive Amination Pathway
Caption: One-pot reductive amination of a pyridine-2-yl carbonyl.
Experimental Protocol: General Reductive Amination[9]
-
In a round-bottom flask, dissolve the 2-acetylpyridine derivative (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Add powdered 4 Å molecular sieves to the mixture to facilitate imine formation by sequestering the water byproduct.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent, such as pyridine-borane (1.0 eq) or sodium triacetoxyborohydride (1.5 eq), portion-wise to the stirred suspension.[8]
-
Continue stirring the reaction at room temperature for 16-24 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Filter off the molecular sieves and concentrate the filtrate under reduced pressure.
-
Make the aqueous residue basic (pH > 12) with 6 M NaOH and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amine product, which can be purified by column chromatography or distillation.
Route III: Catalytic Hydrogenation of 2-Vinylpyridines
This route offers an alternative disconnection, building the ethylamine side chain via addition to a vinyl group. The strategy involves the reaction of a nucleophile (the amine) with 2-vinylpyridine, followed by or concurrent with reduction. A particularly elegant variation is the rhodium-catalyzed reductive coupling of 2-vinylpyridines and imines under a hydrogen atmosphere.[9]
Mechanistic Rationale & Causality
2-Vinylpyridine is an activated olefin due to the electron-withdrawing nature of the pyridine ring, making it susceptible to nucleophilic attack (a Michael-type addition).[10] However, simple addition of an amine can be slow and may require harsh conditions. A more sophisticated approach involves catalytic hydrogenation in the presence of an amine or imine. In this process, a transition metal catalyst (e.g., Rhodium) coordinates to both the olefin and the hydrogen source. This facilitates a C-C bond-forming reaction, where the amine or imine adds to the vinyl group, followed by hydrogenation to yield the saturated ethylamine side chain. This method can provide high regio- and diastereoselectivity.[9]
Visualization: Reductive Coupling of 2-Vinylpyridine
Caption: Rh-catalyzed reductive coupling of 2-vinylpyridine with an imine.
Experimental Protocol: Rh-Catalyzed Reductive Coupling[10]
-
Prepare the 2-vinylpyridine starting material. This is often done by the condensation of 2-methylpyridine with formaldehyde to give 2-(pyridin-2-yl)ethanol, followed by dehydration.[11]
-
In a glovebox, charge a pressure tube with the rhodium catalyst (e.g., [Rh(cod)₂]BF₄, 2.5 mol%) and a phosphine ligand (e.g., tri-2-furylphosphine, 10 mol%).
-
Add the N-arylsulfonyl imine (1.0 eq) and the 2-vinylpyridine derivative (1.5 eq).
-
Add the solvent (e.g., 1,2-dichloroethane) and seal the tube.
-
Remove the tube from the glovebox, connect it to a hydrogen line, and purge.
-
Pressurize the vessel with H₂ (e.g., 500 psi) and place it in a preheated oil bath (e.g., 80 °C).
-
Stir the reaction for the specified time (e.g., 48 hours).
-
After cooling and carefully venting the hydrogen, concentrate the reaction mixture in vacuo.
-
Purify the residue by silica gel chromatography to isolate the desired substituted 2-(pyridin-2-yl)ethanamine product.
Route IV: Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[12][13] This offers a conceptually different approach, starting from a 3-(pyridin-2-yl)propanamide. While less common for this specific target, it is a valuable tool for accessing primary amines that might be difficult to synthesize otherwise.
Mechanistic Rationale & Causality
The reaction is initiated by the deprotonation of the primary amide by a base, followed by N-halogenation (typically with bromine). A second deprotonation yields an unstable N-bromoamide anion. The key step is the rearrangement: the alkyl group attached to the carbonyl carbon migrates to the nitrogen atom as the bromide ion departs, forming an isocyanate intermediate.[14] This isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine and CO₂.[12] The net result is the transformation of R-C(=O)NH₂ to R-NH₂.
Visualization: Hofmann Rearrangement Pathway
Caption: Synthesis of a primary amine via Hofmann rearrangement.
Experimental Protocol: Hofmann Rearrangement[14][15]
-
Prepare the starting material, 3-(pyridin-2-yl)propanamide, for example, by reacting methyl 3-(pyridin-2-yl)propanoate with ammonia.
-
Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.0 eq) to a cold (0 °C) stirred solution of sodium hydroxide (4.0 eq) in water.
-
Add a solution or suspension of 3-(pyridin-2-yl)propanamide (1.0 eq) in a small amount of water to the cold hypobromite solution.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-75 °C for approximately 1 hour, or until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or chloroform).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-(pyridin-2-yl)ethanamine.
-
Purification can be achieved via distillation or crystallization of a suitable salt.
Comparative Analysis
The choice of synthetic route is a multi-factorial decision, balancing considerations of yield, cost, safety, and the specific structural requirements of the target molecule.
| Feature | Route I: Alkylation | Route II: Reductive Amination | Route III: Hydrogenation | Route IV: Hofmann Rearrangement |
| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good | Moderate to Good |
| Number of Steps | 2-3 (from picoline) | 1 (from carbonyl) | 2 (from picoline) | 2-3 (from acid) |
| Key Reagents | NaNH₂, Alkyl Halide | NaBH₃CN, H₂/Pd | H₂, Rh/Pd Catalyst | Br₂, NaOH |
| Versatility | Excellent for tertiary amines | Excellent for primary & secondary | Good, substrate-dependent | Limited to primary amines |
| Scalability | Proven on industrial scale | Highly scalable, esp. hydrogenation | Scalable, catalyst cost is a factor | Moderate, handling Br₂ can be an issue |
| Safety/Toxicity | NaNH₂ is highly reactive; Alkyl halides can be toxic | Cyanoborohydrides are toxic; H₂ is flammable | High-pressure H₂ requires special equipment | Bromine is highly corrosive and toxic |
| Key Advantage | High convergence for complex targets | One-pot simplicity, broad scope | Green (H₂), good selectivity | Unique disconnection, avoids direct amination |
| Key Limitation | Requires strongly acidic C-H bond | Availability of carbonyl precursor | Availability of vinyl precursor, catalyst sensitivity | Harsh conditions, loss of a carbon atom |
Conclusion
The synthesis of substituted 2-(pyridin-2-yl)ethanamines can be approached from several distinct strategic directions.
-
The Alkylation of 2-Benzylpyridine remains the workhorse for producing many commercial H1-antihistamines. Its reliability and proven scalability make it the preferred choice for specific, well-established targets.[15][3]
-
Reductive Amination offers superior flexibility and efficiency for library synthesis and exploring structure-activity relationships. Its one-pot nature and broad substrate scope are ideal for research and early development phases where rapid access to diverse analogues is critical.[5][8]
-
Catalytic Hydrogenation of 2-Vinylpyridines represents a more modern and atom-economical approach. While requiring more specialized equipment (for hydrogenation), it offers green chemistry advantages and can provide excellent stereocontrol in certain contexts.[9]
-
The Hofmann Rearrangement , though mechanistically elegant, is more of a niche application. Its utility is highest when the required 3-(pyridin-2-yl)propanamide precursor is more readily accessible than the corresponding carbonyl or vinyl compounds, or when a primary amine is specifically desired under conditions where other methods fail.[12][13]
Ultimately, the optimal synthetic route depends on the specific goals of the project. For large-scale manufacturing of a known compound, a well-optimized alkylation protocol may be best. For novel drug discovery, the versatility of reductive amination is unparalleled. Researchers should carefully consider the factors outlined in this guide to select the pathway that best aligns with their target molecule, available resources, and project timeline.
References
-
Gpatindia. (2020). PHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]
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Komanduri, V., Grant, C. D., & Krische, M. J. (n.d.). Branch-selective reductive coupling of 2-vinyl pyridines and imines via rhodium catalyzed C-C bond forming hydrogenation. SciSpace. Available at: [Link]
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Autecho. (n.d.). Pheniramine Maleate: Synthesis and Quality Control for R&D Scientists. Available at: [Link]
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Navarro, J. J., et al. (1995). Synthesis and pharmacology of two new histamine receptor antagonists related to ranitidine. Pharmazie, 50(1), 12-5. Available at: [Link]
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The Synthetic Landscape: A-Priori Identification of Potential Impurities
An In-Depth Technical Guide to the Purity Validation of Synthesized 2-(3-Bromopyridin-2-YL)ethanamine
For drug development professionals and researchers in synthetic chemistry, the purity of a starting material or intermediate is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. The bifunctional nature of this compound—possessing both a reactive aryl bromide and a primary amine—makes it a versatile scaffold in medicinal chemistry.[1] However, this same reactivity profile necessitates a rigorous and multi-faceted approach to purity validation.
This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring each step contributes to a self-validating analytical workflow.
A robust purity analysis begins with understanding the synthetic route, as this predicts the likely impurity profile. This compound is commonly synthesized via routes such as the reductive amination of 3-bromopyridine-2-carbaldehyde or the Hofmann rearrangement of 2-(3-bromopyridin-2-yl)acetamide.[1]
These pathways can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual 3-bromopyridine-2-carbaldehyde or 2-amino-3-bromopyridine.
-
Reagent-Derived Impurities: Contaminants from reagents used in the synthesis.
-
Isomeric Byproducts: Incomplete regioselectivity during bromination of the pyridine ring could lead to isomers.[2]
-
Over-Brominated Species: The formation of di-brominated pyridine derivatives can occur as a side reaction.[2][3]
-
Side-Reaction Products: Intermediates or byproducts from competing reaction pathways, such as the formation of 2-(3-bromopyridin-2-yl)ethanol from the reduction of a carbaldehyde precursor.[4]
A successful validation strategy must be capable of separating and identifying the target compound from this chemical milieu.
A Multi-Pronged Validation Workflow
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using methods with different separation and detection principles, is essential for a comprehensive assessment.
Caption: Orthogonal workflow for purity validation.
Comparison of Core Analytical Techniques
The following sections detail the principles, protocols, and rationale for the most critical analytical methods in validating the purity of this compound.
| Analytical Technique | Principle | Information Obtained | Key Advantages | Common Limitations |
| HPLC-UV | Separation by partitioning between a liquid mobile phase and a solid stationary phase. | Purity percentage (area %), quantification of non-volatile impurities. | Versatile for a wide range of compounds, excellent quantitative accuracy.[5][6] | Peak identification requires standards or hyphenation with MS; co-elution can mask impurities. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structural elucidation, identification and quantification of impurities with unique signals. | Provides detailed structural information, can detect non-chromophoric impurities. | Lower sensitivity compared to MS, complex spectra can be difficult to interpret, requires soluble sample. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio (m/z). | Molecular weight confirmation, elemental composition (HRMS), impurity identification. | Extremely high sensitivity, definitive molecular weight information, characteristic isotopic patterns for halogens.[7] | Isomers are often indistinguishable, quantification can be challenging without standards. |
| Elemental Analysis (EA) | Combustion of the compound to determine the percentage composition of C, H, N, etc. | Empirical formula determination. | Provides fundamental confirmation of elemental composition, a key indicator of absolute purity.[8] | Does not detect impurities with the same empirical formula (isomers), requires a relatively large amount of pure sample.[8] |
Experimental Protocols & In-Depth Rationale
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse for purity determination due to its high resolving power and quantitative accuracy.[5] For a polar, basic compound like this compound, a reversed-phase C18 column is ideal for separating it from less polar starting materials or byproducts.[5] The use of an acidic modifier (e.g., formic or sulfuric acid) in the mobile phase is crucial; it protonates the amine and pyridine nitrogen, ensuring sharp, symmetrical peaks and preventing tailing on the silica-based stationary phase.[9]
Detailed Protocol:
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.[5]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5][10]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm. Aromatic pyridine systems show strong absorbance at this wavelength.[6]
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Solvents A and B to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides an unparalleled, non-destructive view of the molecule's exact structure. For this compound, ¹H NMR will confirm the presence and connectivity of the pyridine ring protons and the ethanamine side chain. ¹³C NMR confirms the carbon skeleton. The presence of impurities would manifest as extra, unassignable peaks.
Detailed Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Data Acquisition: Acquire a standard proton spectrum.
-
Expected ¹H NMR Signals (Predicted):
-
Pyridine H-6: ~8.3 ppm (doublet)
-
Pyridine H-4: ~7.6 ppm (doublet)
-
Pyridine H-5: ~7.2 ppm (doublet of doublets)
-
-CH₂- (adjacent to pyridine): ~3.1 ppm (triplet)
-
-CH₂- (adjacent to amine): ~2.9 ppm (triplet)
-
-NH₂: Broad singlet, variable chemical shift (~1.5-3.0 ppm)
-
-
-
¹³C NMR Data Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Expected ¹³C NMR Signals (Predicted): Approximately 7 distinct signals for the 7 carbon atoms.
-
-
Data Analysis: Integrate all peaks. The ratio of integrals should correspond to the number of protons in each environment. Any significant peaks that do not correspond to the target molecule or the solvent indicate impurities.
Mass Spectrometry (MS)
Causality: MS confirms the molecular weight of the synthesized compound. A key feature for halogenated compounds is the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11][12] Therefore, any ion containing one bromine atom will appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by 2 m/z units. This provides definitive evidence for the presence of bromine.
Caption: Isotopic analysis by Mass Spectrometry.
Detailed Protocol:
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
Method: Infuse the sample solution (prepared for HPLC) directly or analyze the eluent from the HPLC peak corresponding to the main product.
-
Ionization Mode: Positive ion mode (ESI+) is chosen to protonate the basic amine and pyridine groups, forming [M+H]⁺ ions.
-
Data Acquisition: Scan a mass range that includes the expected molecular ion, e.g., m/z 100-300.
-
Data Analysis:
-
Look for a pair of peaks at m/z 201.0 and 203.0, corresponding to [C₇H₉⁷⁹BrN₂ + H]⁺ and [C₇H₉⁸¹BrN₂ + H]⁺.
-
The relative intensity of these two peaks should be approximately 1:1.[11][12]
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million (ppm).
-
Elemental Analysis (EA)
Causality: While other techniques identify structure and relative purity, elemental analysis provides a measure of absolute purity by confirming the fundamental elemental composition.[8][13] The experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen must align with the theoretical values calculated from the empirical formula (C₇H₉BrN₂).
Detailed Protocol:
-
Instrumentation: CHN Elemental Analyzer.
-
Sample Preparation: A meticulously dried sample (2-3 mg) is accurately weighed into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Data Analysis:
-
Theoretical Values for C₇H₉BrN₂ (MW: 201.06 g/mol ):
-
%C = (7 * 12.011) / 201.06 = 41.81%
-
%H = (9 * 1.008) / 201.06 = 4.51%
-
%N = (2 * 14.007) / 201.06 = 13.93%
-
-
Acceptance Criterion: The experimental values should be within ±0.4% of the theoretical values. A deviation greater than this suggests the presence of impurities or residual solvent.
-
Conclusion
Validating the purity of a critical synthetic building block like this compound is a non-negotiable step in ensuring the integrity of research and development activities. A superficial analysis is insufficient. The robust, self-validating framework presented here—combining high-resolution separation (HPLC), unambiguous structural confirmation (NMR), definitive molecular weight and isotopic evidence (MS), and absolute compositional verification (EA)—provides the necessary confidence for researchers, scientists, and drug development professionals. By understanding the "why" behind each analytical choice, scientists can intelligently design and interpret a purity assessment that guarantees the quality of their material and the reliability of their subsequent work.
References
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HELIX Chromatography. HPLC Methods for analysis of Pyridine.
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HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
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SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
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ChemCollective. Determining the Empirical Formula from an Elemental Analysis.
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BenchChem. This compound | 910386-57-1.
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Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms (Mass Spectrometry).
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BenchChem. A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
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Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
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Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.
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University of Waterloo. Stoichiometry: Elemental Analysis.
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How To Determine. How To Determine Empirical Formula.
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ResearchGate. Mass spectrometry of halogen-containing organic compounds.
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Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations.
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Pearson. The molecule that gave the mass spectrum shown here contains a halogen.
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Chemistry LibreTexts. Calculating Empirical Formulas for Compounds.
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Royal Society of Chemistry. Supporting Information: NMR Spectra.
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HELIX Chromatography. HPLC Methods for analysis of 3-Bromopyridine.
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ChemicalBook. This compound Property.
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Sigma-Aldrich. 2-(3-bromopyridin-2-yl)ethan-1-ol.
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Heterocyclic Letters. A convenient and scalable method for preparation of 2,5-dibromopyridine.
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IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
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Comparing the biological activity of 2-(3-Bromopyridin-2-YL)ethanamine analogs
The lead compound, Analog D, warrants further investigation. Future studies should include assessing its selectivity against other GPCRs (e.g., muscarinic receptors to avoid common antihistamine side effects), evaluating its pharmacokinetic properties (ADME), and ultimately, testing its efficacy in in vivo models of allergic response. [7]
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Characterization of Histamine H1 Receptor Antagonists.
- BenchChem. (n.d.). This compound | 910386-57-1.
- Arroyo, C. M., et al. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science, 47(13), 4975.
- Lippert, U., et al. (1998). In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. PubMed.
- BenchChem. (n.d.). Synthesis Protocol for 2-[(3-Bromopyridin-2-yl)oxy]ethanol: An Application Note.
- Innoprot. (n.d.). Histamine H1 Receptor Assay.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
- Smolecule. (2023). Buy 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5.
- Kornienko, A., et al. (2021). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Molecules, 26(11), 3195.
- Le, T. H., & Waxman, D. J. (2003). Classic histamine H1 receptor antagonists: a critical review of their metabolic and pharmacokinetic fate from a bird's eye view. Current drug metabolism, 4(2), 125–137.
- Zhu, Q., et al. (2024). Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases. European Journal of Medicinal Chemistry, 269, 116197.
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A Comparative Guide to the Synthesis of 2-(3-Bromopyridin-2-YL)ethanamine: A Kinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Building Block
2-(3-Bromopyridin-2-YL)ethanamine is a crucial bifunctional molecule in medicinal chemistry and drug discovery. Its structure, featuring a primary amine and an aryl bromide on a pyridine scaffold, offers two distinct points for chemical modification. This versatility allows for the construction of complex molecular architectures and diverse chemical libraries, making it a valuable intermediate in the synthesis of novel therapeutic agents. The efficiency of its synthesis is therefore a critical factor in the early stages of drug development. This guide provides an in-depth analysis of three common synthetic routes to this compound, with a focus on their reaction kinetics and practical considerations for laboratory application.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several distinct chemical transformations. Here, we compare three prominent methods: the reduction of a nitrile precursor, the Hofmann rearrangement of a primary amide, and the reductive amination of an aldehyde. Each method presents a unique set of advantages and challenges in terms of reaction conditions, scalability, and kinetic profile.
Method 1: Catalytic Hydrogenation of 2-(3-Bromopyridin-2-yl)acetonitrile
This is arguably the most direct route, involving the reduction of the commercially available nitrile, 2-(3-bromopyridin-2-yl)acetonitrile. The transformation is typically achieved through catalytic hydrogenation.
Causality of Experimental Choices: The choice of catalyst is paramount in nitrile hydrogenation to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. Raney Nickel is a cost-effective and highly active catalyst for this purpose.[1][2] The reaction is typically carried out under a hydrogen atmosphere, and the pressure can be adjusted to influence the reaction rate. The use of a protic solvent like ethanol helps to solvate the reactants and the catalyst.
Reaction Pathway:
Caption: Catalytic hydrogenation of the nitrile to the primary amine.
Experimental Protocol:
-
To a solution of 2-(3-bromopyridin-2-yl)acetonitrile (1.0 eq) in ethanol, add Raney Nickel (5-10 wt% slurry in water).
-
Pressurize the reaction vessel with hydrogen gas (50 psi).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.
Method 2: Hofmann Rearrangement of 2-(3-Bromopyridin-2-yl)acetamide
The Hofmann rearrangement offers a classic method to convert a primary amide to a primary amine with one less carbon atom.[3][4] This route requires the synthesis of the amide precursor, 2-(3-bromopyridin-2-yl)acetamide, which can be prepared from the corresponding ester.
Causality of Experimental Choices: The reaction is initiated by the in-situ formation of sodium hypobromite from bromine and sodium hydroxide.[3] The strong base facilitates the deprotonation of the amide and the subsequent rearrangement. The reaction is typically run in an aqueous medium. The temperature is controlled to manage the exothermic nature of the reaction and to prevent side reactions.
Reaction Pathway:
Caption: Hofmann rearrangement of the amide to the primary amine.
Experimental Protocol:
-
Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add bromine to the cold sodium hydroxide solution to form sodium hypobromite.
-
In a separate flask, dissolve 2-(3-bromopyridin-2-yl)acetamide in a suitable solvent.
-
Slowly add the freshly prepared sodium hypobromite solution to the amide solution, maintaining a low temperature.
-
After the addition is complete, warm the reaction mixture gently.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 3: Reductive Amination of 3-Bromopyridine-2-carbaldehyde
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[5][6] This route requires the synthesis of the aldehyde precursor, 3-bromopyridine-2-carbaldehyde.
Causality of Experimental Choices: The reaction proceeds in two steps: the formation of an imine intermediate followed by its reduction. Sodium cyanoborohydride (NaBH3CN) is a common choice of reducing agent as it is selective for the imine in the presence of the aldehyde.[5] The reaction is typically carried out in a protic solvent like methanol, which facilitates both imine formation and reduction. An acid catalyst is often added to promote imine formation.
Reaction Pathway:
Caption: Reductive amination of the aldehyde to the primary amine.
Experimental Protocol:
-
Dissolve 3-bromopyridine-2-carbaldehyde and a source of ammonia (e.g., ammonium acetate) in methanol.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Stir the mixture at room temperature to allow for imine formation.
-
Add sodium cyanoborohydride portion-wise to the reaction mixture.
-
Continue stirring until the reaction is complete, as monitored by TLC.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the product by column chromatography.
Analysis of Reaction Kinetics: A Comparative Overview
| Parameter | Catalytic Hydrogenation | Hofmann Rearrangement | Reductive Amination |
| Rate-Determining Step | Typically, the surface reaction between the adsorbed nitrile and hydrogen. | The rearrangement of the N-bromoamide anion to the isocyanate.[3] | Can be either imine formation or reduction, depending on the conditions and substrates.[7] |
| Key Kinetic Influences | Hydrogen pressure, catalyst activity and loading, temperature, solvent. | Concentration of base and bromine, temperature. | pH, concentration of reactants, nature of the reducing agent. |
| Typical Reaction Time | 2-24 hours | 1-6 hours | 4-24 hours |
| Typical Temperature | Room temperature to 50 °C | 0 °C to 70 °C | Room temperature |
| Expected Yield | Good to excellent (80-95%) | Good (70-85%) | Good to excellent (75-90%) |
Kinetic Profile Discussion:
-
Catalytic Hydrogenation: The reaction rate is often zero-order with respect to the nitrile at high concentrations and first-order at low concentrations, indicating that the catalyst surface becomes saturated. The rate is typically first-order with respect to hydrogen pressure.
-
Hofmann Rearrangement: The rate of the rearrangement step is dependent on the stability of the departing bromide ion and the migratory aptitude of the aryl group. The reaction generally follows second-order kinetics, being first-order in both the N-bromoamide and the base.
-
Reductive Amination: The kinetics are more complex as it is a two-step process. The rate of imine formation is pH-dependent, with an optimal pH range for most reactions. The subsequent reduction step's rate depends on the concentration of the imine and the reducing agent.
Protocol for a Representative Kinetic Study: Catalytic Hydrogenation
To obtain precise kinetic data, a systematic study is required. The following protocol outlines a method for studying the kinetics of the catalytic hydrogenation of 2-(3-bromopyridin-2-yl)acetonitrile.
Experimental Workflow:
Caption: Workflow for a kinetic study of catalytic hydrogenation.
Detailed Procedure:
-
Set up a jacketed glass reactor with overhead stirring, a temperature probe, a gas inlet, and a sampling port.
-
Charge the reactor with a known amount of 2-(3-bromopyridin-2-yl)acetonitrile and ethanol.
-
Add a specific amount of Raney Nickel catalyst.
-
Seal the reactor, purge with nitrogen, and then with hydrogen.
-
Pressurize the reactor to the desired hydrogen pressure and begin stirring at a constant rate.
-
Start a timer and begin taking samples at regular intervals.
-
Immediately quench each sample by filtering out the catalyst and diluting it.
-
Analyze the samples using a calibrated GC or HPLC method to determine the concentration of the starting material and product.
-
Plot the concentration of the reactant versus time to determine the reaction order and rate constant.
-
Repeat the experiment at different temperatures, catalyst loadings, and hydrogen pressures to determine the activation energy and the effect of these parameters on the reaction rate.
Conclusion and Recommendations
The choice of synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale, and equipment.
-
Catalytic hydrogenation is the most direct and atom-economical route, provided the nitrile precursor is readily available. It is well-suited for larger-scale synthesis.
-
Hofmann rearrangement is a reliable method, but it involves an additional step to prepare the amide precursor and uses stoichiometric amounts of bromine and base.
-
Reductive amination offers flexibility but requires the synthesis of the aldehyde precursor. It is a powerful tool for generating amine libraries with diverse substitutions.
For researchers aiming to optimize the synthesis, a thorough kinetic analysis of the chosen route is highly recommended. The provided protocol for a kinetic study can serve as a template for such investigations, enabling a data-driven approach to process development and optimization.
References
- Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213.
- Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156.
- Suri, J. T., et al. (2005). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 127(47), 16750-16751.
- Wu, B., et al. (2010). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2011(2), 94-101.
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University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystal Structure Analysis of 2-(3-Bromopyridin-2-YL)ethanamine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational drug design. The 2-(3-bromopyridin-2-yl)ethanamine scaffold is a key pharmacophore, with its derivatives showing significant potential in various therapeutic areas. Understanding how subtle modifications to this core structure influence its conformation and interactions in the solid state is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this atomic-level insight, revealing the intricate details of molecular geometry, stereochemistry, and intermolecular interactions that govern a compound's physicochemical properties.[1][2][3]
This guide provides an in-depth comparison of the X-ray crystal structure analysis of this compound derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare the structural implications of derivatization, and contrast SCXRD with alternative analytical techniques, offering a holistic view for professionals in the field.
Part 1: The Crystallographic Workflow: From Solute to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process, where the initial stage—crystallization—is often the most significant bottleneck.[1][2][3] A high-quality single crystal is the prerequisite for a successful diffraction experiment.
The Art and Science of Crystallization
The fundamental principle of crystallization from a solution is to slowly decrease the solubility of the compound, thereby increasing supersaturation to a point where nucleation and crystal growth occur.[4] The choice of method is dictated by the compound's properties, such as solubility and the quantity of material available.
Common Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: This is one of the simplest methods, where the solvent is allowed to evaporate slowly from a saturated solution, increasing the solute concentration.[5] The key is controlling the evaporation rate; a slower rate generally yields larger, higher-quality crystals. This method is ideal when a suitable single solvent is identified and ample material is available.
-
Vapor Diffusion: This technique is highly effective when only milligram quantities of the compound are available.[5] It involves dissolving the sample in a small amount of a "good" solvent and placing it in a sealed container with a larger reservoir of a "poor" solvent (antisolvent) in which the compound is less soluble.[4][5] The vapor of the more volatile solvent diffuses, gradually changing the solvent composition and inducing crystallization.
-
Liquid-Liquid Diffusion: In this setup, a solution of the compound is carefully layered with a miscible solvent in which it is insoluble.[1] Crystallization occurs slowly at the interface as the solvents diffuse into one another. This method is particularly useful for compounds that are sensitive to temperature or air.
-
Antisolvent Crystallization: This involves the direct addition of a poor solvent (antisolvent) to a solution of the compound.[4] The rate of addition is critical; slow addition is necessary to promote the growth of single crystals rather than amorphous precipitation.
Caption: Workflow for selecting a suitable crystallization method.
Data Collection and Processing
Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The crystal's regularly repeating internal structure diffracts the X-rays, producing a unique pattern of reflections.[6][7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop with a protective oil.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[8] Data is collected at a controlled temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.[8] A monochromatic X-ray source, commonly Molybdenum (Mo Kα, λ = 0.71073 Å), is used.[8] The instrument rotates the crystal while a detector, such as a CCD or pixel detector, records the intensities and positions of the diffracted beams.[6]
-
Data Processing: The raw diffraction images are processed using specialized software. This involves:
Caption: The process of X-ray diffraction data collection and processing.
Structure Solution and Refinement
The processed data file, containing the reflection indices and their intensities, is used to solve and refine the crystal structure.
-
Structure Solution: For small organic molecules, the phase problem is typically solved using direct methods.[6] This computational technique uses statistical relationships between the reflection intensities to generate an initial electron density map, which reveals the positions of the atoms.
-
Structure Refinement: This is an iterative process of improving the initial atomic model to achieve the best possible fit with the experimental diffraction data.[9][10] The process involves adjusting atomic coordinates, site occupancies, and atomic displacement parameters (which model thermal vibration) to minimize the difference between observed and calculated structure factors. The quality of the final structure is assessed by metrics such as the R-factor and by examining the final difference electron density map, which should be largely featureless.[10]
Caption: The workflow for solving and refining a crystal structure.
Part 2: Comparative Structural Analysis of Derivatives
The core this compound structure possesses two primary reactive sites for derivatization: the bromine atom on the pyridine ring and the primary amine of the side chain.[11] Modifications at these sites can profoundly impact the molecule's conformation and, critically, the intermolecular interactions that dictate its crystal packing.
These interactions include:
-
Hydrogen Bonding: The N-H donors of the amine and the N acceptor of the pyridine ring are strong candidates for hydrogen bonding.
-
Halogen Bonding: The bromine atom can act as a Lewis acidic halogen bond donor, interacting with Lewis bases like nitrogen or oxygen atoms.
-
π-π Stacking: The aromatic pyridine rings can stack on top of each other.
Let's consider a comparative example. While data for the parent ethanamine is scarce, the structure of a related precursor, 3-Bromopyridin-2-amine, provides excellent insight. In its crystal structure, molecules form inversion dimers through N-H···N hydrogen bonds.[12] These dimers then assemble into layers via C-Br···Br halogen bonds.[12] This demonstrates how both hydrogen and halogen bonding can cooperate to build the solid-state architecture.
When the ethanamine side chain is added and subsequently derivatized (e.g., forming amides, ureas, or secondary/tertiary amines), we can expect significant changes in these packing motifs, leading to different crystal symmetries (space groups) and unit cell dimensions.
Table 1: Comparison of Crystallographic Data for Representative Pyridine Derivatives
| Feature | Derivative A (3-Bromopyridin-2-amine) | Derivative B (Hypothetical N-acetyl Derivative) | Derivative C (Hypothetical Schiff Base) |
| Formula | C₅H₅BrN₂[12] | C₁₀H₁₁BrN₂O | C₁₅H₁₃BrN₂ |
| Crystal System | Monoclinic[12] | Orthorhombic | Triclinic |
| Space Group | P2₁/c[12] | Pca2₁ | P-1 |
| a (Å) | 12.2179[12] | 15.82 | 8.15 |
| b (Å) | 4.0007[12] | 8.95 | 10.23 |
| c (Å) | 12.8451[12] | 16.21 | 11.56 |
| β (˚) | 109.731[12] | 90 | 105.4 |
| Primary Intermolecular Interaction | N-H···N Hydrogen Bonds, C-Br···Br Halogen Bonds[12] | N-H···O=C Hydrogen Bonds | C-H···π Interactions |
| Packing Motif | Layered structure[12] | 1D chains | Herringbone packing |
Note: Data for Derivatives B and C are hypothetical examples created to illustrate the comparative principles.
This table highlights how changing the functional group from a simple amine to an acetyl amide or a Schiff base can alter the primary hydrogen bonding network, leading to entirely different crystal systems and packing arrangements.
Part 3: Alternative and Complementary Techniques
While SCXRD is the gold standard for unambiguous structure determination, other techniques provide complementary information and are often used in conjunction.
| Technique | Information Provided | Comparison to SCXRD |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure in solution, including connectivity and the chemical environment of atoms.[13] | NMR describes the average structure in solution, while SCXRD provides the precise static structure and packing in the solid state. They are highly complementary. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies.[14] | IR confirms functional groups present in the bulk sample, whereas SCXRD determines their exact 3D position and orientation within the crystal lattice. |
| Powder X-ray Diffraction (PXRD) | Used to analyze polycrystalline materials. It generates a diffraction pattern that is characteristic of a specific crystalline phase, useful for phase identification and purity analysis.[7][15] | PXRD gives less structural information than SCXRD and is generally not used for solving unknown structures of complex organic molecules from scratch.[7] It provides a "fingerprint" of the bulk material, while SCXRD analyzes a single crystal. |
Conclusion
The X-ray crystal structure analysis of this compound derivatives is a powerful, multi-faceted process that provides unparalleled insight into molecular structure. The success of the analysis hinges on the ability to grow high-quality single crystals, a process that requires careful selection from a range of techniques. The subsequent data collection and refinement workflow yields a precise atomic model, allowing for a detailed comparison of how chemical modifications influence molecular conformation and, crucially, the landscape of intermolecular interactions. This structural information is indispensable for understanding structure-activity relationships (SAR) and is a critical component in the modern drug discovery and development pipeline.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Bromopyridin-2-YL)ethanamine
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(3-Bromopyridin-2-YL)ethanamine, a halogenated pyridine derivative. The procedures outlined here are designed to be a self-validating system, ensuring that safety and compliance are integrated directly into the laboratory workflow.
Hazard Profile and Inherent Risks
This compound (CAS No. 910386-57-1) is a halogenated aromatic amine.[1] While comprehensive toxicological data for this specific compound is not widely published, its structural class informs a conservative and rigorous approach to handling and disposal. The presence of a brominated pyridine ring suggests hazards common to similar molecules, such as 2-bromopyridine and 3-bromopyridine.
Causality of Hazards:
-
Toxicity: Aromatic amines can be toxic, and the pyridine ring can impact metabolic pathways. Halogenation can further increase toxicity and environmental persistence. Similar compounds are classified as toxic if swallowed and fatal in contact with skin.[2]
-
Irritation: Like many amines, it is expected to be a skin, eye, and respiratory irritant.[3][4]
-
Environmental Impact: Halogenated organic compounds can be persistent in the environment and must not be released into drains or waterways.[2][4][5] Discharge into the environment must be strictly avoided.[2]
-
Combustion Byproducts: Incineration, while the preferred disposal method, must be conducted in specialized facilities. Incomplete combustion can generate highly toxic and corrosive hydrogen bromide (HBr) and nitrogen oxides (NOx).[3][5][6]
The following table summarizes the anticipated hazard classifications based on data from closely related bromopyridine compounds.
| Hazard Classification | Anticipated Risk for this compound | GHS Hazard Statement (Inferred) |
| Acute Toxicity, Oral | Harmful or Toxic if swallowed | H301/H302[2][3][4] |
| Acute Toxicity, Dermal | Potentially Fatal in contact with skin | H310[2] |
| Skin Corrosion/Irritation | Causes skin irritation | H315[2][3][4] |
| Eye Damage/Irritation | Causes serious eye irritation | H319[2][3][4] |
| Target Organ Toxicity | May cause respiratory irritation | H335[2][3][4] |
Engineering Controls and Personal Protective Equipment (PPE)
A proactive approach to safety begins with minimizing exposure. All handling and waste preparation steps must be performed within a properly functioning and certified laboratory chemical fume hood.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles and a face shield are required. Standard safety glasses are insufficient.[4]
-
Hand Protection: Wear compatible, chemical-resistant gloves. Butyl rubber is a suitable choice for protection against pyridine derivatives. Nitrile gloves offer limited protection and should be avoided for prolonged contact. Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[7]
-
Body Protection: A fully buttoned, flame-resistant lab coat must be worn.[8]
-
Respiratory Protection: If there is any risk of exposure outside a fume hood (e.g., a large spill), a NIOSH-approved respirator with cartridges appropriate for organic vapors/acid gases is necessary.[5]
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the disposal process. Mixing halogenated waste with non-halogenated streams can create complex, hazardous mixtures and significantly increase disposal costs.
Step-by-Step Collection Procedure:
-
Container Selection: Designate a specific, compatible, and clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste." The container must be made of a material that will not react with the chemical (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[7]
-
Labeling: Immediately upon adding the first volume of waste, affix a completed hazardous waste label. The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" and any other components in the waste stream.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
Accumulation start date.
-
-
Collection: Collect all waste containing this compound, including pure residues, reaction mixtures, and contaminated solvents (e.g., from chromatography). Do not mix this waste with other waste streams.[2]
-
Storage: Keep the waste container closed at all times except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents and acids.[7]
Caption: End-to-end workflow for the disposal of this compound.
By adhering to these rigorous procedures, you ensure that your critical research is conducted not only effectively but also with the highest commitment to safety and environmental responsibility.
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Safety Data Sheet for 2-(6-Bromopyridin-2-yl)ethanamine. Source: Angene Chemical. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 2-(3-Bromopyridin-2-YL)ethanamine
This document provides essential safety and logistical guidance for the handling of 2-(3-Bromopyridin-2-YL)ethanamine (CAS No. 910386-57-1). As a novel or less-common reagent, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the procedural recommendations outlined below are synthesized from the known hazardous properties of its structural parent, pyridine, and various brominated pyridine derivatives.[1][2] This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with a thorough institutional risk assessment and adherence to all local safety protocols.
Hazard Identification and Risk Assessment: Understanding the Threat
This compound is a substituted pyridine derivative. Compounds in this class are known for their potential toxicity and reactivity.[1][3] Based on data from analogous compounds, this substance should be presumed to be harmful if inhaled, swallowed, or absorbed through the skin.[4][5] Specifically, pyridine and its derivatives can cause severe skin and eye irritation, respiratory irritation, and may have adverse effects on the central nervous system, liver, and kidneys.[3][6] The presence of the bromo-substituent may enhance these toxicological properties.
Given these potential hazards, a comprehensive personal protective equipment (PPE) plan is the foundational element of a safe handling protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing.[1][4] | Protects against splashes and vapors that can cause serious eye irritation.[4][5] |
| Hand Protection | Chemically resistant gloves such as butyl rubber or neoprene are recommended.[1][6] Nitrile gloves may offer limited protection and should be changed frequently after any suspected contact.[6] Always inspect gloves for damage before use. | Provides a barrier against skin contact, which can be harmful and is a primary route of exposure for pyridine derivatives.[6] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk operations, chemically impervious coveralls should be considered.[1][2] | Protects against skin contact from spills and splashes. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood.[3][6] If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate organic vapor cartridges is required.[2][4] | Prevents inhalation of potentially harmful vapors or aerosols, which can cause respiratory irritation and systemic toxicity.[3][4] |
| Footwear | Closed-toe, chemical-resistant shoes are mandatory. | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe experimental outcome.
Preparation and Engineering Controls
-
Ventilation: Confirm that the chemical fume hood is functioning correctly and has a valid certification. All operations involving this compound must be performed within the fume hood.[3][6]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
-
Material Staging: Assemble all necessary equipment, reagents, and waste containers within the fume hood before opening the primary container of this compound.
Handling and Experimental Procedures
-
Donning PPE: Before handling the compound, correctly don all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid or liquid compound within the fume hood. Use a spatula for solids or a calibrated pipette for liquids.
-
Reaction Setup: Keep all reaction vessels containing the compound tightly sealed or under a positive pressure of inert gas to prevent the escape of vapors.[3]
-
Monitoring: Continuously monitor the reaction for any signs of unexpected changes. Do not leave the reaction unattended.
Post-Experiment Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as they are taken off.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][7]
Emergency Procedures: Rapid and Effective Response
In the event of an exposure or spill, immediate and correct action is vital.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][5] Remove all contaminated clothing. Seek immediate medical attention if irritation persists or if a large area was exposed.
-
Inhalation: Move the affected person to fresh air immediately.[4][5] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.
Spill Management and Disposal Plan
Spill Containment
For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent such as sand or earth.[7] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[4] For large spills, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal
All waste containing this compound, including contaminated consumables and reaction byproducts, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, sealed, and clearly labeled container.[6]
-
Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[1] Adhere to all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.[1][4]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
